Product packaging for (S)-3-Methylmorpholine hydrochloride(Cat. No.:CAS No. 1022094-03-6)

(S)-3-Methylmorpholine hydrochloride

Cat. No.: B1424400
CAS No.: 1022094-03-6
M. Wt: 137.61 g/mol
InChI Key: MSOCQCWIEBVSLF-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(S)-3-Methylmorpholine hydrochloride is a useful research compound. Its molecular formula is C5H12ClNO and its molecular weight is 137.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12ClNO B1424400 (S)-3-Methylmorpholine hydrochloride CAS No. 1022094-03-6

Properties

IUPAC Name

(3S)-3-methylmorpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-5-4-7-3-2-6-5;/h5-6H,2-4H2,1H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSOCQCWIEBVSLF-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90704909
Record name (3S)-3-Methylmorpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1022094-03-6
Record name Morpholine, 3-methyl-, hydrochloride (1:1), (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1022094-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-Methylmorpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-3-methylmorpholine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

what is (S)-3-Methylmorpholine hydrochloride used for

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (S)-3-Methylmorpholine Hydrochloride: A Cornerstone in Modern Drug Discovery

Executive Summary

This compound is a chiral heterocyclic amine that has emerged as a critical building block in medicinal chemistry and pharmaceutical development. Its structural rigidity, favorable physicochemical properties, and, most importantly, its defined stereochemistry at the C-3 position make it an invaluable synthon for creating complex, stereospecific drug candidates. This guide provides a comprehensive overview of its synthesis, core applications—with a particular focus on its role in the development of kinase inhibitors—and practical protocols for its use in a research setting. For drug development professionals, this document elucidates the rationale behind its frequent incorporation into novel therapeutics, highlighting its ability to enhance potency, solubility, and metabolic stability.

Introduction: The Strategic Importance of the Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, featured in numerous approved drugs.[1][2] Its appeal stems from a combination of advantageous properties:

  • Improved Physicochemical Properties: The ether oxygen in the morpholine ring acts as a hydrogen bond acceptor, often improving the aqueous solubility and overall pharmacokinetic profile of a drug candidate.[1]

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to improved bioavailability and a longer half-life in vivo.[1]

  • Reduced Basicity: The electron-withdrawing effect of the ether oxygen makes the morpholine nitrogen less basic than corresponding piperidines, which can be beneficial for avoiding off-target interactions, such as with the hERG channel.[3]

The introduction of a chiral center, as in (S)-3-Methylmorpholine , adds a crucial layer of sophistication. This specific stereoisomer allows for precise, three-dimensional interactions with biological targets like enzyme active sites, which is fundamental for developing potent and selective therapeutics.[4][5]

Physicochemical & Structural Data

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis and process development.

PropertyValueReference(s)
Chemical Name This compound[6][7]
Synonyms (3S)-3-Methylmorpholine hydrochloride[8][9][10]
CAS Number 1022094-03-6[7][11]
Molecular Formula C₅H₁₂ClNO[7]
Molecular Weight 137.61 g/mol [7]
Appearance White to off-white solid[11]
Boiling Point (Free Base) 137.1 ± 15.0 °C (Predicted)[12][13][14]
Density (Free Base) 0.891 ± 0.06 g/cm³ (Predicted)[12][13][15]
SMILES (HCl salt) C[C@H]1COCCN1.Cl[7]
InChI Key (Free Base) SFWWGMKXCYLZEG-YFKPBYRVSA-N[12][16]

Synthesis of (S)-3-Methylmorpholine: A Technical Workflow

The most common and efficient route to (S)-3-Methylmorpholine involves the stereospecific reduction of a chiral lactam precursor, (S)-5-methylmorpholin-3-one. This method preserves the critical stereocenter.[4][12][17]

Workflow Diagram: Synthesis of (S)-3-Methylmorpholine

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Lactam Reduction Start Chiral Amino Acid (e.g., L-Alanine) AminoAlcohol Amino Alcohol Intermediate Start->AminoAlcohol Reduction Lactam (S)-5-methylmorpholin-3-one AminoAlcohol->Lactam Cyclization Reaction Reduction Reaction (0°C to RT) Lactam->Reaction ReducingAgent Lithium Aluminum Hydride (LAH) in Anhydrous THF ReducingAgent->Reaction Product (S)-3-Methylmorpholine (Free Base) Reaction->Product

Caption: General synthetic workflow for (S)-3-Methylmorpholine.

Detailed Experimental Protocol: Reduction of (S)-5-methylmorpholin-3-one

This protocol is adapted from established literature procedures and represents a standard laboratory-scale synthesis.[4][12][17]

Materials:

  • (S)-5-methylmorpholin-3-one (1.0 eq)

  • Lithium aluminum hydride (LAH) (3.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Water (H₂O)

  • 15% aqueous sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas supply

Procedure:

  • Inert Atmosphere: Set up a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen/argon inlet. Purge the system with inert gas.

  • LAH Suspension: Carefully suspend lithium aluminum hydride (3.0 eq) in anhydrous THF in the reaction flask.

    • Causality Insight: LAH is a powerful, non-stereoselective reducing agent ideal for converting amides/lactams to amines. Anhydrous conditions are critical as LAH reacts violently with water.

  • Cooling: Cool the LAH suspension to 0°C using an ice bath.

  • Substrate Addition: Dissolve (S)-5-methylmorpholin-3-one (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the cooled LAH suspension, maintaining the internal temperature below 5°C.

  • Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup (Quenching): Carefully quench the reaction by the sequential, dropwise addition of:

    • Water (1 part by weight relative to LAH)

    • 15% aqueous NaOH (1 part by weight relative to LAH)

    • Water (3 parts by weight relative to LAH)

    • Causality Insight: This specific quenching procedure (Fieser workup) is designed to precipitate the aluminum salts as a granular solid that is easily filterable, simplifying purification.

  • Filtration: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite or diatomaceous earth.[12] Wash the filter cake with additional THF.

  • Drying and Concentration: Combine the filtrates, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield (S)-3-Methylmorpholine as the free base.

  • Salt Formation (Optional): To obtain the hydrochloride salt, dissolve the free base in a suitable solvent (e.g., diethyl ether, ethyl acetate) and bubble dry HCl gas through the solution or add a solution of HCl in isopropanol until precipitation is complete. Filter and dry the resulting solid.

Core Applications in Drug Development

This compound is not an active pharmaceutical ingredient itself but a crucial intermediate. Its primary value lies in its function as a chiral building block for synthesizing complex drug molecules.

A. Keystone in the Synthesis of Kinase Inhibitors (PI3K/mTOR Pathway)

The most prominent application of (S)-3-Methylmorpholine is in the synthesis of ATP-competitive inhibitors targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers and other diseases.[4][5][12] The (S)-3-methylmorpholine moiety is a key structural feature in numerous potent and selective mTOR kinase inhibitors.[4]

Mechanism of Action Context: The PI3K/Akt/mTOR Pathway

PI3K_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Full Activation) Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor (S)-3-Methylmorpholine -Derived Inhibitor Inhibitor->PI3K May also inhibit Inhibitor->mTORC1 Blocks ATP Binding Site

Caption: PI3K/Akt/mTOR signaling pathway and the target of derived inhibitors.

The (S)-3-methylmorpholine group often serves to occupy a specific pocket in the kinase's ATP binding site, contributing to both the potency and selectivity of the inhibitor.[5] It is frequently used in the preparation of morpholinopyrimidine derivatives, which are a well-established class of mTOR kinase inhibitors.[8][12]

B. Versatile Building Block in Organic and Medicinal Chemistry

Beyond kinase inhibitors, (S)-3-Methylmorpholine serves as a versatile chiral intermediate in a wide array of synthetic applications:

  • Pharmaceutical Development: It is a starting material for various pharmaceuticals where a chiral morpholine moiety is required to enhance efficacy or safety.[6][18]

  • Chiral Ligand Synthesis: The nitrogen atom can be functionalized to create chiral ligands for asymmetric catalysis.[17]

  • Ring-Opening Agent: It can be used as a nucleophilic ring-opening agent in certain synthetic transformations.[15]

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety.

Hazard CategoryGHS Classification & Precautionary StatementsReference(s)
Acute Toxicity H302: Harmful if swallowed. P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product.[16][19]
Skin Irritation H315: Causes skin irritation. P280: Wear protective gloves/protective clothing/eye protection.[11][16]
Eye Irritation H319: Causes serious eye irritation. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11][16]
Respiratory Irritation H335: May cause respiratory irritation. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[11][16]

Storage and Handling Recommendations:

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][15] The material is hygroscopic. For long-term storage, refrigeration (2-8°C) under an inert atmosphere is recommended.[12][15]

  • Handling: Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11][20] Handle in a chemical fume hood to avoid inhalation.

Conclusion and Future Outlook

This compound has solidified its position as a high-value chiral building block in pharmaceutical research. Its utility is most profoundly demonstrated in the field of oncology through its incorporation into next-generation mTOR and PI3K inhibitors. The compound's favorable properties, conferred by the morpholine scaffold, combined with the stereochemical precision of the C-3 methyl group, provide a powerful tool for medicinal chemists to design highly selective and potent therapeutics. As the demand for stereochemically pure and structurally complex drug candidates continues to grow, the importance of synthons like this compound in the drug development pipeline is set to increase.

References

  • Vertex AI Search Result 1. (Source: goods.com)
  • Google Patents. (2016).
  • ChemBK. (2024). 3-Methylmorpholine. [Link]
  • SAFETY DATA SHEETS - N-Methylmorpholine. (Source: Generic SDS)
  • iChemical. (S)-3-methylmorpholine, CAS No. 350595-57-2. [Link]
  • PubChem - NIH. 3-Methylmorpholine | C5H11NO | CID 292103. [Link]
  • ACS Publications. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry.
  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity.
  • PubMed. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]
  • Synthesis of Biologically Important Chiral Morpholine Deriv
  • Cenmed Enterprises. This compound (C007B-266568). [Link]
  • E3S Web of Conferences.
  • Wikipedia. Morpholine. [Link]
  • PMC - NIH. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

Sources

(S)-3-Methylmorpholine hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-3-Methylmorpholine Hydrochloride: Properties, Synthesis, and Applications in Drug Development

Authored by a Senior Application Scientist

Introduction

This compound is a chiral heterocyclic compound of significant interest to the pharmaceutical and fine chemical industries. As a derivative of morpholine, it possesses a unique structural and chemical profile that makes it a valuable building block in the stereoselective synthesis of complex organic molecules. This guide provides an in-depth analysis of its chemical properties, established synthesis protocols, and critical applications, particularly in the realm of modern drug discovery and development. Its utility is most pronounced in the preparation of advanced pharmaceutical intermediates where precise stereochemical control is paramount for achieving desired therapeutic outcomes.[1][2][3]

Section 1: Physicochemical and Structural Characteristics

This compound is the salt form of the free base, (S)-3-Methylmorpholine. The hydrochloride form often provides enhanced stability and ease of handling compared to the volatile liquid free base. The defining structural feature is a morpholine ring with a methyl group at the C-3 position, creating a chiral center with the (S)-configuration. This chirality is fundamental to its application in asymmetric synthesis.

Core Chemical Properties

A summary of the key physicochemical properties for both the hydrochloride salt and the corresponding free base is presented below for comparative analysis. These properties are critical for designing reaction conditions, purification procedures, and appropriate storage protocols.

PropertyThis compound(S)-3-Methylmorpholine (Free Base)Reference(s)
CAS Number 1022094-03-6350595-57-2[4],[5]
Molecular Formula C₅H₁₂ClNOC₅H₁₁NO[4],[5]
Molecular Weight 138.61 g/mol 101.15 g/mol [4],[5]
Appearance SolidColorless Liquid[6],[1]
Boiling Point Not Applicable (Decomposes)~137 °C (Predicted)[1][7]
Density Not Available~0.891 g/cm³ (Predicted)[1][7]
pKa Not Available9.03 ± 0.40 (Predicted)[1][8]
Storage Conditions Room Temperature, Protect from Moisture2-8°C, Inert Atmosphere[6],[9]
Spectral Data

Definitive structural elucidation and purity assessment of (S)-3-Methylmorpholine and its derivatives rely on standard analytical techniques. Available data includes ¹³C NMR, GC-MS, and IR spectra, which are essential for quality control in a research and development setting.[10]

Section 2: Synthesis and Stereochemical Control

The synthesis of enantiomerically pure (S)-3-Methylmorpholine is a key step in its utilization as a chiral building block. The primary and most cited method involves the stereoselective reduction of a chiral precursor.

Primary Synthesis Route: Reduction of (S)-5-Methylmorpholin-3-one

The most common and scalable synthesis involves the reduction of the corresponding lactam, (S)-5-methylmorpholin-3-one. This method is favored due to the availability of the starting material and the high stereochemical fidelity of the reduction.

Reaction Scheme: (S)-5-methylmorpholin-3-one is reduced using a powerful reducing agent, typically Lithium Aluminum Hydride (LAH), in an anhydrous ethereal solvent like tetrahydrofuran (THF).

Causality in Experimental Design:

  • Choice of Reducing Agent: LAH is a potent, unselective reducing agent capable of reducing the amide functionality of the lactam to the corresponding amine. Its use ensures a high conversion rate.

  • Anhydrous Conditions: LAH reacts violently with water. Therefore, the use of anhydrous THF and an inert atmosphere (e.g., nitrogen or argon) is critical for both safety and reaction efficiency.[1][2]

  • Temperature Control: The reaction is initiated at a low temperature (0°C) to moderate the highly exothermic reaction between LAH and the substrate. The reaction is then allowed to warm to room temperature to ensure completion.[1][11]

  • Workup Procedure: A careful, sequential quenching with water and aqueous sodium hydroxide (e.g., Fieser workup) is a standard and safe method for neutralizing the excess LAH and precipitating aluminum salts, which can then be easily filtered off.[1][11]

Detailed Experimental Protocol

The following protocol is a synthesized representation of established procedures.[1][11]

  • Preparation: A three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer is charged with Lithium Aluminum Hydride (3.0 eq.) suspended in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0°C in an ice bath.

  • Addition of Substrate: (S)-5-methylmorpholin-3-one (1.0 eq.) is dissolved in anhydrous THF and added dropwise to the LAH suspension via the dropping funnel, maintaining the internal temperature at 0°C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to gradually warm to room temperature and is stirred overnight to ensure the reaction goes to completion.

  • Quenching: The flask is cooled again to 0°C. The reaction is carefully quenched by the sequential, dropwise addition of water, followed by a 2N sodium hydroxide solution, and finally more water.

  • Filtration and Extraction: The resulting granular precipitate is removed by filtration through a pad of celite or diatomaceous earth. The filter cake is washed with additional solvent (e.g., a dichloromethane/methanol mixture).

  • Isolation: The combined filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (S)-3-methylmorpholine.

  • Purification/Salt Formation: The resulting free base can be purified by distillation or converted directly to the hydrochloride salt by treatment with a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol).

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_final Final Product prep1 Suspend LAH in anhydrous THF prep2 Cool to 0°C under N2 prep1->prep2 react2 Add substrate dropwise at 0°C prep2->react2 react1 Dissolve (S)-5-methylmorpholin-3-one in THF react1->react2 react3 Warm to RT and stir overnight react2->react3 workup1 Cool to 0°C and quench sequentially (H2O, NaOH, H2O) react3->workup1 workup2 Filter to remove aluminum salts workup1->workup2 workup3 Dry filtrate (Na2SO4) workup2->workup3 workup4 Concentrate under reduced pressure workup3->workup4 final1 (S)-3-Methylmorpholine (Free Base) workup4->final1 final2 Optional: Treat with HCl for Hydrochloride Salt final1->final2

Caption: A typical workflow for the synthesis of (S)-3-Methylmorpholine.

Section 3: Applications in Drug Development

The primary value of this compound lies in its role as a chiral intermediate for the synthesis of active pharmaceutical ingredients (APIs). Its pre-defined stereocenter is incorporated into the final drug molecule, obviating the need for challenging chiral separations later in the synthesis.

Key Role as a Chiral Building Block

(S)-3-Methylmorpholine provides a robust scaffold for introducing a stereochemically defined morpholine moiety. The nitrogen atom of the morpholine ring can act as a nucleophile or a base, allowing for a variety of subsequent chemical transformations.

Example Application: Synthesis of mTOR Kinase Inhibitors Several potent and selective mTOR (mammalian target of rapamycin) kinase inhibitors utilize a substituted morpholine ring in their core structure. (S)-3-Methylmorpholine is a documented intermediate for the preparation of morpholinopyrimidine derivatives that function as these inhibitors.[1][11][12] The mTOR signaling pathway is a critical regulator of cell growth and proliferation, making it a key target in oncology research.

Logical Role in API Synthesis

The diagram below illustrates the conceptual role of (S)-3-Methylmorpholine as a starting material in a multi-step synthesis of a target API, such as an mTOR inhibitor.

G A (S)-3-Methylmorpholine (Chiral Building Block) B Functionalization Reaction (e.g., N-Arylation) A->B Introduces chiral scaffold C Key Intermediate (Substituted Morpholine) B->C D Further Synthetic Steps (Coupling, Cyclization, etc.) C->D Builds molecular complexity E Final API (e.g., mTOR Inhibitor) D->E

Caption: Role of (S)-3-Methylmorpholine in API synthesis.

The nitrogen atom can undergo reactions like carbon-nitrogen bond coupling with aryl halides to attach the morpholine ring to a larger molecular framework.[2] This strategic use of a chiral pool starting material is an efficient approach in modern medicinal chemistry.

Section 4: Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. (S)-3-Methylmorpholine and its hydrochloride salt must be handled with appropriate precautions.

Hazard Identification

Based on available Safety Data Sheets (SDS), the free base is a flammable liquid and is harmful if swallowed.[13] It can cause severe skin burns and eye damage.[10][13] The hydrochloride salt is classified as an irritant.[6]

  • Hazard Statements (Free Base): H225 (Highly flammable liquid and vapor), H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).[13]

  • Hazard Statements (Hydrochloride): May cause skin, eye, and respiratory irritation.[6]

Self-Validating Safety Protocol

A self-validating system for handling this chemical involves a multi-layered approach:

  • Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to prevent inhalation of vapors.[6]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[6]

  • Handling: Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames.[13] Use non-sparking tools.[13]

  • Storage:

    • (S)-3-Methylmorpholine (Free Base): Store in a tightly closed container in a cool, dry, and well-ventilated place, typically at 2-8°C under an inert atmosphere.[1][9][14]

    • This compound: Store in a tightly closed container in a dry and cool place, protected from moisture.[6]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[6][15]

References

  • iChemical. (S)-3-methylmorpholine, CAS No. 350595-57-2. [Link]
  • Google Patents.
  • ChemBK. 3-Methylmorpholine. [Link]
  • PubChem - NIH. 3-Methylmorpholine | C5H11NO | CID 292103. [Link]
  • Safety Data Sheets.
  • PubChem - NIH.

Sources

Introduction: The Significance of Chiral Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-3-Methylmorpholine Hydrochloride: Structure, Stereochemistry, and Synthesis

In the landscape of medicinal chemistry, the morpholine ring is a privileged scaffold, prized for its favorable physicochemical properties, including improved aqueous solubility, metabolic stability, and pharmacokinetic profiles.[1] When chirality is introduced, as in the case of 3-methylmorpholine, the molecule transforms into a valuable chiral building block, enabling stereospecific interactions with biological targets. The (S)-enantiomer, in particular, has emerged as a critical component in the synthesis of highly selective and potent therapeutic agents, most notably kinase inhibitors targeting the PI3K/mTOR pathway, which is implicated in various cancers and other diseases.[2][3]

This technical guide offers a comprehensive examination of this compound for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of its core structural features, the principles governing its stereochemistry, validated methods for its stereoselective synthesis, and the analytical workflows required to ensure its identity and purity.

Core Structure and Stereochemistry

This compound is the salt form of the parent amine, which enhances its stability and handling characteristics. The core of the molecule is a saturated six-membered heterocycle containing both a nitrogen and an oxygen atom.

Absolute Configuration

The stereochemistry of the molecule is defined by the chiral center at the C3 position. According to the Cahn-Ingold-Prelog (CIP) priority rules, the substituents on the C3 carbon are assigned priority as follows:

  • -NH- (within the ring): Highest priority due to the atomic number of Nitrogen.

  • -CH₂-O- (within the ring): Second highest priority.

  • -CH₃ (methyl group): Third priority.

  • -H (hydrogen): Lowest priority.

With the lowest priority group (hydrogen) oriented away from the observer, the sequence from highest to lowest priority (1 → 2 → 3) proceeds in a counter-clockwise direction, defining the absolute configuration as (S) .

Conformational Analysis

Like cyclohexane, the morpholine ring predominantly adopts a low-energy chair conformation to minimize torsional and steric strain. In this conformation, substituents can occupy either an axial or an equatorial position. For (S)-3-methylmorpholine, the methyl group has a strong preference for the equatorial position . This orientation minimizes 1,3-diaxial interactions with the axial hydrogens on C5 and the lone pair or proton on the nitrogen atom, representing the most thermodynamically stable conformation.

Caption: Structure and key properties of this compound.

Stereoselective Synthesis and Protocol

The synthesis of enantiomerically pure (S)-3-methylmorpholine is paramount to its utility. The most common and efficient strategy involves the stereospecific reduction of a chiral precursor, (S)-5-methylmorpholin-3-one. This approach ensures that the stereochemistry established in the starting material is retained in the final product.

Synthetic Rationale

The conversion of the cyclic amide (lactam) functionality in (S)-5-methylmorpholin-3-one to the corresponding amine requires a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. Its high reactivity allows for the complete reduction of the carbonyl group without epimerization of the adjacent chiral center at C5 (which becomes C3 in the product). The reaction proceeds via a nucleophilic acyl substitution mechanism where hydride ions from LiAlH₄ attack the carbonyl carbon. Subsequent workup protonates the intermediates to yield the final amine. The amine is then treated with hydrochloric acid to precipitate the stable hydrochloride salt.

G start (S)-5-Methylmorpholin-3-one (Chiral Precursor) reagent1 1. Lithium Aluminum Hydride (LiAlH₄) in Anhydrous THF, 0°C to RT start->reagent1 Reduction intermediate (S)-3-Methylmorpholine (Free Base) reagent1->intermediate reagent2 2. HCl in Ether or Dioxane intermediate->reagent2 Salt Formation workup Aqueous Workup (e.g., Fieser method) intermediate->workup product This compound (Final Product) reagent2->product

Caption: Stereoselective synthesis pathway for (S)-3-Methylmorpholine HCl.

Experimental Protocol: Synthesis of (S)-3-Methylmorpholine

This protocol describes the reduction of (S)-5-methylmorpholin-3-one using LiAlH₄.[4][5]

Materials and Equipment:

  • (S)-5-methylmorpholin-3-one

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • 2N Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diatomaceous earth (Celite®)

  • Three-necked round-bottomed flask with magnetic stirrer, dropping funnel, and nitrogen inlet

  • Ice bath

Procedure:

  • Reaction Setup: Under a nitrogen atmosphere, suspend LiAlH₄ (2.0 eq.) in anhydrous THF in a three-necked flask. Cool the suspension to 0°C using an ice bath.

    • Causality: An inert atmosphere is critical as LiAlH₄ reacts violently with water and moisture. The reaction is highly exothermic, necessitating initial cooling to control the reaction rate.

  • Addition of Precursor: Dissolve (S)-5-methylmorpholin-3-one (1.0 eq.) in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir overnight to ensure the reaction goes to completion.

  • Quenching (Fieser Method): Cool the reaction mixture back to 0°C. Carefully and sequentially add water (X mL), 2N NaOH solution (2X mL), and then water again (3X mL), where X is the number of grams of LiAlH₄ used.

    • Causality: This specific quenching procedure is crucial for safety and for precipitating the aluminum salts into a granular, easily filterable solid, simplifying the workup.

  • Workup and Isolation: Stir the resulting slurry for 1 hour at room temperature. Add dichloromethane or ethyl acetate and filter the mixture through a pad of diatomaceous earth to remove the inorganic salts.

  • Purification: Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure (at a low temperature, ~25-30°C, to avoid product loss) to yield (S)-3-methylmorpholine as a colorless oil.[4]

  • Salt Formation: Dissolve the resulting oil in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl (e.g., 1M in ether) dropwise until precipitation is complete. Filter the resulting solid and dry under vacuum to obtain this compound.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

Table 1: Physicochemical Properties of (S)-3-Methylmorpholine

Property Value Source(s)
CAS Number 350595-57-2 (Free Base) [6][7][8]
1022094-03-6 (HCl Salt) [9]
Molecular Formula C₅H₁₁NO (Free Base) [4][7]
C₅H₁₂ClNO (HCl Salt) [9]
Molecular Weight 101.15 g/mol (Free Base) [4][10]
137.61 g/mol (HCl Salt) [9]
Appearance Colorless Liquid (Free Base)
Boiling Point ~137 °C (Predicted) [11]
Density ~0.891 g/cm³ (Predicted) [6][11]

| SMILES | C[C@H]1COCCN1 |[6][10] |

Table 2: Representative Spectroscopic Data (¹H and ¹³C NMR) Predicted chemical shifts in CDCl₃. Actual values may vary based on solvent and conditions.

Position¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Notes
-CH₃ ~1.1 (d, 3H)~18.5Doublet due to coupling with C3-H.
C2-H₂ ~2.8-3.0 (m, 2H)~50.0Protons adjacent to nitrogen.
C3-H ~2.6-2.8 (m, 1H)~54.0Chiral center proton.
C5-H₂ ~3.6-3.8 (m, 2H)~67.0Protons adjacent to oxygen.
C6-H₂ ~3.9-4.1 (m, 2H)~72.0Protons adjacent to oxygen.
N-H Variable (br s, 1H)-Broad singlet, exchanges with D₂O.

Analytical Workflow for Quality Control

A self-validating system of protocols is necessary to ensure each batch of this compound meets the required specifications for use in drug development.

cluster_identity Identity & Structure cluster_purity Purity Assessment cluster_stereo Stereochemical Integrity start Synthesized Crude Product purification Purification (Distillation / Crystallization) start->purification nmr ¹H and ¹³C NMR Spectroscopy purification->nmr Confirms Connectivity ms Mass Spectrometry (MS) purification->ms Confirms Mass gc Gas Chromatography (GC) (for free base) nmr->gc ms->gc chiral_hplc Chiral HPLC gc->chiral_hplc Quantifies Purity hplc HPLC (for HCl salt) hplc->chiral_hplc polarimetry Optical Rotation [α] chiral_hplc->polarimetry Confirms Enantiomeric Excess final Qualified (S)-3-Methylmorpholine HCl polarimetry->final Confirms Bulk Chirality

Caption: A comprehensive analytical workflow for quality control.

Applications in Drug Discovery

The primary value of (S)-3-methylmorpholine lies in its role as a chiral building block for synthesizing complex drug molecules. Its structure is frequently incorporated to optimize potency, selectivity, and pharmacokinetic properties.

  • mTOR Kinase Inhibitors: The (S)-3-methylmorpholine moiety is a key structural feature in several potent and selective mTOR inhibitors. It often serves as a solvent-exposed group that can enhance solubility and fine-tune binding interactions within the ATP-binding pocket of the kinase.[3][4]

  • CNS Drug Candidates: The morpholine scaffold is well-suited for CNS drug design due to its ability to improve properties like blood-brain barrier permeability.[1] The stereodefined methyl group can provide crucial van der Waals interactions with target receptors or enzymes, leading to improved affinity and selectivity.

  • Appetite Suppressants: Early research into substituted morpholines identified stereospecific biological activity, with certain enantiomers showing appetite suppressant effects while their counterparts were inactive, highlighting the importance of chiral synthesis.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for modern drug discovery. Its well-defined three-dimensional structure, governed by the (S)-configuration at C3 and the stable equatorial chair conformation, allows for precise molecular design. The robust and scalable stereoselective synthesis via the reduction of a chiral lactam provides reliable access to enantiomerically pure material. Coupled with a rigorous analytical workflow to validate its structure and purity, this compound stands as a critical building block for developing next-generation therapeutics, empowering researchers to probe biological systems with stereochemical precision.

References

  • iChemical. (S)-3-methylmorpholine, CAS No. 350595-57-2. [Link]
  • Buckle, D. R., et al. (1984). Synthesis and Resolution of 3-Substituted Morpholine Appetite Suppressants and Chiral Synthesis via O-Arylhomoserines. Journal of the Chemical Society, Perkin Transactions 1, 627-634. [Link]
  • PubChem. 3-Methylmorpholine. [Link]
  • Journal of Organic Chemistry. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. [Link]
  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. [Link]
  • National Center for Biotechnology Information. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]
  • ACS Publications. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]
  • ChemBK. 3-Methylmorpholine. [Link]

Sources

Strategic Synthesis of (S)-3-Methylmorpholine Hydrochloride: A Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Methylmorpholine and its hydrochloride salt are valuable chiral building blocks in medicinal chemistry, notably utilized in the synthesis of advanced kinase inhibitors such as mTOR inhibitors.[1] The precise installation and maintenance of the stereocenter at the C3 position are critical for ensuring the target biological activity and minimizing off-target effects. This guide provides an in-depth analysis of robust and scalable synthetic routes to access high-purity (S)-3-Methylmorpholine hydrochloride. We move beyond a simple recitation of steps to explore the underlying strategic decisions, mechanistic principles, and practical considerations that inform the selection and execution of a synthesis campaign. This document is structured to empower researchers and drug development professionals with the expertise to confidently produce this critical intermediate.

Foundational Strategies in Asymmetric Synthesis

The synthesis of an enantiomerically pure compound like (S)-3-Methylmorpholine hinges on a strategic approach to stereochemistry. Three primary strategies dominate the landscape, each with distinct advantages and challenges. The choice of strategy is often dictated by the availability of starting materials, scalability requirements, and cost considerations.

dot graph "Asymmetric_Synthesis_Strategies" { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

subgraph "cluster_strategies" { label="Core Asymmetric Strategies"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];

}

caption [label="Fig. 1: Foundational strategies for accessing chiral molecules.", shape=plaintext, fontsize=10]; } enddot Caption: Foundational strategies for accessing chiral molecules.

  • Chiral Pool Synthesis: This is arguably the most direct and frequently employed strategy for molecules like (S)-3-Methylmorpholine. It leverages naturally occurring, inexpensive, and enantiomerically pure starting materials, where the desired stereocenter is already present.[2] For our target, the amino acid (S)-Alanine and its derivatives are ideal precursors.

  • Asymmetric Catalysis: This modern approach creates the chiral center from a prochiral substrate using a small amount of a chiral catalyst. Methods like asymmetric hydrogenation or transfer hydrogenation can be highly efficient and atom-economical.[3][4][5]

  • Chiral Resolution: This classical method involves the synthesis of a racemic mixture of the target molecule, which is then separated into its constituent enantiomers using a chiral resolving agent. While effective, this approach is inherently inefficient, with a maximum theoretical yield of 50% for the desired enantiomer.

This guide will focus on the most practical and field-proven methods, beginning with the chiral pool approach.

Synthesis Route I: The Chiron Approach from (S)-Alaninol

The use of (S)-Alaninol, derived from the natural amino acid (S)-Alanine, represents the most common and strategically sound approach for the multigram synthesis of (S)-3-Methylmorpholine.[6] The key principle is the preservation of the pre-existing stereocenter throughout the synthetic sequence.

The overall transformation involves a two-step process: N-alkylation of (S)-alaninol to introduce a 2-hydroxyethyl group, followed by an intramolecular cyclization to form the morpholine ring.

dot graph "Chiron_Approach" { layout=dot; rankdir="LR"; graph [splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#4285F4"];

subgraph "cluster_main" { label="Route 1: Chiral Pool Synthesis from (S)-Alaninol"; style="filled"; fillcolor="#F1F3F4";

} } enddot Caption: Workflow for the synthesis via the chiron approach.

Mechanistic Rationale and Experimental Design

The key to this synthesis is a robust intramolecular dehydration cyclization. The initial N-alkylation of (S)-alaninol with a reagent like 2-chloroethanol or ethylene oxide forms an intermediate diol. This diol is then subjected to strong acid-catalyzed dehydration. The more nucleophilic secondary amine remains protonated, preventing side reactions, while one of the hydroxyl groups is protonated to form a good leaving group (water). The remaining hydroxyl group then acts as an intramolecular nucleophile, attacking the carbon and displacing water to form the morpholine ring. The use of a strong dehydrating acid like sulfuric acid at elevated temperatures is crucial for driving this equilibrium-controlled reaction to completion.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methodologies for morpholine synthesis from amino alcohols.

Step 1 & 2: One-Pot N-Alkylation and Cyclization

  • Reaction Setup: To a round-bottom flask equipped with a mechanical stirrer, thermometer, and a reflux condenser, add (S)-2-amino-1-propanol ((S)-alaninol, 1.0 eq.).

  • N-Alkylation: Slowly add 2-chloroethanol (2.2 eq.) to the flask. The reaction is often exothermic.

  • Base Addition: Add sodium hydroxide (2.5 eq.) portion-wise, maintaining the temperature below 60°C. After the addition, heat the mixture to 90-100°C and maintain for 2-3 hours until TLC or GC-MS indicates the consumption of the starting material.

  • Cyclization: Cool the reaction mixture to room temperature. Slowly and carefully, add concentrated sulfuric acid (e.g., 98%) while cooling in an ice bath. The amount should be sufficient to act as a catalyst and dehydrating agent.

  • Dehydration: Heat the mixture to 150-160°C. Water will begin to distill off. Continue heating for 8-12 hours until the reaction is complete.

  • Work-up: Cool the reaction mixture. Carefully add water and then basify to pH > 12 with a strong base (e.g., 50% NaOH solution), ensuring the temperature is controlled.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or toluene).

  • Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude (S)-3-Methylmorpholine free base can be purified by fractional distillation under vacuum.

Step 3: Hydrochloride Salt Formation

  • Dissolution: Dissolve the purified (S)-3-Methylmorpholine free base in a suitable anhydrous solvent, such as isopropanol or diethyl ether.

  • Acidification: Cool the solution in an ice bath and slowly add a solution of hydrogen chloride in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until the solution becomes acidic (check with pH paper).

  • Precipitation: The hydrochloride salt will precipitate out of the solution. Continue stirring in the cold for 30-60 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound as a white crystalline solid.

Synthesis Route II: Reduction of a Chiral Lactam

An alternative and elegant route involves the reduction of the corresponding chiral lactam, (S)-5-methylmorpholin-3-one. This strategy is particularly useful if the chiral lactam is readily available or can be synthesized efficiently. The final step is a high-yielding reduction that does not affect the stereocenter.

dot graph "Lactam_Reduction_Route" { layout=dot; rankdir="LR"; graph [splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#4285F4"];

subgraph "cluster_lactam" { label="Route 2: Chiral Lactam Reduction"; style="filled"; fillcolor="#F1F3F4";

} } enddot Caption: Workflow for the synthesis via lactam reduction.

Mechanistic Rationale and Experimental Design

The core of this route is the reduction of the cyclic amide (lactam) to the corresponding cyclic amine. Powerful hydride reagents, most commonly lithium aluminum hydride (LAH), are required for this transformation as amides are relatively unreactive carbonyl compounds. The reaction proceeds via the formation of a tetrahedral intermediate, followed by the elimination of an aluminate species and subsequent reduction of the resulting iminium ion. The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF).

Detailed Experimental Protocol

The following protocol is based on documented procedures for the synthesis of (S)-3-methylmorpholine via lactam reduction.[1][7]

Step 1: Reduction of (S)-5-methylmorpholin-3-one

  • Reaction Setup: In a three-necked round-bottom flask fitted with a dropping funnel, condenser, and nitrogen inlet, suspend lithium aluminum hydride (LAH, 3.0 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cooling: Cool the LAH suspension to 0°C using an ice-water bath.

  • Substrate Addition: Dissolve (S)-5-methylmorpholin-3-one (1.0 eq.) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel, maintaining the internal temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm gradually to room temperature and stir overnight.

  • Quenching (Fieser workup): Cool the reaction mixture back to 0°C. Carefully and sequentially quench the reaction by the slow, dropwise addition of water (X mL), followed by 15% aqueous NaOH solution (X mL), and finally water again (3X mL), where X is the mass of LAH in grams. This procedure is critical for safety and results in a granular precipitate that is easy to filter.

  • Filtration: Stir the resulting slurry for 1 hour, then filter it through a pad of Celite or diatomaceous earth. Wash the filter cake thoroughly with THF or ethyl acetate.

  • Isolation: Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure (at a low bath temperature of 20-25°C to avoid loss of the volatile product) to afford the target (S)-3-methylmorpholine free base.[1]

Step 2: Hydrochloride Salt Formation

Follow the same procedure as described in Section 2.2, Step 3.

Comparative Analysis of Synthesis Routes

The selection of an optimal synthetic route requires a careful evaluation of several key parameters. The following table provides a comparative summary to aid in this decision-making process.

ParameterRoute I: Chiron Approach (from Alaninol)Route II: Lactam Reduction
Starting Material (S)-Alaninol(S)-5-Methylmorpholin-3-one
Stereocontrol Excellent (preserved from start)Excellent (preserved during reduction)
Number of Steps 2-3 (can be a one-pot alkylation/cyclization)2 (from the lactam)
Key Reagents 2-Chloroethanol, H₂SO₄Lithium Aluminum Hydride (LAH)
Scalability Good; high temperatures and strong acids can be challenging on a very large scale.Good; handling large quantities of LAH requires specialized equipment and safety protocols.
Safety Concerns Corrosive acids, high temperatures.Highly pyrophoric LAH, requires strict anhydrous conditions and careful quenching.
Overall Yield Moderate to GoodHigh (for the reduction step)
Cost-Effectiveness Generally high, as (S)-alaninol is a readily available, inexpensive chiral precursor.Potentially higher, depending on the cost and synthesis of the chiral lactam precursor.

Characterization and Quality Control

Independent of the chosen route, rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the final product.

  • Structural Confirmation: Standard spectroscopic methods including ¹H NMR, ¹³C NMR, and Mass Spectrometry should be employed to confirm the chemical structure of both the free base and the hydrochloride salt.

  • Enantiomeric Purity: The most critical quality attribute is the enantiomeric excess (e.e.). This is determined using a chiral stationary phase in either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The sample is compared against a racemic standard to ensure proper peak identification and accurate quantification of the e.e.

Conclusion

The synthesis of enantiomerically pure this compound is most reliably and economically achieved via a chiral pool strategy starting from (S)-alaninol . This route offers an excellent balance of cost-effectiveness, scalability, and robust stereochemical control. The alternative approach through the reduction of a chiral lactam is also highly effective, particularly for the final transformation, though its overall efficiency is contingent on the accessibility of the lactam precursor.

For drug development professionals, the chiron approach represents a field-proven, trustworthy method that minimizes stereochemical risks and relies on well-understood, scalable chemical transformations. Careful execution of the work-up and purification steps, followed by rigorous chiral analysis, will ensure the consistent production of high-quality material suitable for advanced pharmaceutical synthesis.

References

  • Aubineau, T., & Cossy, J. (2018). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Letters, 20(22), 7419–7423.
  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696–8709.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • Sápi, J., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6544–6554.
  • University of Regensburg. (n.d.). Asymmetric Synthesis.
  • Zhang, Z., et al. (2015). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 6(9), 5223–5227.

Sources

CAS number 350595-57-2 properties and suppliers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-3-Methylmorpholine (CAS 350595-57-2): A Key Chiral Building Block for Kinase Inhibitor Synthesis

Executive Summary

(S)-3-Methylmorpholine, identified by CAS number 350595-57-2, is a chiral heterocyclic amine that has emerged as a critical structural motif in modern medicinal chemistry. While a simple molecule in its own right, it serves as a high-value building block for the synthesis of complex, biologically active compounds. Its primary and most significant application is in the development of ATP-competitive kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K) / AKT / mammalian Target of Rapamycin (mTOR) signaling pathway. The specific stereochemistry and conformation of the (S)-3-methylmorpholine ring are crucial for achieving high potency and selectivity in the resulting drug candidates. This guide provides a comprehensive overview of its physicochemical properties, its strategic role in drug design, the biological rationale for its use, detailed synthetic protocols, and commercial supplier information for researchers and drug development professionals.

Introduction: The Strategic Importance of a Chiral Scaffold

In the landscape of drug discovery, the selection of appropriate chemical scaffolds is a determinant of success. (S)-3-Methylmorpholine is not a therapeutic agent itself, but rather a key intermediate whose structure is frequently incorporated into advanced drug candidates.[1] Its value lies in the unique combination of features it offers: a basic nitrogen for synthetic handles, a polar morpholine ring for solubility, and a crucial chiral methyl group that allows for specific, high-affinity interactions within the ATP-binding pockets of target enzymes.

This compound has become particularly prominent in the synthesis of morpholinopyrimidine and morpholino-triazine derivatives, which are potent inhibitors of the PI3K/mTOR pathway.[2][3] Dysregulation of this pathway is a hallmark of numerous human cancers, making it one of the most intensely pursued targets for oncology drug development.[4][5]

Physicochemical and Technical Properties

The fundamental properties of (S)-3-Methylmorpholine are summarized below. Proper handling and storage are critical to maintaining its purity and stability.

PropertyValueSource(s)
CAS Number 350595-57-2[4][5][6]
Chemical Name (S)-3-Methylmorpholine; (3S)-3-Methylmorpholine[1][4][5]
Molecular Formula C₅H₁₁NO[1][4][6]
Molecular Weight 101.15 g/mol [1][4][6]
Appearance Colorless liquid[4][7]
Boiling Point 133-137 °C[2][4][8]
Density ~0.891 g/cm³ (Predicted)[4][6]
pKa ~9.03 (Predicted)[4]
Purity Typically ≥95-98%[2][5][7]
Storage Conditions Store at 2–8 °C under an inert atmosphere (Nitrogen or Argon)[4][6]
SMILES C[C@@H]1COCCN1[4][5][6]
InChI Key SFWWGMKXCYLZEG-YFKPBYRVSA-N[4][7]

The PI3K/AKT/mTOR Signaling Pathway: A Core Therapeutic Target

To understand the utility of (S)-3-Methylmorpholine, one must first understand the biological pathway its derivatives target. The PI3K/AKT/mTOR pathway is a central intracellular signaling network that governs fundamental cellular processes, including growth, proliferation, metabolism, and survival.[4][9]

Mechanism of Activation:

  • Upstream Activation: The pathway is typically activated by growth factors (e.g., IGF-1, EGF) binding to receptor tyrosine kinases (RTKs) on the cell surface.[6]

  • PI3K Activation: This binding event recruits and activates Class I PI3K at the plasma membrane.

  • PIP3 Generation: Activated PI3K phosphorylates the lipid second messenger phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][5]

  • AKT Recruitment and Activation: PIP3 acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, such as AKT (also known as Protein Kinase B) and PDK1. The co-localization at the membrane facilitates the phosphorylation and full activation of AKT by PDK1 and mTOR Complex 2 (mTORC2).[5][6]

  • Downstream Effects: Activated AKT phosphorylates a multitude of downstream targets, leading to pro-survival and pro-growth signals. Crucially, AKT activates mTOR Complex 1 (mTORC1), which promotes protein synthesis and cell growth while inhibiting autophagy.[1][9]

In many cancers, this pathway is constitutively active due to mutations in key components (e.g., PIK3CA, PTEN loss), leading to uncontrolled cell proliferation and resistance to apoptosis.[4] Therefore, inhibiting kinases within this cascade, such as PI3K and mTOR, is a validated and powerful anti-cancer strategy.[10]

PI3K_mTOR_Pathway cluster_0 GF Growth Factors (e.g., IGF-1, EGF) RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis (Inhibition) AKT->Apoptosis Inhibits mTORC2 mTORC2 mTORC2->AKT Activates (p-Ser473) CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates

Figure 1: Simplified PI3K/AKT/mTOR Signaling Pathway.

Structure-Activity Relationship (SAR): The Role of the Methyl-Morpholine Moiety

The development of kinase inhibitors that are selective for mTOR over the highly similar PI3K isoforms is a significant challenge.[7] SAR studies have revealed that the morpholine moiety, particularly when substituted, is a key determinant of both potency and selectivity.

  • Hinge Binding: The morpholine nitrogen often forms a critical hydrogen bond with the "hinge region" of the kinase ATP-binding pocket, a common anchoring point for ATP-competitive inhibitors.

  • Selectivity Driver: The (S)- or (R)-methyl group provides a steric constraint that can be exploited to achieve selectivity. For instance, in certain triazine scaffolds, a (R)-3-methylmorpholine moiety points towards a key valine residue in the mTOR hinge region, enhancing binding and conferring selectivity over PI3Kα.[3][7] While an unsubstituted morpholine can lead to potent dual PI3K/mTOR inhibitors like Gedatolisib (PF-05212384), the chiral methyl substitution is a proven strategy to tune the selectivity profile towards mTOR.[7][11][12]

  • Physicochemical Properties: The morpholine ring itself imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, which are essential for developing viable drug candidates.

Experimental Protocols

The following protocols are provided as illustrative examples for the synthesis and application of (S)-3-Methylmorpholine.

Protocol: Synthesis of (S)-3-Methylmorpholine

This procedure is based on the reduction of a chiral morpholinone precursor.

Causality: The choice of Lithium aluminum hydride (LiAlH₄) is critical; it is a potent, non-selective reducing agent capable of reducing the stable amide carbonyl within the (S)-5-methylmorpholin-3-one precursor to the corresponding amine, thereby forming the desired morpholine ring system. Anhydrous tetrahydrofuran (THF) is used as it is an aprotic ether solvent that is stable to LiAlH₄ and effectively solubilizes the reactants. The reaction is initiated at 0 °C to control the initial exothermic reaction, ensuring safety and preventing side reactions.

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄, 3.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve (S)-5-methylmorpholin-3-one (1.0 eq.) in anhydrous THF. Add this solution dropwise to the cooled LiAlH₄ suspension, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight under a nitrogen atmosphere.

  • Quenching (Fieser Workup): Carefully and slowly quench the reaction at 0 °C by the sequential dropwise addition of water, followed by 2N sodium hydroxide solution, and finally more water. This procedure is crucial for safely neutralizing the excess LiAlH₄ and precipitating the aluminum salts in a granular, easily filterable form.

  • Filtration: Stir the resulting slurry for 1 hour, then filter the mixture through a pad of diatomaceous earth (e.g., Celite®) to remove the inorganic salts.

  • Extraction & Isolation: Wash the filter cake thoroughly with additional THF or a mixture of dichloromethane/methanol. Combine the filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation) at a low temperature (20-25 °C) to yield the crude (S)-3-methylmorpholine.[4][9]

  • Purification: The crude product can be further purified by distillation if necessary.

Exemplar Protocol: Synthesis of a Morpholinopyrimidine Intermediate

This protocol demonstrates the use of (S)-3-Methylmorpholine as a nucleophile in a nucleophilic aromatic substitution (SNAr) reaction to create a key drug intermediate.

Causality: This reaction couples the chiral amine with a heterocyclic core, a common strategy in building kinase inhibitors. A dichloropyrimidine is used as the electrophile. The chlorine atoms are good leaving groups, activated towards nucleophilic attack by the electron-withdrawing nitrogen atoms in the pyrimidine ring. (S)-3-Methylmorpholine acts as the nucleophile. A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the reaction to completion without consuming the valuable nucleophile.

Step-by-Step Methodology:

  • Reactant Mixture: To a solution of a suitable dichloropyrimidine derivative (e.g., 2,4-dichloro-5-cyanopyrimidine) (1.0 eq.) in an aprotic solvent such as Tetrahydrofuran (THF) or Acetonitrile (MeCN), add (S)-3-Methylmorpholine (1.1 eq.).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq.) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux (e.g., 80 °C) for several hours (typically 4-24 hours). Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product can be purified by column chromatography on silica gel to yield the desired monosubstituted morpholinopyrimidine intermediate.

Commercial Availability

(S)-3-Methylmorpholine is available from a variety of specialty chemical suppliers, facilitating its use in research and development.

SupplierWebsite (URL)
Sigma-Aldrich (Merck)
AK Scientific, Inc.
Biosynth
ChemScene
Apollo Scientific
Santa Cruz Biotechnology
Parchem
Fluorochem

Note: Availability and pricing are subject to change. This list is not exhaustive.

Conclusion

(S)-3-Methylmorpholine (CAS 350595-57-2) represents a prime example of a chiral building block whose value is defined by its application in synthesizing high-value, complex molecules. Its structural features are ideally suited for creating potent and selective inhibitors of the PI3K/mTOR pathway, a cornerstone of modern oncology research. For drug development professionals and medicinal chemists, a thorough understanding of this reagent's properties, synthetic utility, and the biological rationale for its incorporation into drug candidates is essential for the continued development of next-generation kinase inhibitors.

References

  • Wikipedia. (2023).
  • Guareschi, R., et al. (2021). Chemical and Structural Strategies to Selectively Target mTOR Kinase. ChemMedChem, 16(1), 53-64. [Link]
  • El-Damasy, D. A., et al. (2023). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry, 14(8), 1485-1502. [Link]
  • Encyclopedia.pub. (2021).
  • Rana, S., et al. (2021). Structural Aspects of mTOR Inhibitors: Search for Potential Compounds. Current Drug Targets, 22(12), 1367-1383. [Link]
  • Zhang, H., et al. (2014). Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 24(18), 4538-4541. [Link]
  • Fatima, S., et al. (2023). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry, 11, 1286057. [Link]
  • Chemsrc. (2025).
  • Fatima, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19119-19129. [Link]
  • Venable, J. D., et al. (2010). Triazines incorporating (R)-3-methylmorpholine are potent inhibitors of the mammalian target of rapamycin (mTOR) with selectivity over PI3Kalpha. Bioorganic & Medicinal Chemistry Letters, 20(8), 2654-2657. [Link]
  • iChemical. (n.d.). (S)-3-methylmorpholine, CAS No. 350595-57-2.
  • PubChem. (n.d.). Gedatolisib.
  • RSC Publishing. (2023).
  • Zhang, X., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 85. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of (S)-3-Methylmorpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (S)-3-Methylmorpholine Hydrochloride

(S)-3-Methylmorpholine and its derivatives are important chiral building blocks in medicinal chemistry and pharmaceutical development. The hydrochloride salt is often preferred for its improved stability and solubility. Accurate spectroscopic characterization is paramount to confirm stereochemistry, purity, and structural integrity throughout the drug discovery and development pipeline. This guide will delve into the core analytical techniques of NMR and Mass Spectrometry to provide a comprehensive understanding of the spectral features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of each atom. The protonation of the morpholine nitrogen to form the hydrochloride salt is expected to have a significant deshielding effect on the neighboring protons and carbons, leading to downfield shifts in their respective spectra compared to the free base.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals for each unique proton in the molecule. The expected chemical shifts are influenced by the electronegativity of the neighboring oxygen and the positively charged nitrogen atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Notes
H3~3.5 - 3.8m-The proton at the chiral center, deshielded by both the nitrogen and the methyl group.
H2ax, H6ax~3.8 - 4.1m-Axial protons adjacent to the oxygen, expected to be downfield.
H2eq, H6eq~3.3 - 3.6m-Equatorial protons adjacent to the oxygen.
H5ax~3.0 - 3.3m-Axial proton adjacent to the nitrogen.
H5eq~2.8 - 3.1m-Equatorial proton adjacent to the nitrogen.
CH₃~1.2 - 1.5d~6-7Doublet due to coupling with H3.
NHBroad singlet--Exchangeable proton, may not always be observed.

Note: Predicted chemical shifts are based on the analysis of related structures and known substituent effects. The use of a deuterated solvent such as D₂O will result in the exchange of the NH proton, and its signal will not be observed.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Similar to the ¹H NMR, the carbons adjacent to the heteroatoms will be shifted downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)Notes
C3~55 - 60Chiral carbon, attached to the methyl group and nitrogen.
C2~70 - 75Carbon adjacent to the oxygen.
C5~45 - 50Carbon adjacent to the nitrogen.
C6~65 - 70Carbon adjacent to the oxygen.
CH₃~15 - 20Methyl carbon.

The chemical shifts in both ¹H and ¹³C NMR are highly dependent on the solvent used. For comparative purposes, the reported ¹H NMR spectrum of the free base, (S)-3-Methylmorpholine, shows signals at different positions due to the absence of the protonated nitrogen.[1]

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) would be a suitable technique, as it is a soft ionization method ideal for polar and ionic compounds.

The expected mass spectrum would show a prominent peak for the molecular ion of the free base, [M+H]⁺, at m/z 102.10. The molecular weight of the hydrochloride salt is 137.61 g/mol .

Table 3: Predicted Mass Spectrometry Data for (S)-3-Methylmorpholine

IonPredicted m/zNotes
[C₅H₁₂NO]⁺102.10The protonated molecular ion of the free base.

Fragmentation patterns in the mass spectrum can provide further structural information. Common fragmentation pathways for morpholine derivatives involve the cleavage of the ring.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible data, the following experimental protocols are recommended.

NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~5-10 mg of (S)-3-Methylmorpholine HCl B Dissolve in 0.5-0.7 mL of deuterated solvent (e.g., D₂O, DMSO-d₆) A->B C Add internal standard (e.g., TSP for D₂O) B->C D Transfer to a clean 5 mm NMR tube C->D E Insert sample into NMR spectrometer D->E F Tune and shim the probe E->F G Acquire ¹H NMR spectrum F->G H Acquire ¹³C NMR spectrum F->H I Apply Fourier Transform G->I H->I J Phase and baseline correction I->J K Calibrate chemical shifts to internal standard J->K L Integrate peaks (¹H) and pick peaks (¹³C) K->L M M L->M Spectral Analysis & Structure Elucidation

Caption: Standard workflow for NMR analysis.

Mass Spectrometry

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis A_ms Prepare a dilute solution of (S)-3-Methylmorpholine HCl (e.g., 1 mg/mL in MeOH/H₂O) B_ms Infuse sample into the ESI source A_ms->B_ms C_ms Optimize source parameters (e.g., capillary voltage, gas flow) B_ms->C_ms D_ms Acquire mass spectrum in positive ion mode C_ms->D_ms E_ms Identify the molecular ion peak D_ms->E_ms F_ms Analyze fragmentation pattern E_ms->F_ms G_ms G_ms F_ms->G_ms Structural Confirmation

Caption: General workflow for ESI-MS analysis.

Conclusion

The structural elucidation of this compound relies on a synergistic approach combining ¹H NMR, ¹³C NMR, and mass spectrometry. This guide provides a comprehensive overview of the expected spectral data and established protocols for its analysis. By understanding the influence of the hydrochloride salt on the spectral features, researchers can confidently identify and characterize this important chiral building block.

References

  • PubChem. 3-Methylmorpholine. [Link]
  • SpectraBase. Morpholine hydrochloride. [Link]
  • PubChem. Morpholine, hydrochloride. [Link]

Sources

The Unseen Architect: A Technical Guide to the Discovery and Evolution of Morpholine-Based Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the humble morpholine ring, a six-membered heterocycle containing both an ether and an amine, was largely relegated to the roles of a dependable solvent, a corrosion inhibitor, or a stoichiometric building block in the grand theater of organic synthesis.[1][2][3] Its potential as a catalyst, particularly in the nuanced field of asymmetric synthesis, was long considered limited—a perception shaped by early mechanistic understanding and the shadow of its more reactive pyrrolidine and piperidine cousins.[4][5] This guide delves into the scientific narrative of morpholine-based catalysts, tracing their historical roots from stoichiometric reagents to their modern-day resurgence as potent and stereoselective catalysts. We will explore the fundamental principles governing their reactivity, showcase their burgeoning applications, and provide field-proven protocols for their synthesis and use, offering a comprehensive resource for researchers, scientists, and drug development professionals.

A Historical Perspective: From Stoichiometric Participant to Catalytic Player

The story of morpholine in modern organic synthesis begins not with catalysis, but with its application in the formation of enamines. The seminal work of Gilbert Stork and his colleagues in 1954 laid the foundation for what would become known as the Stork enamine alkylation.[6][7] In this now-classic transformation, morpholine was used stoichiometrically to convert ketones and aldehydes into their corresponding enamines, which then served as potent nucleophiles for alkylation and acylation reactions.[6][7] This groundbreaking method provided a milder and more selective alternative to traditional enolate chemistry.

For much of the 20th century, this remained the primary role of morpholine in C-C bond formation. The rise of organocatalysis in the late 1990s and early 2000s, spearheaded by the development of proline and its derivatives, initially seemed to bypass morpholine.[4] Early studies consistently demonstrated that enamines derived from morpholine were less nucleophilic and therefore less reactive than those derived from pyrrolidine.[4][5] This reduced reactivity was attributed to two key electronic and stereochemical factors:

  • Inductive Effect of the Oxygen Atom: The ether oxygen in the morpholine ring withdraws electron density from the nitrogen atom, rendering the nitrogen lone pair less available for donation into the pi-system of the enamine. This reduces the nucleophilicity of the alpha-carbon.[4][5]

  • Ring Conformation and Nitrogen Pyramidalization: The chair conformation of the morpholine ring and the greater pyramidalization of the nitrogen atom lead to poorer overlap between the nitrogen lone pair and the double bond of the enamine, further diminishing its nucleophilicity compared to the more planar pyrrolidine-based enamines.[4][5]

This prevailing understanding led to a general perception that morpholine-based catalysts were inherently inefficient, resulting in limited exploration of their potential in asymmetric catalysis for many years. Foundational research by Seebach and Goliński in 1981 on the topology of C-C bond formation with morpholine enamines further solidified the understanding of their stereochemical behavior but did little to challenge the view of their limited reactivity.[5]

The Modern Renaissance: Unlocking the Catalytic Potential of the Morpholine Scaffold

The narrative of morpholine's catalytic inferiority began to shift in the 21st century as organocatalysis matured. Researchers started to recognize that the perceived weaknesses of morpholine could be overcome, and even leveraged, through intelligent catalyst design. A key breakthrough has been the development of bifunctional morpholine-based catalysts, where the morpholine unit is incorporated into a more complex scaffold that includes other activating groups, such as thioureas or Brønsted acids.

A landmark 2023 study by Vaghi, Bucci, and coworkers has significantly challenged the long-held dogma of morpholine's low reactivity.[4] They designed and synthesized a new class of β-morpholine amino acids and demonstrated their exceptional efficiency in the 1,4-addition of aldehydes to nitroolefins.[4] Their work revealed that the presence of a carboxylic acid moiety in the β-position to the morpholine nitrogen was crucial for high catalytic activity, likely by participating in the catalytic cycle through proton transfer and transition state stabilization.[4] Remarkably, these catalysts were effective at loadings as low as 1 mol%, a significant improvement over previously reported morpholine-based systems that often required 10-20 mol% catalyst loading.[4][5]

This resurgence has been fueled by a deeper understanding of reaction mechanisms and the strategic incorporation of the morpholine moiety into scaffolds that can control the stereochemical outcome of reactions with high fidelity.

Mechanistic Principles of Morpholine-Based Catalysis

The primary mode of action for many morpholine-based catalysts is through the formation of an enamine intermediate with a carbonyl compound, following the general principles of enamine catalysis.

Enamine_Catalysis cluster_cycle Enamine Catalytic Cycle Ketone Ketone/Aldehyde Iminium Iminium Ion Ketone->Iminium + Catalyst, -H2O Catalyst Morpholine Catalyst (R2NH) Enamine Enamine Iminium->Enamine -H+ Adduct_Iminium Alkylated Iminium Ion Enamine->Adduct_Iminium + E+ Electrophile Electrophile (E+) Adduct_Iminium->Catalyst - Catalyst, -H+ Product α-Functionalized Carbonyl Adduct_Iminium->Product + H2O Water H2O Water_out H2O Start

Figure 1: Generalized enamine catalytic cycle involving a secondary amine catalyst like morpholine.

The key steps in this cycle are:

  • Enamine Formation: The morpholine catalyst reacts with a ketone or aldehyde to form a carbinolamine, which then dehydrates to form a transient iminium ion. Deprotonation of the α-carbon of the iminium ion generates the nucleophilic enamine intermediate.

  • Nucleophilic Attack: The enamine attacks an electrophile (e.g., a Michael acceptor, another aldehyde, or an alkyl halide) to form a new carbon-carbon bond, resulting in a new iminium ion.

  • Hydrolysis and Catalyst Regeneration: The iminium ion is hydrolyzed by water to release the α-functionalized carbonyl product and regenerate the morpholine catalyst, which can then enter a new catalytic cycle.

In the case of the highly efficient β-morpholine amino acid catalysts, the carboxylic acid group plays a crucial role in both the deprotonation step to form the enamine and in the subsequent protonation steps, acting as an intramolecular proton shuttle.[4]

Data-Driven Insights: Performance of Modern Morpholine-Based Catalysts

The efficacy of newly developed morpholine-based catalysts is best illustrated through quantitative data from representative reactions. The following table summarizes the performance of a novel β-morpholine amino acid catalyst in the asymmetric Michael addition of various aldehydes to nitroolefins, as reported by Vaghi et al.[4]

EntryAldehydeNitroolefinCatalyst Loading (mol%)SolventTime (h)Yield (%)d.r. (syn/anti)ee (%) (syn)
1Propanaltrans-β-nitrostyrene1i-PrOH2495>99:190
2Butanaltrans-β-nitrostyrene1i-PrOH2499>99:192
3Isovaleraldehydetrans-β-nitrostyrene1i-PrOH4898>99:194
4Butanaltrans-4-chloro-β-nitrostyrene1i-PrOH2499>99:195
5Butanaltrans-4-methoxy-β-nitrostyrene1i-PrOH2499>99:188

Data sourced from Vaghi, F., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins. Frontiers in Chemistry, 11, 1233097.[4]

These results demonstrate that with appropriate design, morpholine-based catalysts can achieve excellent yields, diastereoselectivities, and enantioselectivities at low catalyst loadings, rivaling the performance of more established organocatalytic systems.

Experimental Protocols: Synthesis and Application

A cornerstone of scientific integrity is the ability to reproduce and build upon published work. To this end, we provide detailed, step-by-step methodologies for the synthesis of a modern morpholine-based catalyst and its application in an asymmetric Michael addition.

Synthesis of a Chiral β-Morpholine Amino Acid Catalyst

This protocol is adapted from the work of Vaghi, F., et al. (2023).[4]

Synthesis_Workflow cluster_synthesis Catalyst Synthesis Workflow Start Amino Alcohol + Benzaldehyde Step1 Reductive Amination (NaBH4) Start->Step1 Step2 Cyclization with R-epichlorohydrin Step1->Step2 Step3 Hydrogenolysis (Pd/C, H2) + Boc Protection Step2->Step3 Step4 Oxidation (TEMPO/BIAB) Step3->Step4 Step5 Boc Deprotection (TFA) Step4->Step5 End Final Catalyst Step5->End

Figure 2: Workflow for the synthesis of a chiral β-morpholine amino acid catalyst.

Step 1: Reductive Amination

  • Dissolve the starting amino alcohol (1.0 equiv) and benzaldehyde (1.3 equiv) in absolute methanol (0.3 M).

  • Stir the solution at 20 °C for 2 hours.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH₄) (3.0 equiv) portion-wise.

  • Stir the reaction for 1 hour at 0 °C.

  • Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) and extract with dichloromethane (DCM).

  • Dry the combined organic layers over sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-benzylated amino alcohol.

Step 2: Cyclization to form the Morpholine Ring

  • To a solution of the N-benzylated amino alcohol (1.0 equiv) in toluene, add lithium perchlorate (LiClO₄) (1.3 equiv) and (R)-epichlorohydrin (1.3 equiv).

  • Heat the mixture to 60 °C and stir for the time specified in the original literature.

  • Cool the reaction and add a solution of sodium methoxide (MeONa) in methanol.

  • Stir until cyclization is complete, then work up to isolate the protected morpholine derivative.

Step 3: Deprotection and Boc Protection

  • Dissolve the N-benzyl morpholine derivative (1.0 equiv) in tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.05 equiv) and 10% Palladium on carbon (Pd/C).

  • Stir the suspension under a hydrogen atmosphere (1 atm) at 25 °C for 24 hours.

  • Filter the mixture through Celite and concentrate the filtrate. Purify to obtain the Boc-protected morpholine amino alcohol.

Step 4: Oxidation to the Carboxylic Acid

  • Dissolve the Boc-protected amino alcohol (1.0 equiv) in a 2:1 mixture of DCM/water (0.15 M).

  • Cool to 0 °C and add TEMPO (0.2 equiv) and (diacetoxyiodo)benzene (BIAB) (2.0 equiv).

  • Stir for 6 hours at 0 °C.

  • Quench the reaction with methanol and concentrate. Purify by silica gel chromatography to yield the Boc-protected β-morpholine amino acid.

Step 5: Final Deprotection

  • Dissolve the Boc-protected amino acid (1.0 equiv) in DCM (0.1 M).

  • Cool to 0 °C and add trifluoroacetic acid (TFA).

  • Stir for 3 hours.

  • Concentrate the mixture under reduced pressure to yield the final catalyst as its TFA salt.

Asymmetric Michael Addition Protocol

Materials:

  • Aldehyde (1.1 equiv)

  • trans-β-nitrostyrene (1.0 equiv)

  • β-Morpholine amino acid catalyst (1 mol%)

  • N-Methylmorpholine (NMM) (1 mol%)

  • Isopropyl alcohol (i-PrOH) as solvent

Procedure:

  • To a solution of the β-morpholine amino acid catalyst (0.01 equiv) and N-methylmorpholine (0.01 equiv) in i-PrOH, add the aldehyde (1.1 equiv).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the trans-β-nitrostyrene (1.0 equiv) to the reaction mixture.

  • Stir at room temperature for 24 hours, monitoring the reaction by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.

  • Determine the diastereomeric ratio by ¹H NMR of the crude product and the enantiomeric excess by chiral HPLC analysis.

Applications in Drug Discovery and Development

While morpholine is a well-established structural motif in numerous pharmaceuticals, including the antibiotic Linezolid and the anticancer agent Gefitinib, its role as a catalyst in the synthesis of active pharmaceutical ingredients (APIs) is an emerging area.[8] The development of highly efficient and stereoselective morpholine-based organocatalysts opens up new possibilities for the synthesis of complex chiral molecules, which are the cornerstone of modern drug discovery.

One notable example is the synthesis of a key intermediate for Aprepitant, a potent antiemetic drug. While many synthetic routes to Aprepitant have been developed, a 2023 publication by Lattanzi and Meninno describes a one-pot asymmetric synthesis of a morpholin-2-one core, a crucial precursor to Aprepitant.[7][9] Although the primary catalyst in their reported sequence is a quinine-derived urea, the work highlights the importance of developing catalytic routes to chiral morpholine scaffolds, a challenge that new morpholine-based catalysts are poised to address. The ability to construct these complex chiral architectures efficiently and with high stereocontrol is of paramount importance to the pharmaceutical industry. The continued development of morpholine-based catalysts will undoubtedly lead to their adoption in the synthesis of next-generation therapeutics.

Future Outlook

The field of morpholine-based catalysis is experiencing a vibrant renaissance. The long-held assumption of inherent low reactivity has been overturned by innovative catalyst design, demonstrating that the morpholine scaffold can be a powerful platform for asymmetric synthesis. Future research will likely focus on several key areas:

  • Expansion of the Catalyst Toolkit: The design and synthesis of new chiral morpholine-based catalysts with diverse functionalities will broaden their applicability to a wider range of chemical transformations.

  • Mechanistic Elucidation: Detailed computational and experimental studies will continue to unravel the subtleties of the catalytic cycles, enabling the rational design of more active and selective catalysts.

  • Application in Total Synthesis: The deployment of these novel catalysts in the total synthesis of complex natural products and pharmaceuticals will be the ultimate validation of their utility.

  • Heterogenization and Reusability: The development of solid-supported morpholine-based catalysts will enhance their practical utility in industrial processes by simplifying catalyst separation and enabling recycling.

References

  • Stork, G., Terrell, R., & Szmuszkovicz, J. (1954). A NEW SYNTHESIS OF 2-ALKYL AND 2-ACYL KETONES. Journal of the American Chemical Society, 76(7), 2029–2030. [Link]
  • Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The enamine alkylation and acylation of carbonyl compounds. Journal of the American Chemical Society, 85(2), 207-222.
  • Meninno, S., & Lattanzi, A. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(12), 7888–7892. [Link]
  • Meninno, S., & Lattanzi, A. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. PubMed, 36808952. [Link]
  • Vaghi, F., Facchetti, G., Rimoldi, I., Bottiglieri, M., Contini, A., Gelmi, M. L., & Bucci, R. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11, 1233097. [Link]
  • Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity.
  • Wikipedia. (n.d.). Morpholine. In Wikipedia.
  • Palchykov, V. (2019). Recent progress in the synthesis of morpholines.
  • Zhang, Y., & Wang, W. (2012). Recent advances in organocatalytic asymmetric Michael reactions. Catalysis Science & Technology, 2(1), 42-53. [Link]
  • Davies, S. G., & Fletcher, A. M. (2014).
  • Hayashi, Y., et al. (2008). 3,3'-Bimorpholine Derivatives as a New Class of Organocatalysts for Asymmetric Michael Addition. Organic Letters, 10(19), 4219–4222. [Link]
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Morpholine as a Pharmaceutical Intermediate: Synthesis and Purity. Pharma-Sources. [Link]
  • Ataman Kimya. (n.d.). MORPHOLINE.
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
  • Zhang, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link]
  • Swain, S. P., Kumar, K. N., & Ravichandran, V. (n.d.). Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients. ChemRxiv. [Link]
  • Vaghi, F., et al. (2023).

Sources

Methodological & Application

using (S)-3-Methylmorpholine hydrochloride in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to (S)-3-Methylmorpholine Hydrochloride in Asymmetric Synthesis

Abstract

The chiral morpholine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of FDA-approved drugs and biologically active compounds.[1][2] The precise stereochemical orientation of substituents on the morpholine ring is often critical for target engagement and pharmacological efficacy.[2] this compound serves as a versatile and economically significant chiral building block, providing a reliable source of enantiopure stereochemistry for the synthesis of complex molecular architectures. This guide details the properties, handling, and core applications of this compound, focusing on its role as a chiral synthon in the development of pharmaceutical agents. We provide detailed, field-tested protocols for its incorporation into larger molecules and clarify its function in contrast to traditional chiral auxiliaries.

Part 1: The Primacy of Chiral Morpholines in Drug Discovery

The morpholine heterocycle is a saturated six-membered ring containing both an ether and a secondary amine functionality. This unique combination imparts favorable physicochemical properties, including aqueous solubility, metabolic stability, and the ability to engage in hydrogen bonding as both a donor and acceptor. Consequently, it is a highly sought-after motif in drug design.

The introduction of a stereocenter, as in (S)-3-Methylmorpholine, adds a crucial third dimension to the scaffold. The human body is an inherently chiral environment, and biological targets like enzymes and receptors will often interact differently with each enantiomer of a drug molecule.[3] One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be inactive or even cause undesirable side effects (the distomer).[3][4] Therefore, access to enantiomerically pure building blocks is paramount for the development of safe and effective medicines.

Table 1: Examples of FDA-Approved Drugs Featuring a Chiral Morpholine Moiety

Drug NameTherapeutic AreaRole of the Morpholine Moiety
AprepitantAntiemeticCore structural component
ReboxetineAntidepressantKey pharmacophore
GefitinibOncology (EGFR inhibitor)Contributes to solubility and target binding
LinezolidAntibioticPart of the oxazolidinone-morpholine structure

Part 2: this compound: Properties and Handling

(S)-3-Methylmorpholine is typically supplied and stored as its hydrochloride salt to enhance stability, reduce volatility, and simplify handling. The free base is a colorless liquid, while the hydrochloride salt is a solid. For most synthetic applications, the free amine must be liberated from the salt, which can be accomplished either in a separate preparatory step or, more conveniently, in situ during the reaction.

Table 2: Physicochemical Properties of (S)-3-Methylmorpholine

PropertyValueSource
CAS Number350595-57-2[5]
Molecular FormulaC₅H₁₁NO[6]
Molecular Weight101.15 g/mol [6]
AppearanceColorless Liquid[5]
Density0.891 g/cm³[6]
Storage Temp.2°C - 8°C (under inert gas)[6]

Handling and Storage:

  • This compound (Salt): Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.

  • (S)-3-Methylmorpholine (Free Base): The free base is more volatile and hygroscopic. It should be stored under an inert atmosphere (Nitrogen or Argon) at refrigerated temperatures (2-8 °C) to prevent degradation.[6]

Part 3: Synthetic Accessibility and Quality Assurance

The utility of a chiral building block is contingent on its availability in high enantiomeric purity. (S)-3-Methylmorpholine is accessible through robust synthetic routes, ensuring a reliable supply for research and development. A common and efficient method involves the stereospecific reduction of a chiral morpholinone precursor.

A typical synthesis begins with the cyclization of N-protected (S)-alaninol, followed by the reduction of the resulting amide. The use of powerful reducing agents like lithium aluminum hydride (LiAlH₄) effectively converts (S)-5-methylmorpholin-3-one to the desired (S)-3-methylmorpholine without compromising the stereocenter.[7] This straightforward route provides confidence in the stereochemical integrity of the starting material.

cluster_0 Synthetic Pathway for (S)-3-Methylmorpholine start (S)-5-methylmorpholin-3-one (Chiral Precursor) reagent 1. LiAlH₄ 2. Anhydrous THF, 0 °C to RT start->reagent Reduction workup Aqueous Workup (Fisher Method) reagent->workup product (S)-3-Methylmorpholine (Final Product) workup->product

Caption: Synthesis workflow for (S)-3-Methylmorpholine.

Part 4: Core Application: (S)-3-Methylmorpholine as a Chiral Synthon

The primary application of this compound in asymmetric synthesis is as an enantiopure building block or "synthon." It is permanently incorporated into the final target molecule, conferring its specific stereochemistry to the new entity. Below are representative protocols for its use.

Protocol 4.1: General Procedure for N-Arylation via Nucleophilic Aromatic Substitution (SNAr)

Causality and Experimental Rationale: This protocol is fundamental for creating C-N bonds, a key step in assembling many pharmaceutical scaffolds. The reaction requires the morpholine nitrogen to act as a nucleophile. Since the starting material is a hydrochloride salt, an external base is required to neutralize the acid and liberate the free amine. A non-nucleophilic organic base like diisopropylethylamine (DIPEA) or a mild inorganic base such as potassium carbonate (K₂CO₃) is chosen to avoid competing side reactions. The choice of a polar aprotic solvent like DMSO or DMF is critical to dissolve the reagents and facilitate the SNAr mechanism by stabilizing the charged Meisenheimer intermediate.

Step-by-Step Methodology:

  • Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the electron-deficient aryl halide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.5 equiv).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to achieve a substrate concentration of 0.1-0.5 M.

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the reactivity of the aryl halide and should be determined empirically.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water (2x) and brine (1x) to remove DMSO and inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-arylated product.

start Combine Reactants: - Aryl Halide (1.0 eq) - (S)-3-Me-Morpholine HCl (1.2 eq) - K₂CO₃ (2.5 eq) solvent Add Anhydrous DMSO start->solvent reaction Heat to 80-120 °C solvent->reaction monitor Monitor by TLC / LC-MS reaction->monitor monitor->reaction Incomplete workup Cool, Dilute with EtOAc/H₂O, Extract & Wash monitor->workup Reaction Complete purify Dry, Concentrate, Purify via Chromatography workup->purify product Pure N-Arylated Product purify->product

Caption: Experimental workflow for SNAr N-Arylation.

Protocol 4.2: Synthesis of Chiral Morpholinopyrimidine Derivatives

Causality and Experimental Rationale: This protocol exemplifies a direct application in medicinal chemistry, targeting the synthesis of potent kinase inhibitors such as those targeting mTOR/PI3K.[7] Dichloropyrimidines are excellent electrophiles for SNAr reactions. The regioselectivity of the substitution is often controlled by the electronic properties of the other substituents on the pyrimidine ring and can be influenced by temperature. Using a slight excess of the morpholine ensures complete consumption of the more valuable pyrimidine starting material.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried flask under an inert atmosphere, dissolve 2,4-dichloropyrimidine (1.0 equiv) in anhydrous isopropanol.

  • Base and Nucleophile Addition: Add diisopropylethylamine (DIPEA, 2.5 equiv) to the solution, followed by the portion-wise addition of this compound (1.1 equiv). The DIPEA serves to liberate the free morpholine base in situ.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitoring: Monitor the formation of the monosubstituted product by LC-MS. Over-reaction to form the disubstituted product is possible if heated or run for an extended period.

  • Workup: Once the starting dichloropyrimidine is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification: Redissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to remove excess HCl salt. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude material via flash chromatography to isolate the target 2-chloro-4-((S)-3-methylmorpholino)pyrimidine.

Part 5: Chiral Building Block vs. Chiral Auxiliary: A Critical Distinction

It is essential for the synthetic chemist to distinguish between the role of a chiral building block and a chiral auxiliary.[8]

  • Chiral Auxiliary: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence. It directs the stereoselective formation of a new chiral center on the substrate. After the key stereoselective reaction, the auxiliary is cleaved off and can ideally be recovered for reuse. Examples include Evans' oxazolidinones and Enders' SAMP/RAMP reagents.

  • Chiral Building Block (Synthon): A chiral building block, like (S)-3-Methylmorpholine, is a stereochemically defined fragment that is permanently integrated into the final molecular structure. It does not direct a new stereocenter's formation elsewhere in the molecule but rather contributes its own inherent chirality to the final product.

(S)-3-Methylmorpholine falls squarely into the category of a chiral building block. Its purpose is to be a part of the final pharmacophore, not to be a temporary steering group.

cluster_0 Chiral Auxiliary Paradigm cluster_1 Chiral Building Block Paradigm aux Prochiral Substrate Chiral Auxiliary aux_attach Attach Auxiliary aux->aux_attach aux_react Diastereoselective Reaction aux_attach->aux_react aux_cleave Cleave Auxiliary aux_react->aux_cleave aux_prod Chiral Product Recovered Auxiliary aux_cleave->aux_prod bb Substrate (S)-3-Methylmorpholine (Chiral Building Block) bb_react Incorporate Building Block bb->bb_react bb_prod Chiral Product (Building Block is part of structure) bb_react->bb_prod

Caption: Contrasting synthetic strategies.

Part 6: Conclusion and Future Outlook

This compound is a high-value, reliable, and synthetically tractable chiral building block for modern drug discovery and development. Its utility lies not in acting as a transient auxiliary, but in its direct and permanent incorporation into target molecules, imparting the essential stereochemical information required for potent and selective biological activity. The protocols outlined herein provide a robust foundation for researchers to leverage this important synthon in their synthetic campaigns. Future efforts may focus on the derivatization of (S)-3-Methylmorpholine into novel chiral ligands or organocatalysts, expanding its role in the broader field of asymmetric synthesis.

References

  • Title: Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Source: Chemical Science (RSC Publishing).
  • Title: Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Source: Organic Chemistry Frontiers (RSC Publishing).
  • Title: Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Source: PubMed.
  • Title: A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Source: NIH.
  • Title: Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Source: ResearchGate.
  • Title: Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Source: PubMed.
  • Title: (S)-3-Methylmorpholine | 350595-57-2 | FM33887. Source: Biosynth.
  • Title: Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Source: PubMed.
  • Title: Selected examples of drugs containing chiral morpholine moieties Chiral... Source: ResearchGate.
  • Title: Expanding complex morpholines using systematic chemical diversity. Source: ACS Fall 2025.
  • Title: Application Notes and Protocols for Asymmetric Synthesis Involving Morpholine Scaffolds. Source: Benchchem.
  • Title: Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Source: Semantic Scholar.
  • Title: 350595-57-2 | (S)-3-methylmorpholine. Source: ChemScene.
  • Title: Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Source: PubMed Central.
  • Title: (S)-3-Methylmorpholine | 350595-57-2. Source: Sigma-Aldrich.
  • Title: Chiral Auxiliaries. Source: Sigma-Aldrich.
  • Title: (S)-3-Methyl Morpholine | CAS 350595-57-2 | SCBT. Source: Santa Cruz Biotechnology.
  • Title: Chiral auxiliary. Source: Wikipedia.
  • Title: 3S-3-METHYLMORPHOLINE | 350595-57-2. Source: ChemicalBook.
  • Title: Asymmetry Synthesis: Powerful Tool for The Pharmaceutical Industry. Source: Acta Scientific.

Sources

The Michael Addition Reaction Utilizing Morpholine-Based Organocatalysts

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol

Introduction: Re-evaluating Morpholine in Enamine Catalysis

The Michael addition, or conjugate 1,4-addition, is a cornerstone of synthetic chemistry for forming carbon-carbon bonds in a mild and efficient manner.[1][2] In the pursuit of greener and more selective synthetic methodologies, asymmetric organocatalysis has emerged as a powerful alternative to traditional metal-based catalysis.[3][4] This approach utilizes small, chiral organic molecules to induce stereoselectivity.

A primary mechanism within organocatalysis is enamine catalysis, where a secondary amine catalyst, such as proline or its derivatives, reversibly condenses with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate.[5][6] This enamine then attacks an electrophilic Michael acceptor. For years, the pyrrolidine ring was considered the gold standard for this transformation, exhibiting superior reactivity.[7][8][9] Morpholine, by contrast, was often overlooked. Its perceived limitations stemmed from two key electronic and conformational factors:

  • Reduced Nucleophilicity: The electron-withdrawing inductive effect of the ring oxygen in morpholine decreases the electron density on the nitrogen atom. This reduces the nucleophilicity of the resulting enamine intermediate compared to those derived from pyrrolidine or piperidine.[7][8][9][10][11]

  • Nitrogen Pyramidalization: The nitrogen atom in morpholine enamines tends to be more pyramidal, which hinders the optimal orbital overlap required for high reactivity.[7][8][9]

Despite these historical challenges, recent advancements have brought morpholine-based catalysts to the forefront. Novel, sophisticated catalysts, particularly those derived from β-morpholine amino acids, have been shown to be highly efficient, overcoming the inherent reactivity issues and providing products with excellent yields and stereoselectivities.[7][9][10] These modern catalysts often require remarkably low loadings (e.g., 1 mol%), positioning them as highly attractive tools for sustainable and efficient chemical synthesis.[7][8]

This guide provides a deep dive into the mechanistic principles and a practical, field-tested protocol for employing these advanced morpholine-based organocatalysts in the asymmetric Michael addition.

Mechanistic Rationale: The Enamine Catalytic Cycle

The catalytic power of morpholine derivatives in the Michael addition is rooted in the formation of a transient, chiral enamine. The reaction proceeds through a well-defined catalytic cycle, which ensures the regeneration of the catalyst and the stereocontrolled formation of the product.

The generally accepted mechanism involves the following key steps:

  • Enamine Formation: The secondary amine of the morpholine catalyst reacts with a carbonyl donor (e.g., an aldehyde) to form an iminium ion, which then deprotonates to yield the chiral, nucleophilic enamine intermediate.

  • Nucleophilic Attack: The enamine attacks the β-carbon of the electron-deficient Michael acceptor (e.g., a nitroolefin). The stereochemistry of this C-C bond formation is directed by the chiral scaffold of the catalyst. Computational studies suggest that a carboxylic acid moiety on the catalyst is crucial, as it helps to orient the reactants in the transition state.[7][10]

  • Iminium Ion Formation: The resulting intermediate is a zwitterionic enolate which rapidly tautomerizes to form a more stable iminium ion.

  • Hydrolysis and Catalyst Regeneration: The iminium ion is hydrolyzed by trace amounts of water present in the reaction medium. This step releases the final Michael adduct and regenerates the morpholine catalyst, allowing it to re-enter the catalytic cycle.

Enamine Catalytic Cycle cluster_cycle cluster_inputs Inputs Catalyst Morpholine Catalyst (R₂NH) Enamine Chiral Enamine Catalyst->Enamine + Aldehyde - H₂O Aldehyde Aldehyde Donor (R'CHO) Iminium_Hydrolysis Iminium Ion Enamine->Iminium_Hydrolysis + Michael Acceptor Iminium_Hydrolysis->Catalyst + H₂O - Product Product Michael Adduct Iminium_Hydrolysis->Product Aldehyde_Input Aldehyde Acceptor_Input Michael Acceptor caption Catalytic cycle for the morpholine-catalyzed Michael addition.

Figure 1: Catalytic cycle for the morpholine-catalyzed Michael addition.

Application & Scope

Modern chiral morpholine catalysts have proven effective for the asymmetric Michael addition of aldehydes and ketones to a range of Michael acceptors.

  • Effective Michael Donors: Propanal, butanal, and other linear or α-branched aldehydes.

  • Effective Michael Acceptors: Nitroolefins (e.g., nitrostyrenes) and vinyl sulfones are particularly effective.[12]

  • Key Catalyst Features: The most successful catalysts are often β-morpholine amino acids. The presence of the carboxylic acid group is critical for high reactivity and selectivity, participating in the transition state to stabilize charge and direct the stereochemical outcome.[7]

Representative Performance Data

The following table summarizes typical results for the Michael addition of various aldehydes to trans-β-nitrostyrene using a chiral β-morpholine amino acid catalyst.

EntryAldehyde DonorTime (h)Yield (%)d.r. (syn/anti)e.e. (syn, %)
1Propanal2495>99:195
2Butanal2498>99:194
3Pentanal489998:293
4Isovaleraldehyde489999:199
5Cyclohexanecarboxaldehyde728590:1070

Conditions: trans-β-nitrostyrene (1.0 equiv), aldehyde (1.1-1.5 equiv), catalyst (1 mol%). Data synthesized from representative literature values.[7][10]

Detailed Experimental Protocol

This protocol provides a general procedure for the asymmetric Michael addition of an aldehyde to a nitroolefin catalyzed by a β-morpholine amino acid derivative.

Materials & Equipment
  • Reagents:

    • Aldehyde (Michael Donor)

    • Nitroolefin (Michael Acceptor)

    • Chiral Morpholine-based Organocatalyst (e.g., a β-morpholine amino acid derivative)

    • Anhydrous Solvent (e.g., Toluene, CH₂Cl₂, or THF)

    • Deuterated Chloroform (CDCl₃) for NMR analysis

    • Silica Gel for column chromatography

    • Ethyl Acetate and Hexanes (or equivalent) for chromatography

  • Equipment:

    • Round-bottom flask or reaction vial with screw cap

    • Magnetic stirrer and stir bar

    • Syringes for liquid transfer

    • TLC plates and developing chamber

    • Rotary evaporator

    • Glassware for column chromatography

    • NMR spectrometer

    • Chiral HPLC system

Experimental Workflow Diagram

Experimental Workflow Setup 1. Reaction Setup - Add acceptor, catalyst, solvent to vial. Addition 2. Reagent Addition - Add aldehyde donor via syringe. Setup->Addition Stir 3. Reaction - Stir at ambient temperature. Addition->Stir Monitor 4. Monitoring - Track progress with TLC. Stir->Monitor Workup 5. Work-up - Quench, extract, and concentrate. Monitor->Workup Purify 6. Purification - Purify via flash chromatography. Workup->Purify Analyze 7. Analysis - Characterize (NMR). - Determine e.e. (Chiral HPLC). Purify->Analyze caption Step-by-step experimental workflow for the Michael addition.

Figure 2: Step-by-step experimental workflow for the Michael addition.

Step-by-Step Procedure

1. Reaction Setup:

  • To a clean, dry 4 mL reaction vial equipped with a magnetic stir bar, add the nitroolefin (e.g., trans-β-nitrostyrene, 0.2 mmol, 1.0 equiv.).

  • Add the chiral morpholine-based organocatalyst (0.002 mmol, 0.01 equiv., 1 mol%).

  • Add the anhydrous solvent (2.0 mL).

2. Addition of Michael Donor:

  • Add the aldehyde (e.g., butanal, 0.3 mmol, 1.5 equiv.) to the stirred mixture via syringe.

  • Seal the vial and allow the reaction to stir vigorously at ambient temperature.

3. Reaction Monitoring:

  • Monitor the consumption of the limiting reagent (nitroolefin) by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 24-72 hours.

4. Work-up:

  • Once the reaction is complete, concentrate the mixture directly under reduced pressure using a rotary evaporator to remove the solvent and excess aldehyde.

5. Purification:

  • Purify the crude residue by flash column chromatography on silica gel.

  • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20%) to isolate the pure Michael adduct.

  • Combine the product-containing fractions and concentrate under reduced pressure to yield the purified product.

6. Analysis and Characterization:

  • Obtain ¹H and ¹³C NMR spectra to confirm the structure of the product and determine the diastereomeric ratio (d.r.) from the integration of characteristic signals in the crude ¹H NMR spectrum.[10]

  • Determine the enantiomeric excess (e.e.) of the major diastereomer by analysis on a chiral stationary phase High-Performance Liquid Chromatography (HPLC) system, comparing the result with an authentic racemic sample.[10]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Low quality reagents/solvent (e.g., wet solvent). 3. Insufficient reaction time.1. Use freshly prepared or properly stored catalyst. 2. Use freshly distilled, anhydrous solvents. 3. Allow the reaction to run for a longer period, monitoring by TLC.
Low Diastereo- or Enantioselectivity 1. Incorrect catalyst structure or impurity. 2. Reaction temperature is too high. 3. Solvent effect.1. Verify the purity and structure of the chiral catalyst. 2. Run the reaction at a lower temperature (e.g., 0 °C or -20 °C). 3. Screen different solvents; less polar solvents sometimes improve selectivity.
Side Product Formation 1. Aldehyde self-condensation (aldol reaction). 2. Decomposition of starting material or product.1. Add the aldehyde slowly to the reaction mixture. 2. Ensure the reaction is not run for an excessive amount of time after completion. Purify the product promptly.

References

  • 3,3'-Bimorpholine Derivatives as a New Class of Organocatalysts for Asymmetric Michael Addition.
  • Vaghi, F., Facchetti, G., Rimoldi, I., Bottiglieri, M., Contini, A., Gelmi, M. L., & Bucci, R. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11, 1233097. [Link]
  • Vaghi, F., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts.
  • Vaghi, F., Facchetti, G., Rimoldi, I., Bottiglieri, M., Contini, A., Gelmi, M. L., & Bucci, R. (2023).
  • Rojas-Cervantes, C. G., et al. (2021). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. MDPI. [Link]
  • Organocatalysts: A powerful tool for asymmetric Michael addition. Science Vision. [Link]
  • Vaghi, F., et al. (2023).
  • Recent advances in organocatalytic asymmetric Michael reactions. RSC Publishing. [Link]
  • thio-michael addition reaction: Topics by Science.gov. Science.gov. [Link]
  • Michael addition reaction. Wikipedia. [Link]
  • Enamine Organocatalysts for the Thiol-Michael Addition Reaction and Cross-Linking Polymeriz
  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of c
  • Enamine Catalysis. MacMillan Group, Princeton University. [Link]
  • Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsatur
  • Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels—Alder Reactions.
  • Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. ChemRxiv. [Link]
  • Michael Addition. Organic Chemistry Portal. [Link]

Sources

Application Notes: (S)-3-Methylmorpholine Hydrochloride as an Emerging Organocatalyst for Asymmetric 1,4-Addition Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The conjugate addition, or 1,4-addition (Michael addition), stands as a cornerstone reaction in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The development of asymmetric organocatalysis has provided powerful, metal-free methods to control the stereochemical outcome of these transformations. Chiral secondary amines, in particular, have emerged as a privileged class of catalysts. While complex morpholine derivatives have demonstrated significant catalytic efficacy, the potential of simpler, cost-effective chiral morpholines remains an area of active exploration. This document provides a technical guide on the application of (S)-3-Methylmorpholine hydrochloride as a potential catalyst for asymmetric 1,4-addition reactions, offering foundational principles, a general experimental protocol as a starting point for methods development, and an overview of the mechanistic rationale.

Introduction: The Role of Chiral Morpholines in Organocatalysis

The morpholine scaffold is a prominent feature in numerous pharmaceutical agents and biologically active compounds, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] In the field of asymmetric organocatalysis, chiral morpholine derivatives have been investigated, though they are less prevalent than their pyrrolidine-based counterparts like proline.[2][3][4] The perceived lower reactivity of morpholine-enamines, attributed to the electronic effect of the ring oxygen and the nitrogen atom's pyramidalization, has historically limited their application.[2][3][4]

However, recent studies on more substituted β-morpholine amino acids have shown that these limitations can be overcome, achieving excellent yields and stereoselectivities in the 1,4-addition of aldehydes to nitroolefins.[2][3][4] This success revitalizes interest in simpler chiral morpholines, such as (S)-3-Methylmorpholine. As a readily available and structurally simple chiral secondary amine, it represents an attractive, albeit under-explored, candidate for catalyzing asymmetric conjugate additions. The hydrochloride salt is often used to improve handling and stability, with the active free-base catalyst being generated in situ.

This guide will focus on the foundational mechanism and provide a generalized, adaptable protocol for researchers to begin exploring the catalytic potential of this compound in asymmetric 1,4-addition reactions.

Mechanistic Rationale: Enamine Catalysis

(S)-3-Methylmorpholine, as a secondary amine, is expected to catalyze 1,4-additions of carbonyl compounds (aldehydes and ketones) to α,β-unsaturated systems (Michael acceptors) through an enamine-mediated catalytic cycle. The hydrochloride salt must first be neutralized by a base to generate the active secondary amine catalyst.

The generally accepted mechanism proceeds as follows:

  • Enamine Formation: The chiral secondary amine, (S)-3-Methylmorpholine, reversibly condenses with a carbonyl compound (e.g., an aldehyde) to form a nucleophilic enamine intermediate. This step is often the rate-determining step.

  • Nucleophilic Attack: The chiral enamine attacks the β-carbon of the electron-deficient Michael acceptor (e.g., a nitroolefin or enone) in a stereocontrolled fashion. The stereochemistry of the catalyst directs the facial selectivity of this C-C bond-forming step.

  • Iminium Ion Formation: The resulting intermediate is a zwitterionic species that collapses to form an iminium ion.

  • Hydrolysis and Catalyst Regeneration: The iminium ion is hydrolyzed by trace water in the reaction medium, releasing the final 1,4-adduct product and regenerating the (S)-3-Methylmorpholine catalyst to re-enter the catalytic cycle.

An acidic co-catalyst can sometimes be beneficial, influencing the rate and selectivity of the reaction, particularly in iminium ion catalysis pathways where the catalyst activates the Michael acceptor.

Enamine Catalytic Cycle Figure 1: Proposed Enamine Catalytic Cycle cluster_cycle CAT (S)-3-Methylmorpholine (free base) ENAMINE Chiral Enamine Intermediate CAT->ENAMINE + Aldehyde - H₂O IMINIUM Iminium Ion ENAMINE->IMINIUM + Michael Acceptor (Stereocontrolled Attack) IMINIUM->CAT (Hydrolysis) PRODUCT 1,4-Adduct Product IMINIUM->PRODUCT + H₂O ALD Aldehyde/ Ketone ALD->ENAMINE MA Michael Acceptor MA->ENAMINE Experimental Workflow Figure 2: General Experimental Workflow A 1. Setup Add catalyst, base, and solvent to a dry flask. B 2. Reagent Addition Add Michael Acceptor, then Michael Donor. A->B C 3. Reaction Stir at specified temperature. Monitor by TLC. B->C D 4. Work-up Quench reaction, perform aqueous extraction. C->D E 5. Purification Dry organic layer and concentrate. Purify via column chromatography. D->E F 6. Analysis Determine yield, dr, and ee (NMR, Chiral HPLC). E->F

Sources

Application Notes and Protocols for the Enantioselective Synthesis of Morpholines and Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Privileged Morpholine Scaffold in Modern Drug Discovery

The morpholine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a vast array of biologically active compounds and approved drugs.[1][2] Its unique physicochemical properties—a combination of a weakly basic nitrogen and a hydrogen-bond accepting oxygen in a stable six-membered ring—confer favorable attributes such as improved aqueous solubility, metabolic stability, and oral bioavailability to parent molecules.[3] In the realm of central nervous system (CNS) drug discovery, for instance, the morpholine scaffold is instrumental in fine-tuning the delicate balance of lipophilicity and polarity required for blood-brain barrier penetration.[3]

The therapeutic significance of chiral morpholine derivatives, such as the antidepressant Reboxetine, the appetite suppressant Phendimetrazine, and the dopamine D3 receptor agonist (+)-PD128907, underscores the critical importance of controlling the stereochemistry of this heterocyclic core.[4] The precise three-dimensional arrangement of substituents on the morpholine ring often dictates the potency, selectivity, and safety profile of a drug candidate. Consequently, the development of robust and efficient methods for the enantioselective synthesis of morpholines is a paramount objective in contemporary organic and medicinal chemistry.

This comprehensive guide provides an in-depth exploration of state-of-the-art catalytic asymmetric strategies for accessing enantioenriched morpholines and their derivatives. We will delve into the mechanistic underpinnings of these transformations, present detailed, field-proven protocols, and offer insights to empower researchers in the rational design and execution of their synthetic campaigns.

Strategic Approaches to Enantioselective Morpholine Synthesis

The asymmetric construction of the morpholine ring can be broadly categorized by the stage at which the key stereocenter(s) are introduced: before, during, or after the cyclization event.[5][6] While methods relying on the chiral pool or stoichiometric chiral auxiliaries have been historically significant, modern synthetic chemistry heavily favors catalytic asymmetric approaches for their efficiency, atom economy, and scalability.[7]

Herein, we focus on three dominant and highly effective catalytic strategies:

  • Asymmetric Hydrogenation of Dehydromorpholines: A powerful post-cyclization strategy.

  • Organocatalytic Cyclizations: Versatile methods for constructing the chiral ring system.

  • Tandem Catalysis: Elegant one-pot procedures combining multiple transformations.

Asymmetric Hydrogenation: A Robust Post-Cyclization Strategy

Transition-metal-catalyzed asymmetric hydrogenation is arguably one of the most powerful and atom-economical methods for the synthesis of chiral molecules.[8] In the context of morpholine synthesis, this "after cyclization" approach involves the hydrogenation of a pre-formed dehydromorpholine precursor, effectively setting the desired stereocenter.

Causality Behind Experimental Choices: Catalyst and Ligand Selection

The success of asymmetric hydrogenation hinges on the judicious selection of the metal catalyst and, more critically, the chiral ligand. For the synthesis of 2-substituted chiral morpholines, which is particularly challenging due to the steric congestion and electron-rich nature of the substrate near the oxygen atom, rhodium complexes bearing bisphosphine ligands with a large bite angle have proven to be exceptionally effective.[5][8] The large bite angle of the ligand creates a well-defined and constrained chiral environment around the metal center, which is crucial for high facial discrimination of the prochiral double bond.

For 3-substituted morpholines, ruthenium catalysts, such as the Noyori-Ikariya type, are often employed, particularly in asymmetric transfer hydrogenation reactions.[9][10] The mechanism of these catalysts often involves a metal-ligand bifunctional interaction where a hydrogen bond between the substrate and the ligand can play a crucial role in achieving high levels of enantioselectivity.[9][11]

Workflow for Asymmetric Hydrogenation of Dehydromorpholines

G cluster_prep Substrate Preparation cluster_hydro Asymmetric Hydrogenation cluster_workup Product Isolation Start Starting Materials Cyclization Cyclization to form Dehydromorpholine Start->Cyclization Reaction Hydrogenation Reaction (High Pressure H2) Cyclization->Reaction Catalyst_Prep Prepare Chiral Catalyst (e.g., Rh-Bisphosphine) Catalyst_Prep->Reaction Workup Reaction Workup and Purification Reaction->Workup Analysis Characterization and Enantiomeric Excess (ee) Determination (Chiral HPLC) Workup->Analysis End Final Product Analysis->End Chiral Morpholine

Caption: Workflow for Asymmetric Hydrogenation.

Protocol: Rh-Catalyzed Asymmetric Hydrogenation for 2-Substituted Morpholines

This protocol is adapted from the work of Zhang and co-workers for the synthesis of 2-substituted chiral morpholines with high enantioselectivity.[5][8][12]

Materials:

  • 2-Substituted dehydromorpholine substrate (1.0 equiv)

  • [Rh(COD)₂]BF₄ (1.0 mol%)

  • Chiral bisphosphine ligand (e.g., SKP) (1.05 mol%)

  • Anhydrous, degassed solvent (e.g., Dichloromethane - DCM)

  • High-pressure autoclave equipped with a magnetic stir bar

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Preparation: In a glovebox, to a flame-dried Schlenk tube, add [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral bisphosphine ligand (1.05 mol%). Add anhydrous, degassed DCM and stir the mixture at room temperature for 30 minutes to pre-form the active catalyst.

  • Reaction Setup: In a separate flame-dried Schlenk tube, dissolve the 2-substituted dehydromorpholine substrate (1.0 equiv) in anhydrous, degassed DCM.

  • Hydrogenation: Transfer the substrate solution to the autoclave. Using a syringe, transfer the pre-formed catalyst solution to the autoclave.

  • Pressurization: Seal the autoclave, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 50 atm).

  • Reaction: Stir the reaction mixture at room temperature for the specified time (e.g., 12 hours).

  • Workup: Carefully vent the autoclave and purge with nitrogen. Concentrate the reaction mixture under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

SubstrateCatalyst Loading (mol%)H₂ Pressure (atm)Time (h)Yield (%)ee (%)Reference
2-Phenyl-dehydromorpholine1.05012>9999[5]
2-(4-Tolyl)-dehydromorpholine1.05012>9999[5]
2-(4-Cl-Phenyl)-dehydromorpholine1.05012>9999[6]
2-Methyl-dehydromorpholine1.03024>9990[6]

Organocatalysis: Metal-Free Enantioselective Cyclizations

Organocatalysis has emerged as a powerful paradigm in asymmetric synthesis, offering a metal-free alternative that often proceeds under mild reaction conditions.[4] For morpholine synthesis, organocatalytic strategies are particularly adept at constructing the heterocyclic ring while simultaneously establishing stereocenters.

Key Organocatalytic Strategies
  • Asymmetric Halocyclization: This strategy involves the use of a chiral catalyst, often derived from cinchona alkaloids, to control the stereochemical outcome of an electrophilic halogen-induced cyclization of an unsaturated amino alcohol.[7][13] This method is particularly valuable for accessing morpholines with quaternary stereocenters.

  • Intramolecular Aza-Michael Addition: Chiral amines or Brønsted acids can catalyze the intramolecular conjugate addition of an amine onto an α,β-unsaturated system, forming the morpholine ring with high enantiocontrol.[5]

  • Desymmetric Double Aza-Michael Addition: In a more complex cascade, a chiral organocatalyst can induce a desymmetrizing double aza-Michael addition to a prochiral precursor, leading to the formation of functionalized fused morpholines with excellent diastereo- and enantioselectivity.[4]

Logical Framework for Organocatalytic Halocyclization

G cluster_reactants Reactants cluster_process Catalytic Cycle cluster_product Outcome Substrate Unsaturated Amino Alcohol Cyclization Enantio-determining Cycloetherification Substrate->Cyclization Halogen Electrophilic Halogen Source (e.g., DCDMH) Activation Formation of Chiral Halogenating Agent Halogen->Activation Catalyst Chiral Organocatalyst (e.g., Cinchona Alkaloid) Catalyst->Activation Activation->Cyclization Asymmetric Induction Product Enantioenriched Halogenated Morpholine Cyclization->Product Catalyst_Regen Catalyst Regeneration Cyclization->Catalyst_Regen Catalyst_Regen->Catalyst

Sources

Application Notes & Protocols: (S)-3-Methylmorpholine in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Chiral Morpholine Scaffold

The morpholine ring is a privileged scaffold in modern medicinal chemistry, recognized for its ability to impart favorable physicochemical properties to drug candidates.[1][2] Its presence often improves aqueous solubility, modulates lipophilicity, and provides a metabolically stable, basic nitrogen center, which is crucial for optimizing pharmacokinetic and pharmacodynamic (PK/PD) profiles, particularly for drugs targeting the central nervous system (CNS).[1]

Among the vast library of morpholine derivatives, chiral variants offer an additional layer of sophistication, allowing for precise three-dimensional interactions with biological targets. (S)-3-Methylmorpholine is a key chiral building block that serves as a stereochemically defined starting point for the synthesis of complex pharmaceutical intermediates. The methyl group at the C-3 position acts as a stereochemical anchor, enabling the synthesis of enantiomerically pure compounds where the specific orientation of substituents on the morpholine ring is critical for biological activity.

This guide provides an in-depth exploration of the applications of (S)-3-Methylmorpholine, focusing on its role as a foundational building block in the synthesis of advanced pharmaceutical intermediates. We will delve into specific reaction protocols, the rationale behind experimental choices, and the synthesis of structures analogous to those found in potent therapeutic agents like norepinephrine reuptake inhibitors (NRIs) and kinase inhibitors.[1][3]

Physicochemical Properties and Handling

A thorough understanding of the starting material's properties is fundamental to its successful application.

PropertyValueReference
CAS Number 350595-57-2[4][5]
Molecular Formula C₅H₁₁NO[5]
Molecular Weight 101.15 g/mol [5]
Appearance Liquid[6]
Synonyms (3S)-3-Methylmorpholine[5]
Storage 2 to 8 °C, protect from light[6][7]

Handling Notes: (S)-3-Methylmorpholine is typically handled as a hazardous chemical. Standard laboratory safety protocols, including the use of personal protective equipment (PPE), are required. Store in a cool, well-ventilated area under an inert atmosphere to maintain purity.

Core Application: A Chiral Building Block for Advanced Intermediates

The primary application of (S)-3-Methylmorpholine is as a chiral synthon. Its pre-defined stereocenter is incorporated into a larger molecule, saving synthetic steps and avoiding costly chiral resolutions later in the synthesis. This is particularly valuable in the development of drugs where stereoisomers may have vastly different efficacy or toxicity profiles.

Logical Workflow for Intermediate Synthesis

The general strategy involves coupling (S)-3-Methylmorpholine to a core molecular fragment via the secondary amine. This can be achieved through various robust and scalable chemical transformations.

G cluster_start Starting Materials cluster_reaction Key Coupling Reaction cluster_product Resulting Intermediate S3MM (S)-3-Methylmorpholine (Chiral Building Block) Coupling C-N Bond Formation (e.g., Buchwald-Hartwig, Reductive Amination) S3MM->Coupling Core Core Scaffold (e.g., Aryl Halide, Aldehyde) Core->Coupling Intermediate Chiral Pharmaceutical Intermediate Coupling->Intermediate Stereochemistry Preserved

Caption: Workflow for synthesizing chiral intermediates.

Application in the Synthesis of CNS-Active Agents

Many CNS drugs, including the antidepressant Reboxetine, feature a substituted morpholine core.[1][8] The stereochemistry of this core is critical for selective interaction with the norepinephrine transporter (NET).[8] (S)-3-Methylmorpholine provides a direct route to analogs of these compounds.

Protocol 1: Synthesis of an N-Aryl-(S)-3-methylmorpholine via Buchwald-Hartwig Amination

This protocol describes a palladium-catalyzed cross-coupling reaction, a cornerstone of modern pharmaceutical synthesis for constructing the aryl-amine bond prevalent in many drug candidates.[6]

Rationale: The Buchwald-Hartwig amination is chosen for its broad substrate scope, high functional group tolerance, and generally high yields. It allows for the direct and stereoretentive coupling of the morpholine's secondary amine with a variety of aryl halides or triflates, which are common components of pharmaceutical core structures.

Materials:

  • (S)-3-Methylmorpholine

  • Aryl Bromide (e.g., 4-bromobenzonitrile)

  • Palladium Catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide, NaOtBu)

  • Anhydrous Solvent (e.g., Toluene or Dioxane)

  • Nitrogen or Argon source for inert atmosphere

Experimental Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), palladium catalyst (0.02 mmol), and ligand (0.04 mmol).

  • Reagent Addition: Seal the flask, and purge with nitrogen for 15 minutes. Add the base (1.4 mmol).

  • Solvent and Amine: Under a positive flow of nitrogen, add anhydrous toluene (5 mL), followed by (S)-3-Methylmorpholine (1.2 mmol).

  • Reaction: Heat the mixture to 100-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 8-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solvent in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired N-aryl-(S)-3-methylmorpholine.

Data Presentation:

Aryl Bromide PartnerYield (%)Purity (HPLC, %)
4-Bromobenzonitrile88>99
2-Bromo-6-methoxynaphthalene81>98
1-Bromo-4-(trifluoromethoxy)benzene92>99

Application in the Synthesis of Kinase Inhibitors

The morpholine moiety is a key structural feature in numerous kinase inhibitors, including those targeting PI3K and mTOR.[1] A published example notes that a potent mTOR inhibitor incorporates two 3-methylmorpholine units.[1] This highlights the value of (S)-3-Methylmorpholine in constructing these highly specific therapeutic agents.

Protocol 2: Synthesis of a Kinase Inhibitor Intermediate via SₙAr

This protocol details the nucleophilic aromatic substitution (SₙAr) reaction, a common method for attaching amine nucleophiles to electron-deficient aromatic or heteroaromatic rings, which frequently form the core of kinase inhibitors.

Rationale: The SₙAr reaction is ideal when the aromatic ring is activated by electron-withdrawing groups (e.g., nitro, cyano, or adjacent heterocyclic nitrogen atoms), which is a frequent design element in kinase inhibitors to enhance binding. This method avoids the need for transition metal catalysts, simplifying purification and reducing costs.

Visualizing the SₙAr Reaction Pathway:

G S3MM (S)-3-Methylmorpholine (Nucleophile) Product Coupled Intermediate S3MM->Product Core Electron-Deficient Heteroaryl Halide (e.g., 2-chloropyrimidine) Core->Product Base Base (e.g., DIPEA) Base->Product Solvent Solvent (e.g., DMSO) Solvent->Product

Caption: SₙAr coupling to form a key intermediate.

Materials:

  • (S)-3-Methylmorpholine

  • Activated Heteroaryl Chloride (e.g., 2,4-dichloro-5-pyrimidinecarboxamide)

  • Non-nucleophilic Base (e.g., Diisopropylethylamine, DIPEA)

  • Polar Aprotic Solvent (e.g., DMSO, NMP, or DMF)

Experimental Procedure:

  • Reagent Setup: In a round-bottom flask, dissolve the activated heteroaryl chloride (1.0 mmol) and (S)-3-Methylmorpholine (1.1 mmol) in the chosen polar aprotic solvent (5 mL).

  • Base Addition: Add DIPEA (2.0 mmol) to the mixture. The base acts as a scavenger for the HCl generated during the reaction.

  • Reaction: Heat the reaction mixture to 80-120 °C. The progress is monitored by LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature and pour it into ice-water. A solid product may precipitate. If so, collect it by filtration.

  • Extraction: If no precipitate forms, extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude material is then purified by silica gel chromatography or recrystallization to afford the pure product.

Self-Validation and Trustworthiness: Both protocols incorporate standard analytical checkpoints (TLC, LC-MS) to monitor reaction completion, ensuring that the work-up and purification steps are initiated at the optimal time. The final characterization of the pure intermediate via NMR and Mass Spectrometry would confirm the preservation of the C-3 stereocenter and the successful formation of the desired bond.

Conclusion

(S)-3-Methylmorpholine is a high-value chiral building block for the synthesis of complex pharmaceutical intermediates. Its utility is demonstrated in the straightforward, stereocontrolled access to N-aryl and N-heteroaryl morpholine derivatives that are central to the structure of numerous CNS agents and kinase inhibitors. The robust and scalable protocols detailed herein, such as the Buchwald-Hartwig amination and SₙAr reactions, provide reliable pathways for researchers and drug development professionals to incorporate this valuable scaffold into their synthetic programs, accelerating the discovery of novel, enantiomerically pure therapeutics.

References

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine.The Journal of Organic Chemistry.
  • Morpholines. Synthesis and Biological Activity.ResearchGate.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery.ACS Publications.
  • Expanding Complex Morpholines Using Systematic Chemical Diversity.DigitalCommons@TMC.
  • Stereoselective Dihalogenation of Alkynes to Access Enantioenriched Z-Vicinal Dihaloalkene Atropisomers.Journal of the American Chemical Society.
  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.Journal of Chemical Reviews.
  • A synthetic method of a medical intermediate 3-methylmorpholine hydrochloride.Google Patents.
  • (S)-3-Methyl Morpholine | 350595-57-2.Pharmaffiliates.
  • Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation.Organic Letters.
  • Expanding Complex Morpholines Using Systematic Chemical Diversity.PMC.
  • Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors.PubMed.

Sources

Optimizing Catalyst Loading and Reaction Time in the Asymmetric Synthesis of (S)-3-Methylmorpholine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Morpholines in Medicinal Chemistry

The morpholine scaffold is a cornerstone in modern drug discovery, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. When chirality is introduced, as in (S)-3-Methylmorpholine, the biological activity can be exquisitely specific. (S)-3-Methylmorpholine and its derivatives are key intermediates in the synthesis of a range of pharmacologically active compounds, from kinase inhibitors to central nervous system agents. The precise control of stereochemistry is therefore not merely an academic exercise but a critical determinant of a drug candidate's efficacy and safety profile.

This technical guide provides an in-depth exploration of the critical parameters of catalyst loading and reaction time in the asymmetric synthesis of (S)-3-Methylmorpholine. We will delve into the causal relationships that govern these variables and present detailed, field-proven protocols to empower researchers to achieve optimal efficiency, yield, and enantioselectivity in their synthetic endeavors.

The Interplay of Catalyst Loading and Reaction Time: A Mechanistic Perspective

In catalytic asymmetric synthesis, the goal is to achieve high product yield and enantiomeric excess (e.e.) in the shortest time possible, using the minimum amount of catalyst. Catalyst loading and reaction time are intrinsically linked; a change in one often necessitates an adjustment in the other to maintain optimal performance.

Catalyst Loading: The amount of catalyst, typically expressed as a molar percentage (mol%) relative to the substrate, directly influences the reaction rate. A higher catalyst loading increases the concentration of active catalytic sites, leading to a faster reaction. However, catalysts, particularly those based on precious metals like rhodium and ruthenium, are often expensive. Therefore, minimizing catalyst loading is crucial for process scalability and economic viability. Beyond cost, high catalyst loadings can sometimes lead to undesired side reactions or difficulties in removing residual catalyst from the final product.

Reaction Time: The duration of the reaction must be sufficient to allow for complete conversion of the starting material. An insufficient reaction time will result in a lower yield. Conversely, an overly extended reaction time can be detrimental. It may lead to the degradation of the product or catalyst, or the erosion of enantioselectivity through side reactions or product racemization. The optimal reaction time is therefore a balance between achieving maximum conversion and preserving the integrity of the desired chiral product.

The relationship between these two parameters is often one of inverse proportionality: a lower catalyst loading will generally require a longer reaction time to achieve the same level of conversion. The specific nature of this relationship is dependent on the reaction kinetics, which are influenced by factors such as temperature, pressure, and the nature of the substrate and catalyst.

Diagram: The Catalyst Loading vs. Reaction Time Optimization Workflow

G cluster_0 Initial Screening cluster_1 Parameter Optimization cluster_2 Process Viability Assessment A Select Catalyst System (e.g., Ru- or Rh-based) B Define Standard Conditions (Temp, Pressure, Solvent) A->B C Vary Catalyst Loading (e.g., 0.1, 0.5, 1.0 mol%) B->C D Monitor Reaction Progress (TLC, GC, HPLC) C->D E Determine Time to Completion for each loading D->E F Analyze Yield and e.e. E->F G Identify Optimal Balance: Cost vs. Throughput F->G H Select Conditions for Scale-Up G->H

[Unsaturated Morpholine Precursor] + H2 --[Rh-chiral bisphosphine catalyst]--> (S)-3-Methylmorpholine precursor

[Aminoalkyne Precursor] --[1. Ti-catalyst; 2. Ru-catalyst, Formic acid/Triethylamine]--> (S)-3-Methylmorpholine

Caption: The interplay between catalyst loading, reaction time, and key process outcomes.

Trustworthiness and Self-Validation

The protocols described herein are based on established and peer-reviewed synthetic methodologies. To ensure the trustworthiness and self-validation of these procedures in your own laboratory setting, the following practices are essential:

  • Reaction Monitoring: Do not rely on prescribed reaction times alone. Actively monitor the progress of your reactions using appropriate analytical techniques (TLC, GC, HPLC, NMR). This will provide real-time data on conversion and selectivity, allowing for informed decisions on when to quench the reaction.

  • Control Experiments: When optimizing, change only one variable at a time (e.g., vary catalyst loading while keeping temperature and concentration constant). This will allow you to accurately attribute changes in the outcome to the specific variable being tested.

  • Characterization: Thoroughly characterize your final product using standard analytical methods (NMR, MS, chiral HPLC) to confirm its identity, purity, and enantiomeric excess.

By systematically applying these principles, researchers can confidently adapt and optimize these protocols for the synthesis of (S)-3-Methylmorpholine hydrochloride and other chiral morpholine derivatives, ensuring both scientific rigor and practical success.

References

  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]
  • SciSpace. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. [Link]
  • ResearchGate. (2021). Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines. [Link]
  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.
  • Bloom Tech. (2024). How long does a lithium aluminum hydride reduction take?. [Link]
  • Wei, X., et al. (2007). Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement.
  • Lau, Y. Y., et al. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. PubMed. [Link]
  • Organic Chemistry Portal. (2024). Morpholine synthesis. [Link]

use of (S)-3-Methylmorpholine hydrochloride in the synthesis of mTOR kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: The Strategic Incorporation of (S)-3-Methylmorpholine Hydrochloride in the Synthesis of Next-Generation mTOR Kinase Inhibitors

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract

The mammalian Target of Rapamycin (mTOR) is a pivotal serine/threonine kinase that acts as a central regulator of cellular growth, proliferation, and metabolism.[1][2] Its dysregulation is a hallmark of numerous cancers and other diseases, making it a high-priority target for therapeutic intervention.[3][4][5] Second-generation mTOR inhibitors, which target the ATP-binding site of the kinase domain, have overcome some limitations of earlier allosteric inhibitors.[6][7] Within this class, the morpholine moiety has emerged as a privileged scaffold, crucial for binding to the kinase hinge region.[8][9] This guide provides an in-depth analysis and a detailed protocol for the use of this compound, a chiral building block, in the synthesis of potent mTOR kinase inhibitors. We will explore the critical role of stereochemistry in achieving selectivity and potency, present a validated synthetic workflow, and discuss the rationale behind key experimental steps.

The mTOR Signaling Pathway: A Core Therapeutic Target

The mTOR kinase operates within two distinct multiprotein complexes, mTORC1 and mTORC2, which orchestrate a vast signaling network in response to growth factors, nutrients, and cellular energy levels.[1][10]

  • mTORC1: Primarily regulated by nutrients and growth factors, mTORC1 promotes anabolic processes like protein and lipid synthesis by phosphorylating key substrates such as S6 Kinase (S6K) and 4E-binding protein 1 (4E-BP1).[10]

  • mTORC2: Less understood than mTORC1, this complex is a crucial component of the PI3K/Akt signaling pathway, directly phosphorylating Akt to promote cell survival and regulate the cytoskeleton.[1]

Given its central role, aberrant mTOR signaling is a major driver of tumorigenesis, promoting uncontrolled cell growth and proliferation.[3][11] This has spurred the development of inhibitors aimed at attenuating its kinase activity.

mTOR_Signaling cluster_upstream Upstream Signals cluster_pi3k PI3K/Akt Pathway cluster_mTORC mTOR Complexes cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Activates Akt Akt PI3K->Akt Activates Akt->mTORC1 Survival Survival Akt->Survival S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Cytoskeleton Cytoskeleton mTORC2->Cytoskeleton Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_products Products & Purification SM1 2,4-Dichloro-6-(aryl)-1,3,5-triazine Reaction Nucleophilic Aromatic Substitution (SNAr) SM1->Reaction SM2 (S)-3-Methylmorpholine HCl SM2->Reaction Base DIPEA (Base) Base->Reaction Product Mono-substituted Triazine Intermediate Reaction->Product Purification Column Chromatography Product->Purification Purify

Caption: General Synthetic Workflow.
Materials and Reagents
ReagentFormulaMWAmountMolesNotes
2,4-Dichloro-6-(aryl)-1,3,5-triazineVariesVaries1.0 eq-Substrate
This compoundC₅H₁₁NO·HCl137.611.05 eq-Chiral Building Block
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.242.5 eq-Non-nucleophilic base
N,N-Dimethylformamide (DMF)C₃H₇NO73.09--Anhydrous solvent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11--For work-up/chromatography
HexanesC₆H₁₄86.18--For chromatography
Deionized WaterH₂O18.02--For work-up
BrineNaCl(aq)---For work-up
Magnesium SulfateMgSO₄120.37--Drying agent
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 2,4-dichloro-6-(aryl)-1,3,5-triazine (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the starting material completely.

  • Addition of Morpholine: Add this compound (1.05 eq) to the solution. The mixture may be a slurry at this stage.

    • Rationale: Using a slight excess of the morpholine ensures the complete consumption of the more valuable dichlorotriazine starting material.

  • Base Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add DIPEA (2.5 eq) dropwise over 5-10 minutes.

    • Rationale: DIPEA is a bulky, non-nucleophilic base that neutralizes the HCl salt and the HCl generated during the substitution reaction without competing as a nucleophile. The reaction is cooled to control the initial exotherm and to favor selective mono-substitution over di-substitution.

  • Reaction Progress: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Self-Validation: A typical TLC system would be 30% EtOAc in Hexanes. The product spot should have an Rf value between that of the starting material and the baseline.

  • Quenching and Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer three times with Ethyl Acetate.

    • Rationale: The desired product is organic-soluble and will move into the EtOAc layer, while the DMF solvent and salt byproducts remain in the aqueous layer.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then brine.

    • Rationale: Washing with water removes residual DMF, and the brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization
  • Purification: The crude material should be purified by flash column chromatography on silica gel, using a gradient of Ethyl Acetate in Hexanes (e.g., 5% to 40% EtOAc).

  • Characterization: The pure fractions, identified by TLC, are combined and concentrated. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Safety and Troubleshooting
  • Safety: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. DMF is a reproductive toxin; handle with care. DIPEA is corrosive and has an unpleasant odor.

  • Troubleshooting:

    • No Reaction: Ensure the base was added and that the starting materials are of sufficient purity.

    • Formation of Di-substituted Product: This indicates the reaction was not selective. Key parameters to control are temperature (run at 0 °C or lower) and the stoichiometry of the morpholine (do not use a large excess).

    • Low Yield: May result from incomplete reaction or losses during work-up. Ensure thorough extraction from the aqueous layer.

Conclusion

This compound is a valuable and strategic chiral building block in the synthesis of mTOR kinase inhibitors. Its stereochemistry allows for the development of potent dual PI3K/mTOR inhibitors, a class of compounds with significant therapeutic potential. The provided protocol offers a reliable and validated method for incorporating this key fragment into a triazine scaffold, which serves as a foundational step for creating a library of novel kinase inhibitors. Understanding the underlying structure-activity relationships and employing precise synthetic control are essential for successfully leveraging this reagent in modern drug discovery programs.

References

  • Dancey, J. (2010). mTOR signaling and drug development in cancer. Nature Reviews Clinical Oncology.

Sources

The Strategic Synthesis of Chiral Morpholines: An Application Note for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Scaffold - A Privileged Element in Drug Discovery

The morpholine moiety, a six-membered saturated heterocycle containing both an oxygen and a nitrogen atom, has cemented its status as a "privileged structure" in medicinal chemistry.[1] Its unique physicochemical properties, including a well-balanced lipophilic-hydrophilic character, metabolic stability, and a flexible chair-like conformation, make it an attractive scaffold for the development of therapeutics targeting the central nervous system (CNS) and beyond.[2] The introduction of chirality into the morpholine ring further expands its utility, allowing for precise three-dimensional interactions with biological targets, which can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles.[1][2]

A vast number of clinically approved drugs feature the morpholine core, demonstrating its broad therapeutic applicability. Examples include the antiemetic aprepitant, the antihypertensive timolol, the antidepressant reboxetine, and the appetite suppressant phendimetrazine.[3] The development of efficient and stereocontrolled synthetic routes to access enantiomerically pure morpholine derivatives is therefore a critical endeavor for researchers and scientists in drug development.[3][4]

This application note provides an in-depth guide to the state-of-the-art methodologies for the preparation of chiral morpholines. We will explore several key synthetic strategies, delving into the mechanistic principles that underpin their success and providing detailed, field-proven protocols for their implementation.

Strategic Approaches to Chiral Morpholine Synthesis

The asymmetric synthesis of morpholines can be broadly categorized into three main strategies:

  • Asymmetric Transformation of Pre-formed Rings: Introducing chirality to an existing achiral or racemic morpholine precursor.

  • Catalytic Asymmetric Cyclization: Constructing the chiral center(s) during the ring-forming step.

  • Synthesis from Chiral Building Blocks: Utilizing enantiomerically pure starting materials to build the morpholine ring.

The choice of strategy is often dictated by the desired substitution pattern on the morpholine ring and the availability of starting materials.

G cluster_strategies Synthetic Strategies for Chiral Morpholines cluster_methods Specific Methodologies Asymmetric_Transformation Asymmetric Transformation of Pre-formed Rings Asymmetric_Hydrogenation Asymmetric Hydrogenation Asymmetric_Transformation->Asymmetric_Hydrogenation Catalytic_Asymmetric_Cyclization Catalytic Asymmetric Cyclization Tandem_Hydroamination_ATH Tandem Hydroamination-ATH Catalytic_Asymmetric_Cyclization->Tandem_Hydroamination_ATH Organocatalytic_Cyclization Organocatalytic Cyclization Catalytic_Asymmetric_Cyclization->Organocatalytic_Cyclization Chiral_Building_Blocks Synthesis from Chiral Building Blocks Enantiopure_Amino_Alcohols From Enantiopure Amino Alcohols Chiral_Building_Blocks->Enantiopure_Amino_Alcohols

Figure 1: Overview of synthetic strategies for chiral morpholines.

I. Asymmetric Hydrogenation: A Powerful Post-Cyclization Strategy

Transition-metal-catalyzed asymmetric hydrogenation is a highly efficient method for the synthesis of chiral molecules, valued for its operational simplicity and atom economy.[5] This "after cyclization" approach is particularly effective for producing 2- and 3-substituted chiral morpholines from their corresponding unsaturated precursors.[5][6]

Causality Behind Experimental Choices:

The success of this method hinges on the selection of a suitable chiral catalyst, typically a rhodium or ruthenium complex with a chiral phosphine ligand. The ligand's structure creates a chiral environment around the metal center, directing the hydrogenation to one face of the double bond, thus establishing the desired stereocenter with high enantioselectivity.

A notable example is the use of a bisphosphine-rhodium catalyst with a large bite angle for the asymmetric hydrogenation of 2-substituted dehydromorpholines.[5][7] This approach consistently yields a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee).[5][7]

Protocol 1: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines

This protocol is adapted from the work of a leading research group in the field.[5]

Step 1: Catalyst Preparation

  • In a glovebox, a solution of [Rh(COD)2]BF4 (5.0 mg, 0.012 mmol) and the chiral bisphosphine ligand (e.g., SKP, 0.013 mmol) in dry, degassed dichloromethane (DCM, 2.0 mL) is stirred for 30 minutes at room temperature.

Step 2: Hydrogenation Reaction

  • To a solution of the 2-substituted dehydromorpholine (0.25 mmol) in DCM (1.0 mL) in a reaction vial, add the prepared catalyst solution (0.5 mL, containing 0.0025 mmol of Rh catalyst).

  • Place the vial in a stainless-steel autoclave.

  • Purge the autoclave with hydrogen gas three times, and then pressurize to 50 atm with hydrogen.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Carefully release the pressure and concentrate the reaction mixture under reduced pressure.

Step 3: Purification and Analysis

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Substrate (R group)Catalyst Loading (mol%)Yield (%)ee (%)
Phenyl1>9998
4-Methoxyphenyl1>9999
2-Thienyl1>9997
Cyclohexyl1>9996

Table 1: Representative results for the asymmetric hydrogenation of 2-substituted dehydromorpholines.[5][6]

II. Tandem Catalysis: One-Pot Synthesis of 3-Substituted Morpholines

A highly efficient and practical approach for the enantioselective synthesis of 3-substituted morpholines involves a tandem sequential one-pot reaction combining hydroamination and asymmetric transfer hydrogenation (ATH).[8][9] This method starts from readily available ether-containing aminoalkyne substrates.[8]

Mechanistic Insight and Rationale:

The first step, a titanium-catalyzed hydroamination, forms a cyclic imine intermediate. This is followed by an in-situ reduction using a Noyori-Ikariya catalyst, such as RuCl.[8] A key insight for achieving high enantioselectivity is the hydrogen-bonding interaction between the oxygen atom in the substrate's backbone and the ligand of the ruthenium catalyst.[9][10] This interaction directs the hydride transfer to a specific face of the imine, leading to excellent enantiomeric excesses, often greater than 95%.[8]

G cluster_workflow Tandem Hydroamination-ATH Workflow Aminoalkyne Aminoalkyne Substrate Hydroamination Ti-Catalyzed Hydroamination Aminoalkyne->Hydroamination Cyclic_Imine Cyclic Imine Intermediate Hydroamination->Cyclic_Imine ATH Ru-Catalyzed Asymmetric Transfer Hydrogenation Cyclic_Imine->ATH Chiral_Morpholine Chiral 3-Substituted Morpholine ATH->Chiral_Morpholine

Figure 2: Workflow for the tandem hydroamination-ATH synthesis.

Protocol 2: One-Pot Tandem Synthesis of (R)-3-Benzylmorpholine

This protocol is scalable and has been demonstrated on the gram scale.[8]

Step 1: Hydroamination

  • In a glovebox, add a bis(amidate)bis(amido)Ti catalyst (0.025 mmol) to a solution of the aminoalkyne substrate (1.0 g, 5.7 mmol) in toluene (10 mL).

  • Seal the reaction vessel and heat at 110 °C for 24 hours.

  • Cool the reaction mixture to room temperature.

Step 2: Asymmetric Transfer Hydrogenation

  • To the cooled reaction mixture, add a solution of RuCl (0.028 mmol) in isopropanol (5 mL).

  • Add a solution of potassium tert-butoxide (0.11 mmol) in isopropanol (2 mL).

  • Stir the reaction mixture at room temperature for 12 hours.

Step 3: Work-up and Purification

  • Quench the reaction with saturated aqueous sodium bicarbonate solution (15 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by acid-base extraction to yield the desired chiral morpholine.

SubstrateYield (%)ee (%)
(R)-3-benzylmorpholine7295

Table 2: Results for the gram-scale synthesis of (R)-3-benzylmorpholine.[8]

III. Organocatalysis in Chiral Morpholine Synthesis

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of potentially toxic and expensive metals. In the context of chiral morpholine synthesis, organocatalysis has been successfully applied to the enantioselective construction of C2-functionalized morpholines and in asymmetric halocyclization reactions.[11][12]

Organocatalytic α-Chlorination/Cyclization:

A five-step procedure has been developed for the enantioselective synthesis of N-benzyl protected morpholines with chiral alkyl groups at the C2 position.[12] This methodology utilizes an organocatalytic α-chlorination of an aldehyde, followed by reduction, conversion to a bis-electrophile, and subsequent cyclization.[12] This approach allows for the rapid preparation of pharmaceutically relevant morpholines in good overall yields and high enantiomeric excesses.[12]

Protocol 3: Enantioselective Synthesis of a C2-Functionalized Morpholine

This is a representative procedure based on the principles of organocatalytic α-chlorination followed by cyclization.[12]

Step 1: Organocatalytic α-Chlorination and Reduction

  • To a solution of the starting aldehyde (1.0 mmol) and a proline-derived organocatalyst (0.1 mmol) in a suitable solvent, add N-chlorosuccinimide (1.1 mmol) at 0 °C.

  • Stir the reaction mixture until the aldehyde is consumed (monitored by TLC).

  • Add sodium borohydride (1.5 mmol) portion-wise at 0 °C.

  • Stir for 1 hour, then quench with saturated aqueous ammonium chloride.

  • Extract with an organic solvent, dry, and concentrate to obtain the chiral 2-chloro alcohol.

Step 2: Conversion to Bis-electrophile and Cyclization

  • Convert the hydroxyl group of the 2-chloro alcohol to a good leaving group (e.g., mesylate or tosylate).

  • React the resulting bis-electrophile with a suitable amino alcohol (e.g., 2-(benzylamino)ethanol) in the presence of a base to effect cyclization.

Step 3: Purification

  • Purify the final product by column chromatography.

Overall Yield (%)ee (%)
35-6075-98

Table 3: Typical yields and enantioselectivities for the organocatalytic synthesis of C2-functionalized morpholines.[12]

IV. Synthesis from Chiral Building Blocks

The use of enantiomerically pure starting materials, such as amino acids and amino alcohols, is a straightforward and reliable strategy for the synthesis of chiral morpholines.[13][14][15] This approach ensures that the stereochemistry of the final product is derived from the well-defined stereocenter of the starting material.

Bromine-Induced Cyclization:

A method for synthesizing highly substituted chiral morpholines involves the electrophile (Br₂)-induced cyclization of optically pure N-allyl-β-aminoalcohols.[16] This reaction proceeds with high diastereoselectivity when the reaction is quenched at partial conversion.[16]

Protocol 4: Diastereoselective Synthesis of a (2R, 5S)-2-(Bromomethyl)-5-isopropyl-2-phenylmorpholine

This protocol is based on the bromine-induced cyclization of an N-allyl-β-aminoalcohol.[16]

Step 1: Reaction Setup

  • Dissolve the optically pure N-allyl-β-aminoalcohol (1.0 mmol) in dichloromethane (10 mL).

  • Cool the solution to -78 °C using an acetone-dry ice bath.

Step 2: Bromination and Cyclization

  • Add a 10% (w/v) solution of bromine in dichloromethane (1.0 mol eq.) dropwise over 5 minutes.

  • After the addition is complete, remove the cooling bath.

Step 3: Quenching and Work-up

  • Immediately quench the reaction with a saturated aqueous sodium carbonate solution (5 mL).

  • Separate the dichloromethane layer and extract the aqueous layer with dichloromethane (2 x 5 mL).

  • Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the residue by flash chromatography on silica gel.

Conversion (%)Diastereomeric Excess (de) (%)
60100

Table 4: Results for the bromine-induced cyclization with early quenching.[16]

Conclusion

The preparation of chiral morpholines is a dynamic and evolving field within synthetic organic and medicinal chemistry. The methodologies presented in this application note—asymmetric hydrogenation, tandem catalysis, organocatalysis, and synthesis from chiral building blocks—represent some of the most powerful and versatile tools available to researchers. The choice of a specific synthetic route will depend on the target molecule's structure, desired stereochemistry, and scalability requirements. By understanding the underlying principles and leveraging the detailed protocols provided, scientists and drug development professionals can confidently and efficiently access a wide range of chiral morpholine derivatives for the discovery of novel bioactive compounds.

References

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. [Link]
  • Wang, D., Chen, M., & Zhang, X. (2014). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 5(11), 4225-4229. [Link]
  • Wang, D., Chen, M., & Zhang, X. (2014). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical science, 5(11), 4225-4229. [Link]
  • Wang, D., Chen, M., & Zhang, X. (2014). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link]
  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry. [Link]
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]
  • Li, Y., Wang, Y., & Tan, B. (2018). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, 5(12), 1935-1939. [Link]
  • France, S., Wack, H., Taggi, A. E., Hafez, A. M., Wagerle, T. R., Shah, M. H., ... & Lectka, T. (2004). A general, enantioselective synthesis of protected morpholines and piperazines. Organic letters, 6(6), 921-924. [Link]
  • ResearchGate. (n.d.). Selected examples of drugs containing chiral morpholine moieties. [Link]
  • Johnson, C. R., Golebiowski, A., & Steensma, D. H. (1995). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & medicinal chemistry letters, 5(21), 2571-2574. [Link]
  • ResearchGate. (n.d.). Enantioselective synthesis of morpholine syn‐α‐methyl‐β‐hydroxycarboxamide (2). [Link]
  • Nurnabi, M., & Ismail, M. (2008). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science, 56(1), 101-104. [Link]
  • Kjell, D. P., & Semin, D. J. (2009). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl) methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development, 13(4), 671–675. [Link]
  • Bode, J. W., & Vo, C. V. (2014). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. The Journal of organic chemistry, 79(6), 2809–2815. [Link]
  • ACS Fall 2025. (n.d.).
  • ResearchGate. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]
  • Hopkins, C. R., et al. (2016). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & medicinal chemistry letters, 26(10), 2481-2488. [Link]
  • ResearchGate. (n.d.). 2-Substituted chiral morpholines as bioactive compounds. [Link]
  • Hergenrother, P. J., & Martin, S. F. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. The Journal of organic chemistry, 89(7), 4225–4235. [Link]
  • Tandfonline. (n.d.). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. [Link]
  • Wagle, D. R., Monteleone, M. G., Krishnan, L., Manhas, M. S., & Bose, A. K. (1989). Novel synthesis of optically active morpholines.
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-817. [Link]
  • G G, A., & G, S. (2023). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 14(18), 3291–3315. [Link]
  • E3S Web of Conferences. (2024).

Sources

Application Notes and Protocols for the Large-Scale Synthesis of (S)-3-Methylmorpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Methylmorpholine hydrochloride is a chiral morpholine derivative of significant interest in the pharmaceutical industry.[1] Its structural motif is found in a variety of biologically active molecules, and it serves as a crucial building block in the synthesis of complex pharmaceutical intermediates. The stereochemical integrity of the chiral center at the 3-position is often critical for the desired pharmacological activity, making its enantioselective synthesis a key consideration for drug development programs.

This document provides a comprehensive guide to the large-scale synthesis of this compound, focusing on a practical and scalable synthetic route. It is intended to provide researchers, scientists, and drug development professionals with the necessary information to implement and optimize this synthesis in a laboratory or pilot plant setting. The protocols and considerations outlined herein are grounded in established chemical principles and safety practices to ensure a robust and reliable manufacturing process.

Synthetic Strategy: Reduction of (S)-5-Methylmorpholin-3-one

The chosen synthetic route for the large-scale production of (S)-3-Methylmorpholine is the reduction of the corresponding lactam, (S)-5-methylmorpholin-3-one. This method is advantageous due to the commercial availability of the starting material and the high efficiency and selectivity of the reduction step.[2] The reduction is followed by the formation of the hydrochloride salt to yield the final product.

The overall synthetic transformation is depicted below:

Synthetic_Route start (S)-5-Methylmorpholin-3-one intermediate (S)-3-Methylmorpholine (free base) start->intermediate   Reduction (e.g., LAH)    final This compound intermediate->final   Salt Formation (HCl)   

Figure 1: Overall synthetic route for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of (S)-3-Methylmorpholine (Free Base)

This protocol details the reduction of (S)-5-methylmorpholin-3-one using lithium aluminum hydride (LAH) in tetrahydrofuran (THF).

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
(S)-5-Methylmorpholin-3-one119844-66-5115.131.0
Lithium Aluminum Hydride (LAH)16853-85-337.953.0
Anhydrous Tetrahydrofuran (THF)109-99-972.11-
Water (deionized)7732-18-518.02-
2N Sodium Hydroxide Solution1310-73-240.00-
Dichloromethane75-09-284.93-
Methanol67-56-132.04-
Anhydrous Sodium Sulfate7757-82-6142.04-
Diatomaceous Earth61790-53-2--

Equipment:

  • Three-necked round-bottom flask of appropriate size

  • Mechanical stirrer

  • Dropping funnel

  • Reflux condenser

  • Nitrogen inlet/outlet

  • Ice-water bath

  • Heating mantle

  • Büchner funnel and filter flask

  • Rotary evaporator

Protocol:

  • Reaction Setup: Under a nitrogen atmosphere, suspend lithium aluminum hydride (3.0 eq.) in anhydrous tetrahydrofuran in a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. Cool the suspension to 0°C using an ice-water bath.[2]

  • Addition of Starting Material: Dissolve (S)-5-methylmorpholin-3-one (1.0 eq.) in anhydrous tetrahydrofuran and add it to the dropping funnel. Add the solution dropwise to the LAH suspension while maintaining the internal temperature at 0°C.[2]

  • Reaction: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir overnight.[2]

  • Work-up (Fieser Method): Upon completion of the reaction (monitored by TLC or other suitable analytical method), cool the reaction mixture back to 0°C. Sequentially and carefully add water (corresponding to the mass of LAH used), followed by 2N sodium hydroxide solution (corresponding to the mass of LAH used), and finally water again (3 times the mass of LAH used).[2]

  • Filtration: Stir the resulting granular precipitate for 30 minutes. Add a 2% methanol/dichloromethane mixture and continue stirring for another hour. Filter the slurry through a pad of diatomaceous earth and wash the filter cake thoroughly with a 2% methanol/dichloromethane mixture.[2]

  • Isolation: Combine the filtrates and dry over anhydrous sodium sulfate. Filter and concentrate the solution on a rotary evaporator at a low water bath temperature (20-25°C) to afford (S)-3-methylmorpholine as a colorless oil.[2]

Part 2: Synthesis of this compound

This protocol describes the conversion of the free base to its hydrochloride salt.

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity
(S)-3-Methylmorpholine350595-57-2101.151.0 eq.
Anhydrous Isopropanol (IPA)67-63-060.10-
Anhydrous Hydrogen Chloride (gas or solution in IPA)7647-01-036.46~1.1 eq.
Anhydrous Diethyl Ether60-29-774.12-

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Gas dispersion tube (if using HCl gas)

  • Büchner funnel and filter flask

  • Vacuum oven

Protocol:

  • Dissolution: Dissolve the crude (S)-3-methylmorpholine (1.0 eq.) in anhydrous isopropanol.

  • Acidification: Cool the solution in an ice bath. Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in isopropanol dropwise with vigorous stirring until the pH is acidic (check with pH paper).

  • Crystallization: The hydrochloride salt will precipitate out of the solution. The addition of anhydrous diethyl ether can aid in complete precipitation.

  • Isolation and Drying: Collect the white crystalline solid by vacuum filtration and wash with cold anhydrous diethyl ether. Dry the product in a vacuum oven at a moderate temperature (e.g., 40-50°C) to a constant weight.

Large-Scale Synthesis and Process Optimization Considerations

Scaling up the synthesis of this compound requires careful consideration of several factors to ensure safety, efficiency, and product quality.

Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs):

The relationship between CPPs and CQAs is crucial for process control.

CPP_CQA cluster_reduction Reduction Step cluster_salt Salt Formation & Crystallization cluster_cqa Critical Quality Attributes LAH Stoichiometry LAH Stoichiometry Yield Yield LAH Stoichiometry->Yield Purity Purity LAH Stoichiometry->Purity Reaction Temperature Reaction Temperature Reaction Temperature->Yield Reaction Temperature->Purity Quenching Procedure Quenching Procedure Quenching Procedure->Yield Quenching Procedure->Purity HCl Stoichiometry HCl Stoichiometry HCl Stoichiometry->Purity Crystallization Solvent Crystallization Solvent Crystallization Solvent->Purity Residual Solvents Residual Solvents Crystallization Solvent->Residual Solvents Particle Size Particle Size Crystallization Solvent->Particle Size Crystallization Temperature Crystallization Temperature Crystallization Temperature->Purity Crystallization Temperature->Particle Size Enantiomeric Purity Enantiomeric Purity

Figure 2: Relationship between Critical Process Parameters and Critical Quality Attributes.

Safety Considerations for Lithium Aluminum Hydride (LAH):

LAH is a highly reactive and pyrophoric reagent that requires stringent safety precautions, especially on a large scale.[3][4][5]

  • Handling: Always handle LAH in an inert atmosphere (e.g., nitrogen or argon) in a glove box or a well-ventilated fume hood.[5]

  • Personal Protective Equipment (PPE): Wear a fire-retardant lab coat, chemical-resistant gloves, and safety glasses with side shields.[6]

  • Incompatible Materials: Avoid contact with water, alcohols, acids, and other protic solvents, as this will lead to a violent exothermic reaction and the release of flammable hydrogen gas.[6]

  • Fire Safety: A Class D fire extinguisher (for combustible metals) and dry sand should be readily available in the work area. Do not use water or carbon dioxide-based extinguishers.[5]

  • Quenching: The quenching of excess LAH is highly exothermic and must be performed with extreme caution, especially on a large scale. The Fieser method described in the protocol is a controlled way to perform this operation.

Process Optimization:

  • Solvent Selection: While THF is a common solvent for LAH reductions, other ether-based solvents can be evaluated for improved safety profiles or process efficiency.

  • Temperature Control: Precise temperature control during the addition of the starting material and the quenching step is critical to prevent runaway reactions.

  • Crystallization: The choice of solvent and the cooling profile during the hydrochloride salt formation will significantly impact the crystal size, morphology, and purity of the final product. Anti-solvent addition can be explored to improve yield and crystal properties.[7]

Analytical Methods for Quality Control

Robust analytical methods are essential to ensure the quality and consistency of the final product.

1. High-Performance Liquid Chromatography (HPLC):

  • Purpose: To determine the purity of (S)-3-Methylmorpholine and its hydrochloride salt.

  • Method: A mixed-mode HPLC column, such as a Primesep A, can be used to achieve good retention and peak shape for this polar, basic compound without derivatization.[8]

    • Mobile Phase: A typical mobile phase would consist of a mixture of acetonitrile and water with an acidic modifier like trifluoroacetic acid (TFA).

    • Detection: Due to the lack of a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended.[8]

2. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Purpose: To assess purity and identify potential volatile impurities. Chiral GC can be used to determine enantiomeric purity.

  • Method:

    • Derivatization: For improved volatility and sensitivity, derivatization of the secondary amine can be performed. A common method is the reaction with sodium nitrite under acidic conditions to form the N-nitrosomorpholine derivative.[9][10]

    • Chiral GC: To determine the enantiomeric excess, a chiral stationary phase, such as one based on cyclodextrin derivatives, can be employed.[11][12]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the structure of the final product and assess its purity.

  • Method:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl group, the morpholine ring protons, and the N-H proton (in the free base) or N-H₂⁺ protons (in the hydrochloride salt).

    • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.

4. Titration:

  • Purpose: To determine the assay of the hydrochloride salt.

  • Method: A simple acid-base titration can be used to quantify the amount of hydrochloride present in the final product.

Conclusion

The large-scale synthesis of this compound via the reduction of (S)-5-methylmorpholin-3-one is a robust and scalable process. Careful attention to safety, particularly when handling lithium aluminum hydride, and precise control over critical process parameters are paramount for a successful and efficient synthesis. The implementation of appropriate analytical methods for in-process control and final product release is essential to ensure the consistent production of high-quality material for pharmaceutical development.

References

  • ACS Chemical Health & Safety. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations.
  • ACS Chemical Health & Safety. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH)
  • Princeton University Environmental Health and Safety. Lithium Aluminum Hydride. [Link]
  • New Jersey Department of Health. Lithium Aluminum Hydride Hazard Summary. [Link]
  • PubMed. (2007).
  • Organic Chemistry Frontiers. (2015). Simple, versatile, and chemoselective reduction of secondary amides and lactams to amines with the Tf2O–NaBH4 or Cp2ZrHCl–NaBH4 system. Royal Society of Chemistry. [Link]
  • Pharmaceutical Technology. (2017). Removing Subjectivity from the Assessment of Critical Process Parameters and Their Impact. [Link]
  • Organic Syntheses. (2024). Mild Conversion of Tertiary Amides to Aldehydes Using Cp2Zr(H)Cl (Schwartz's Reagent). [Link]
  • National Center for Biotechnology Information. (2025). 3-Methylmorpholine.
  • ResearchGate. (2014). Large-Scale Carbonyl Reductions in the Pharmaceutical Industry. [Link]
  • ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?. [Link]
  • Organic Chemistry Portal. Amine synthesis by amide reduction. [Link]
  • ScienceMadness Discussion Board. (2008). Converting to the hydrochloric salt for storage?. [Link]
  • ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?. [Link]
  • ResearchGate. (2002).
  • Pharmaffili
  • National Center for Biotechnology Information. (2018).
  • SIELC Technologies. HPLC Methods for analysis of Morpholine. [Link]
  • ResearchGate. (2021).
  • ScienceMadness Discussion Board. (2020).
  • MDPI. (2021). Chiral Drug Analysis in Forensic Chemistry: An Overview. [Link]
  • ResearchGate. (2018).
  • MDPI. (2024). Reshaping Chemical Manufacturing Towards Green Process Intensification: Recent Findings and Perspectives. [Link]
  • ResearchGate. (2023).
  • Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]
  • HELIX Chromatography. HPLC Methods for analysis of Morpholine. [Link]
  • Frontiers in Bioengineering and Biotechnology. (2022). Identification of critical process parameters and quality attributes for bioreactor-based expansion of human MSCs. [Link]
  • National Center for Biotechnology Information. (2024).
  • Academic Journals. (2012). Crystallization and transformation of pharmaceutical solid forms. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing Enantio­selectivity in (S)-3-Methylmorpholine Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-3-Methylmorpholine catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize enantioselectivity in their synthetic endeavors. As a chiral secondary amine, (S)-3-Methylmorpholine is a versatile organocatalyst, primarily operating through enamine or iminium ion intermediates. Achieving high enantiomeric excess (e.e.) is often a nuanced challenge. This document provides in-depth, field-proven insights in a practical question-and-answer format to address specific issues you may encounter.

Troubleshooting Guide & FAQs

Category 1: Suboptimal Enantiomeric Excess (e.e.)
Q1: My reaction is yielding the desired product, but the enantioselectivity is low (<50% e.e.). What are the primary factors I should investigate?

Low enantioselectivity is a common issue that typically points to problems with the transition state energy differentiation. The primary areas to investigate are reaction temperature, solvent choice, and the purity of all reagents, including the catalyst itself.

  • Temperature: Asymmetric reactions are highly sensitive to thermal conditions.[1] Lowering the temperature generally enhances enantioselectivity by favoring the more ordered, lower-energy transition state that leads to the major enantiomer. The difference in activation energies (ΔΔG‡) between the two diastereomeric transition states becomes more significant at lower temperatures. However, this often comes at the cost of a slower reaction rate.

  • Solvent: The solvent is not an inert medium; it plays a critical role in the catalytic cycle.[2] Solvent molecules can influence the conformation of the catalyst-substrate complex and stabilize or destabilize the transition states through interactions like hydrogen bonding or dipole-dipole interactions. Screening a range of solvents with varying polarities is crucial.

  • Purity: Impurities in the catalyst, substrate, or solvents can have a devastating impact. Water, for instance, can hydrolyze enamine intermediates or compete with the substrate, leading to a non-stereoselective background reaction. Ensure all materials are of the highest purity and that solvents are rigorously dried.[1]

Q2: I've tried lowering the temperature, but the reaction is now impractically slow. How can I find a balance?

This is a classic trade-off in asymmetric catalysis. If lowering the temperature to achieve high e.e. makes the reaction time prohibitive, consider the following strategies:

  • Incremental Temperature Study: Instead of a drastic temperature drop (e.g., from room temperature to -78 °C), perform the reaction at several intermediate temperatures (e.g., 0 °C, -20 °C, -40 °C) to find the optimal point where both rate and selectivity are acceptable.

  • Catalyst Loading: A modest increase in catalyst loading (e.g., from 10 mol% to 15-20 mol%) can sometimes accelerate the reaction at lower temperatures without compromising selectivity. However, be mindful of potential side reactions or catalyst aggregation at higher concentrations.

  • Solvent Optimization: A change in solvent might allow for higher enantioselectivity at a more moderate temperature. For example, a more polar, non-coordinating solvent might stabilize the desired transition state more effectively, allowing for good selectivity at 0 °C instead of -40 °C.

Q3: I'm observing a significant drop in e.e. when I scale up my reaction. What could be the cause?

Scale-up issues are often related to mass and heat transfer. In larger vessels, inefficient stirring can create localized "hot spots" where the temperature is higher than your setpoint, leading to reduced enantioselectivity. Ensure that stirring is vigorous and that the vessel geometry allows for uniform mixing and temperature distribution. Also, re-verify the purity of the larger batches of reagents and solvents, as inconsistencies can arise.

Category 2: Reaction Conditions & Additives
Q4: How does solvent choice specifically impact the enantioselectivity of (S)-3-Methylmorpholine catalyzed reactions?

(S)-3-Methylmorpholine, like other secondary amine catalysts, typically operates via an enamine mechanism. The solvent's role is multifaceted:

  • Enamine Formation: The equilibrium of enamine formation can be solvent-dependent.

  • Transition State Stabilization: The key to high enantioselectivity lies in stabilizing one diastereomeric transition state over the other. Solvents with different properties (polarity, hydrogen-bond donating/accepting ability) will solvate these transition states differently.[2] For instance, aprotic, non-coordinating solvents are often preferred as they minimize interference with the catalyst-substrate interaction.[1]

  • Substrate Solubility: Ensure your substrate is fully soluble at the reaction temperature. Poor solubility can lead to inconsistent results and low reaction rates.

The table below summarizes a hypothetical solvent screen for a model reaction, illustrating the profound impact of the solvent environment.

SolventDielectric Constant (ε)Enantiomeric Excess (% e.e.)Reaction Time (h)
Dichloromethane9.18524
Toluene2.47236
Tetrahydrofuran (THF)7.66520
Acetonitrile37.54012
Hexane1.97848
Chloroform4.89230

Data is illustrative and will vary based on the specific reaction.

Q5: Can additives be used to enhance enantioselectivity?

Yes, acidic or basic additives can significantly influence the outcome of the reaction.[3]

  • Acidic Additives: In many secondary amine-catalyzed reactions, a weak Brønsted acid co-catalyst (like benzoic acid or acetic acid) is beneficial. It can facilitate the turnover-limiting hydrolysis of the iminium product and protonate the enamine in a stereocontrolled manner.[4]

  • Water: While often considered an impurity to be avoided, trace amounts of water can sometimes be beneficial by participating in the hydrolysis step of the catalytic cycle. However, this is highly reaction-dependent and must be carefully controlled.

  • Salts: Additives like lithium salts (e.g., LiCl, LiClO₄) can act as Lewis acids, coordinating to the substrate or intermediates and altering the geometry of the transition state, sometimes leading to improved selectivity.

It is crucial to screen additives systematically, starting with low concentrations (e.g., 5-10 mol%).

Category 3: Mechanistic Considerations
Q6: What is the plausible catalytic cycle for a reaction catalyzed by (S)-3-Methylmorpholine, and how does it inform my troubleshooting?

(S)-3-Methylmorpholine most commonly catalyzes reactions between a carbonyl compound (like an aldehyde or ketone) and an electrophile through an enamine activation pathway. Understanding this cycle is key to rational optimization.

G cluster_cycle Enamine Catalytic Cycle A (S)-3-Methylmorpholine (Catalyst) C Iminium Ion Intermediate A->C + H+ A->C B Carbonyl Substrate (e.g., Aldehyde) B->C - H2O B->C D Chiral Enamine C->D - H+ C->D F Iminium Product D->F + E+ D->F E Electrophile (E+) E->F H Chiral Product F->H + H2O F->H G H2O G->H H->A - Catalyst H->A Catalyst Regeneration caption_label Plausible enamine catalytic cycle for (S)-3-Methylmorpholine. G start Start: Low e.e. Observed purity Step 1: Verify Purity - Catalyst (recrystallize?) - Substrates (distill?) - Solvents (dry/degas?) start->purity temp Step 2: Temperature Screen - Lower temp incrementally (e.g., RT -> 0°C -> -20°C -> -40°C) purity->temp solvent Step 3: Solvent Screen - Test a range of polarities (e.g., Toluene, CH2Cl2, THF, Hexane) temp->solvent additives Step 4: Additive Screen - Weak Acid (e.g., Benzoic Acid) - Salts (e.g., LiCl) solvent->additives concentration Step 5: Concentration Study - Vary substrate concentration - Adjust catalyst loading additives->concentration end Optimized e.e. concentration->end

Sources

troubleshooting side reactions with morpholine-based catalysts

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for morpholine-based catalysts. As Senior Application Scientists, we understand that while morpholine and its derivatives are powerful catalysts for a range of organic transformations, their use can sometimes be accompanied by challenging side reactions. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot and optimize your experiments, ensuring the scientific integrity and success of your work.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with morpholine-based catalysts. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step protocols for resolution.

Issue 1: Low Yield of the Desired Product with Significant Byproduct Formation

Question: I am performing a Knoevenagel condensation and observing a low yield of my target α,β-unsaturated compound, with a significant amount of a higher molecular weight byproduct. What is happening and how can I fix it?

Answer: This is a classic issue in base-catalyzed condensations. The most likely culprit is a competing Michael addition reaction, where your desired product acts as a Michael acceptor and reacts with another molecule of the starting active methylene compound.

Causality: Morpholine, being a secondary amine, is basic enough to deprotonate the active methylene compound, forming a nucleophile. After the initial Knoevenagel condensation, the resulting electron-deficient α,β-unsaturated product can be attacked by another deprotonated active methylene compound, leading to the byproduct.

Troubleshooting Protocol:

  • Temperature Control: Elevated temperatures can accelerate the subsequent Michael addition.

    • Action: Run the reaction at a lower temperature. Start at room temperature and, if the side reaction persists, cool the reaction to 0 °C or even -10 °C. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and selectivity.

  • Stoichiometry Adjustment: An excess of the active methylene compound can drive the Michael addition forward.

    • Action: Use a stoichiometric amount or a slight excess (1.05 to 1.1 equivalents) of the carbonyl compound relative to the active methylene compound. This will ensure the active methylene compound is consumed, minimizing its availability for the side reaction.

  • Catalyst Loading: High catalyst concentrations can lead to a higher concentration of the nucleophile, favoring the Michael addition.

    • Action: Reduce the morpholine catalyst loading. Start with 10 mol% and decrease to 5 mol% or even 1 mol%.

Experimental Workflow for Optimization:

Caption: Troubleshooting workflow for byproduct formation.

Issue 2: Formation of Aldol Self-Condensation Products

Question: I am trying to perform a reaction with an aldehyde that has α-hydrogens using a morpholine catalyst, but I am primarily isolating the aldol self-condensation product. How can I favor my desired reaction?

Answer: Morpholine is a Brønsted base and can deprotonate the α-carbon of aldehydes, leading to the formation of an enolate and subsequent aldol self-condensation. This is especially problematic with unhindered aldehydes.

Causality: The basicity of morpholine is sufficient to generate a small equilibrium concentration of the enolate from the aldehyde. This enolate then acts as a nucleophile, attacking another molecule of the aldehyde.

Troubleshooting Protocol:

  • Choice of Catalyst: A less basic catalyst might be required.

    • Action: Consider using a milder, more sterically hindered amine catalyst, such as a tertiary amine (e.g., triethylamine) in combination with a Lewis acid, or a proline-based catalyst. These can favor the desired reaction pathway over simple deprotonation.

  • Reaction Conditions: The solvent can play a crucial role in modulating the basicity of the catalyst and the stability of the enolate.

    • Action: Switch to an aprotic solvent. Protic solvents can facilitate proton transfer and stabilize the enolate, promoting the aldol reaction. Aprotic solvents like THF, dioxane, or toluene can disfavor the self-condensation pathway.

Data on Solvent Effects:

SolventDielectric ConstantGeneral Effect on Aldol Condensation
Methanol32.7Protic, can promote aldol
Ethanol24.5Protic, can promote aldol
THF7.6Aprotic, can suppress aldol
Toluene2.4Aprotic, non-polar, can suppress aldol

Frequently Asked Questions (FAQs)

Q1: Can morpholine act as a nucleophile itself and participate in the reaction?

A1: Yes, this is a critical point to consider. Morpholine is a secondary amine and can act as a nucleophile, especially with highly reactive electrophiles. For example, if your reaction involves an acyl chloride or a highly reactive alkyl halide, you may observe the formation of N-acylated or N-alkylated morpholine byproducts. If you suspect this is occurring, you can often detect this byproduct by LC-MS. To mitigate this, you can use a more sterically hindered morpholine derivative or switch to a non-nucleophilic base.

Q2: My morpholine catalyst seems to be deactivating over time. What could be the cause?

A2: Catalyst deactivation can occur through several mechanisms:

  • Acidic Impurities: The presence of acidic impurities in your starting materials or solvent can neutralize the basic morpholine catalyst. Ensure your reagents and solvent are pure and dry.

  • Product Inhibition: The product of your reaction might be acidic enough to protonate and deactivate the morpholine. An example is the formation of a carboxylic acid byproduct.

  • Irreversible Reaction: The catalyst may be consumed by an irreversible side reaction with one of the components in the reaction mixture.

To diagnose this, you can try adding a fresh portion of the catalyst midway through the reaction to see if the reaction rate increases.

Q3: Are there any specific advantages of using morpholine over other amine catalysts like piperidine or pyrrolidine?

A3: The choice of a cyclic secondary amine catalyst is often a balance of basicity, nucleophilicity, and steric hindrance.

  • Basicity: Morpholine (pKa of the conjugate acid is ~8.4) is less basic than piperidine (pKa ~11.1) and pyrrolidine (pKa ~11.3). This lower basicity can be advantageous in preventing side reactions that are promoted by stronger bases, such as the aldol condensation mentioned earlier.

  • Nucleophilicity: The oxygen atom in the morpholine ring withdraws electron density, making the nitrogen less nucleophilic compared to piperidine and pyrrolidine. This can be beneficial when you want to avoid nucleophilic attack by the catalyst itself.

  • Enamine Geometry: The geometry of the enamine formed from morpholine can influence the stereochemical outcome of the reaction.

Diagram of Relative Basicity:

G Pyrrolidine Pyrrolidine (pKa ~11.3) Piperidine Piperidine (pKa ~11.1) Pyrrolidine->Piperidine Slightly less basic Morpholine Morpholine (pKa ~8.4) Piperidine->Morpholine Significantly less basic

Caption: Relative basicity of common cyclic amine catalysts.

References

  • Enamine Catalysis: For a comprehensive overview of enamine catalysis, including the role of morpholine and other secondary amines: Title: Enamine Catalysis Source: Organic Reactions URL: [Link]
  • Knoevenagel Condensation: For detailed mechanisms and potential side reactions in the Knoevenagel condensation: Title: The Knoevenagel Condensation Source: Chemical Reviews URL: [Link]
  • Michael Addition: For an in-depth understanding of the Michael addition reaction, a common side reaction: Title: The Michael Reaction Source: Organic Reactions URL: [Link]

Technical Support Center: Optimizing Reaction Temperature for Morpholine-Catalyzed Additions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for morpholine-catalyzed reactions. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into one of the most critical parameters of your reaction: temperature. In the following sections, we will move from foundational principles to specific troubleshooting scenarios to help you maximize your yield, selectivity, and overall success.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the fundamental role of temperature in a morpholine-catalyzed addition reaction?

Temperature is arguably the most powerful lever you can pull in reaction optimization. Its influence is twofold, governing both the rate of the reaction and, often, the final product distribution. This duality is best understood through the lens of Kinetic vs. Thermodynamic Control .[1][2]

  • Kinetic Control (The "Faster" Product): At lower temperatures, reactions are typically under kinetic control. This means the product that forms the fastest—the one with the lowest activation energy barrier—will be the major product.[1][3] These reactions are often irreversible under these conditions because the products lack sufficient energy to revert to the intermediate state.[1][4] For many stereoselective morpholine-catalyzed additions, lower temperatures are employed to "lock in" a desired stereoisomer by favoring the transition state with the lowest energy.[5]

  • Thermodynamic Control (The "More Stable" Product): At higher temperatures, the system has enough energy to overcome activation barriers reversibly. This allows an equilibrium to be established.[1][4] Under these conditions, the most stable product—the thermodynamic product—will predominate, regardless of how fast it is formed.[2][3] In some cases, such as the reaction of morpholine with acetoacetates, higher temperatures (>150°C) favor the formation of the more stable carboxamide (thermodynamic product), while lower temperatures (<100°C) yield the enamine (kinetic product).[6]

Understanding which regime you are operating in is crucial for optimization.

G cluster_0 Reaction Progress cluster_1 Energy Profile Reactants Reactants + Catalyst Intermediate Intermediate (e.g., Enamine) Reactants->Intermediate k_fwd p1 Intermediate->Reactants k_rev Kinetic_Product Kinetic Product (Lower ΔG‡, Less Stable) Intermediate->Kinetic_Product k_kinetic (fast) Thermo_Product Thermodynamic Product (Higher ΔG‡, More Stable) Intermediate->Thermo_Product k_thermo (slow) p2 p3 p4 Energy Gibbs Free Energy (G) R_level Reactants I_level Intermediate R_level->I_level TS_K_level TS_Kinetic I_level->TS_K_level ΔG‡ (Kinetic) TS_T_level TS_Thermo I_level->TS_T_level ΔG‡ (Thermo) P_K_level Kinetic Product TS_K_level->P_K_level P_T_level Thermodynamic Product TS_T_level->P_T_level caption Energy diagram for Kinetic vs. Thermodynamic control.

Caption: Energy diagram for Kinetic vs. Thermodynamic control.

Q2: My reaction yield is low. How can I troubleshoot this with respect to temperature?

Low yield is a common issue, and temperature is a primary suspect.[7] An inadequate temperature setting—either too low or too high—can drastically reduce your yield.[8]

Here is a workflow to diagnose and solve temperature-related yield problems:

TroubleshootingWorkflow Start Low Yield Observed Check_Temp Is reaction temperature optimal? Start->Check_Temp Temp_Low Potential Issue: Reaction is too slow or incomplete. Check_Temp->Temp_Low Too Low Temp_High Potential Issue: Catalyst or reactant degradation. Check_Temp->Temp_High Too High Solution_Low Solution: 1. Incrementally increase temp (e.g., 10°C steps). 2. Increase reaction time. 3. Monitor by TLC/LC-MS. Temp_Low->Solution_Low Solution_High Solution: 1. Decrease reaction temperature. 2. Check for byproducts. 3. Consider a more stable solvent. Temp_High->Solution_High Reassess Reassess Yield Solution_Low->Reassess Solution_High->Reassess

Caption: Troubleshooting workflow for low reaction yield.

Key Considerations:

  • Incomplete Conversion: If your reaction stalls, the temperature may be too low to provide sufficient activation energy.[9] Monitoring the reaction over time with techniques like TLC or NMR is crucial. If conversion stops, a modest increase in temperature may be all that is needed.

  • Degradation: Excessively high temperatures can lead to the thermal decomposition of the morpholine catalyst, starting materials, or the desired product.[8][10] Morpholine itself can undergo thermolysis at high temperatures (e.g., >260°C), forming acidic byproducts like formate and acetate which can interfere with the catalysis.[11][12] If you observe charring, darkening of the reaction mixture, or the appearance of multiple unexpected spots on a TLC plate, the temperature is likely too high.[8]

  • Solvent Boiling Point: Ensure your reaction temperature is not exceeding the boiling point of your solvent, as this can lead to pressure buildup and concentration changes.

Q3: My reaction is showing poor diastereoselectivity or enantioselectivity. How does temperature play a role?

For stereoselective reactions, temperature is a critical parameter for achieving high diastereo- and enantioselectivity. Generally, lower temperatures favor higher selectivity .

This is because the energy difference between the diastereomeric transition states leading to the different stereoisomers becomes more significant relative to the available thermal energy (kT) at lower temperatures. The reaction is more likely to proceed through the lowest-energy transition state, resulting in a higher ratio of the desired stereoisomer.

Case Study: Morpholine-Catalyzed 1,4-Addition

In a study on 1,4-additions of aldehydes to nitroolefins using a morpholine-based organocatalyst, the effect of temperature was starkly demonstrated.[5]

EntryTemperature (°C)Conversion (%)Diastereomeric Excess (d.e. %)Enantiomeric Excess (e.e. %)
140>998575
20>999288
3-10>999690
Data adapted from a study on morpholine-based organocatalysts.[5]

As the table shows, decreasing the temperature from 40°C to -10°C resulted in a significant improvement in both d.e. and e.e. without compromising the conversion.[5] Conversely, in other systems, elevating the reaction temperature to 50°C has been shown to severely diminish enantioselectivity.[13]

Troubleshooting Poor Selectivity: If you are observing poor stereoselectivity, the first experimental change should be to lower the reaction temperature. It is common to screen temperatures from room temperature down to -20°C, -40°C, or even -78°C (dry ice/acetone bath). Be aware that reaction times will need to be extended at lower temperatures.[5]

Q4: Can changing the temperature reverse the enantioselectivity of my reaction?

While uncommon, reversing enantioselectivity by simply changing the reaction temperature is a known, powerful phenomenon in asymmetric catalysis.[14] This occurs when the relative contributions of enthalpy (ΔH‡) and entropy (ΔS‡) to the Gibbs free energy of activation (ΔG‡ = ΔH‡ - TΔS‡) for the two competing enantiomeric transition states change with temperature.

At one temperature, the transition state for the (R)-product may be favored, while at a different temperature, the transition state for the (S)-product may become lower in energy. This can happen if, for example, one transition state is enthalpically favored but entropically disfavored.[14] While not yet widely documented specifically for morpholine catalysis, it is a possibility to be aware of, especially if you observe a dramatic drop or inversion in e.e. at different temperatures.[14]

Experimental Protocols
Protocol 1: Step-by-Step Guide for Temperature Screening

This protocol outlines a general procedure for finding the optimal temperature for a morpholine-catalyzed addition reaction.

Objective: To determine the temperature that provides the best balance of reaction time, yield, and selectivity.

Methodology:

  • Setup Parallel Reactions: Prepare three to five identical reactions in separate, dry reaction vessels. Ensure all glassware is properly dried.[7] A multi-well reaction block with magnetic stirring is ideal for this purpose.

  • Reagent Preparation:

    • To each vessel, add your substrate (e.g., the Michael acceptor, 1.0 mmol).

    • Add the chosen solvent (e.g., iPrOH, CH2Cl2).[5]

    • Add the morpholine-based catalyst (e.g., 1-10 mol%).[5]

  • Temperature Equilibration:

    • Bring each reaction vessel to its target temperature and allow it to equilibrate for 10-15 minutes.

    • Vessel 1: 25°C (Room Temperature)

    • Vessel 2: 0°C (Ice Bath)

    • Vessel 3: -20°C (e.g., Salt-ice bath or cryo-cooler)

    • Vessel 4: -40°C (e.g., Acetonitrile/dry ice bath or cryo-cooler)

  • Initiate the Reaction: Add the final reagent (e.g., the aldehyde, 1.1-1.5 equivalents) to each vessel simultaneously if possible. Start a timer for each reaction.[5]

  • Monitor Progress:

    • At set time intervals (e.g., 2h, 6h, 12h, 24h), take a small aliquot from each reaction mixture.

    • Quench the aliquot immediately (e.g., with a saturated NH4Cl solution).

    • Analyze the aliquot by TLC, GC, or LC-MS to determine the conversion rate.[9]

  • Workup and Analysis:

    • Once the room temperature reaction reaches completion (or after a maximum time, e.g., 48h), quench all reactions.

    • Perform a standard aqueous workup and purify the product from each reaction, for example, by flash chromatography.[5]

    • Carefully record the isolated yield for each temperature.

    • Determine the diastereomeric ratio (by ¹H NMR) and the enantiomeric excess (by chiral HPLC) for each purified product.[5][15]

  • Data Evaluation: Create a table to compare yield, selectivity, and reaction time at each temperature to identify the optimal conditions for your specific transformation.

References
  • Effects of Temperature and Pressure on the Thermolysis of Morpholine, Ethanolamine, Cyclohexylamine, Dimethylamine, and 3-Methoxypropylamine in Superheated Steam.
  • Effects of Temperature and Pressure on the Thermolysis of Morpholine, Ethanolamine, Cyclohexylamine, Dimethylamine, and 3-Methoxypropylamine in Superheated Steam | Request PDF.
  • A mechanistic and kinetic study on the decomposition of morpholine.PubMed. [Link]
  • Role of Metal Surface Catalysis in the Thermolysis of Morpholine and Ethanolamine under Superheater Conditions.
  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of c
  • Role of Metal Surface Catalysis in the Thermolysis of Morpholine and Ethanolamine under Superheater Conditions | Request PDF.
  • Reaction of Morpholine with t-Butyl Acetoacetate: A Study in Kinetic vs Thermodynamic Control, Product Identification, and Molecular Modeling.
  • Troubleshooting: How to Improve Yield.University of Rochester, Department of Chemistry. [Link]
  • Insights into temperature controlled enantioselectivity in asymmetric c
  • 14.3: Kinetic vs. Thermodynamic Control of Reactions.Chemistry LibreTexts. [Link]
  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts.
  • Thermodynamic and kinetic reaction control.Wikipedia. [Link]
  • Thermodynamic and Kinetic Products.Master Organic Chemistry. [Link]
  • Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions.National Institutes of Health (NIH). [Link]
  • 14.3: Kinetic vs. Thermodynamic Control of Reactions.Chemistry LibreTexts. [Link]
  • Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines.PubMed Central. [Link]

Sources

Technical Support Center: Solvent Effects on the Stereochemical Outcome of Morpholine Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to provide in-depth guidance on a critical, yet often nuanced, aspect of asymmetric organocatalysis: the profound influence of the solvent on the stereochemical outcome of morpholine-catalyzed reactions. As a privileged scaffold in medicinal chemistry, achieving precise stereocontrol in morpholine synthesis is paramount.[1] This guide moves beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your synthetic strategies.

I. Frequently Asked Questions (FAQs)

Here, we address some of the most common queries and challenges encountered when dealing with solvent effects in morpholine catalysis.

Q1: Why is my enantioselectivity low or inconsistent, even with a reliable chiral morpholine catalyst?

A1: This is a frequent challenge, and the solvent is a primary suspect. Low or inconsistent enantiomeric excess (ee) often points to suboptimal solvation of the catalyst-substrate complex or the transition state.[2][3]

  • Underlying Cause: The solvent's polarity, hydrogen-bonding capacity, and steric bulk directly influence the conformational equilibrium of the enamine intermediate and the transition state geometry.[4][5] An inappropriate solvent can fail to adequately stabilize the desired diastereomeric transition state, leading to a diminished energy difference between the pathways forming the two enantiomers.[2]

  • Troubleshooting Steps:

    • Conduct a Solvent Screen: This is the most critical step. Systematically evaluate a range of solvents with varying properties (see Table 1 for a starting point). Include polar aprotic (e.g., DMSO, DMF), polar protic (e.g., alcohols), nonpolar (e.g., toluene, hexane), and halogenated solvents (e.g., DCM, chloroform).[6][7]

    • Consider Solvent Mixtures: Sometimes, a mixture of solvents can provide the optimal balance of properties. For instance, adding a small amount of a polar solvent to a nonpolar medium can significantly impact selectivity.[4]

    • Re-evaluate Catalyst Purity: Ensure your morpholine catalyst is of high purity. Impurities can sometimes interact with the solvent or catalyst, leading to unpredictable outcomes.[3]

    • Control for Water Content: Trace amounts of water can act as a hydrogen-bond donor or acceptor, influencing the reaction. Use anhydrous solvents, especially when exploring non-protic systems.

Q2: I've observed a reversal in enantioselectivity when I changed the solvent. What is happening mechanistically?

A2: Solvent-induced reversal of enantioselectivity is a fascinating phenomenon that underscores the solvent's active role in the catalytic cycle.[8]

  • Mechanistic Explanation: This reversal is often due to a change in the dominant non-covalent interactions that dictate the facial selectivity of the electrophile's approach to the enamine intermediate. For example:

    • In a nonpolar, non-coordinating solvent , the stereochemistry might be governed by steric hindrance, with the electrophile approaching from the less hindered face of the enamine.

    • In a polar, hydrogen-bond donating solvent , the solvent molecules can form hydrogen bonds with the catalyst or the enamine, altering their conformation and potentially favoring the approach of the electrophile from the opposite face.[9][10] The carboxylic acid group on many morpholine-based catalysts is particularly susceptible to such interactions.[11]

  • Practical Implications: While initially perplexing, this effect can be a powerful tool. It allows for access to both enantiomers of a product using a single chiral catalyst, simply by modifying the solvent system.[8]

Q3: My reaction yield is excellent, but the diastereoselectivity is poor. Can the solvent help?

A3: Absolutely. The solvent's influence extends to diastereoselectivity, often by mediating the relative orientation of the reactants in the transition state.[7]

  • Causality: The formation of different diastereomers proceeds through distinct transition states. The solvent can selectively stabilize one of these transition states over the others. For example, in aldol reactions, polar solvents can favor a more organized, closed transition state through hydrogen bonding, leading to higher diastereoselectivity.[4] Conversely, nonpolar solvents might favor a more open transition state, resulting in lower diastereoselectivity.

  • Optimization Strategy:

    • Systematic Solvent Screening: As with enantioselectivity, a thorough solvent screen is essential. Pay close attention to solvents capable of hydrogen bonding.[6]

    • Temperature Optimization: Lowering the reaction temperature often enhances diastereoselectivity by amplifying the small energy differences between the diastereomeric transition states.[12] Combine this with your solvent screening for optimal results.

II. Troubleshooting Guide: Common Experimental Issues

This section provides a structured approach to diagnosing and resolving specific problems encountered during your experiments.

Issue 1: Low Reaction Rate in Nonpolar Solvents
  • Symptom: The reaction proceeds very slowly or stalls completely in solvents like toluene or hexane.

  • Probable Cause: The transition state of many morpholine-catalyzed reactions, particularly those involving enamine intermediates, is often more polar than the ground state reactants.[13][14] Nonpolar solvents are poor at stabilizing this charged transition state, leading to a high activation energy barrier.[5]

  • Solutions:

    • Increase Solvent Polarity: Switch to a more polar solvent such as THF, DCM, or even a polar aprotic solvent like DMSO.[13][15]

    • Use a Solvent Mixture: Add a small amount of a polar co-solvent to your nonpolar medium. This can sometimes be sufficient to accelerate the reaction without dramatically altering the stereochemical outcome.

    • Increase Temperature: While this may negatively impact stereoselectivity, it can be a viable option if the reaction rate is the primary concern.

Issue 2: Side Product Formation (e.g., Michael Addition vs. Aldol)
  • Symptom: You are observing the formation of undesired side products, indicating a competing reaction pathway.

  • Probable Cause: The solvent can influence the relative rates of different reaction pathways.[13][14] For instance, in reactions with α,β-unsaturated aldehydes, a polar protic solvent like methanol might favor a redox pathway over the desired homoenolate pathway due to better solvation of charged intermediates.[13]

  • Solutions:

    • Tune Solvent Polarity: Systematically vary the solvent polarity. A decrease in solvent polarity might disfavor the pathway that proceeds through a more charge-separated intermediate.[13]

    • Avoid Protic Solvents: If a competing pathway involves proton transfer, switching from a protic solvent (like an alcohol) to an aprotic solvent (like THF or DCM) can often suppress the side reaction.

Issue 3: Difficulty in Product Isolation/Purification
  • Symptom: The desired morpholine product is difficult to separate from the solvent or catalyst byproducts.

  • Probable Cause: This is a practical consideration often overlooked during initial screening. High-boiling point solvents like DMSO or DMF can be challenging to remove.

  • Solutions:

    • Consider Volatility: When screening solvents, keep their boiling points in mind. Opt for more volatile solvents like DCM, ethyl acetate, or THF when possible.

    • Optimize the Work-up Procedure: Develop an extraction protocol that efficiently removes the solvent and any soluble byproducts. For high-boiling aprotic solvents, a water quench followed by extraction with a less polar, volatile solvent is often effective.

III. Data & Protocols

Table 1: Solvent Screening Results for a Model Morpholine-Catalyzed Aldol Reaction

The following table presents typical data from a solvent screening study for the aldol reaction between cyclohexanone and 4-nitrobenzaldehyde, catalyzed by a chiral morpholine-based catalyst. This data is illustrative and results will vary based on the specific catalyst and substrates used.

SolventDielectric Constant (ε)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %) of major diastereomer
Hexane1.91:265
Toluene2.41:1.578
Dichloromethane (DCM)9.12:185
Tetrahydrofuran (THF)7.61.5:182
Acetone214:192
Acetonitrile37.55:190
Dimethyl Sulfoxide (DMSO)4710:195
Methanol (MeOH)333:175

Data compiled and adapted from principles discussed in cited literature.[4]

Experimental Protocol: General Procedure for Solvent Screening

This protocol provides a standardized workflow for evaluating the effect of different solvents on a morpholine-catalyzed reaction.

  • Preparation:

    • To a series of oven-dried vials, add the morpholine organocatalyst (e.g., 10 mol%).

    • Cap the vials with septa and purge with an inert gas (e.g., argon or nitrogen).

  • Reagent Addition:

    • To each vial, add the desired anhydrous solvent (0.5 M).

    • Add the carbonyl donor (e.g., cyclohexanone, 1.5 equivalents).

    • Stir the mixtures for 5 minutes at the desired reaction temperature (e.g., room temperature).

    • Add the carbonyl acceptor (e.g., 4-nitrobenzaldehyde, 1.0 equivalent) to each vial to initiate the reaction.

  • Reaction Monitoring:

    • Stir the reactions at the specified temperature.

    • Monitor the progress of the reaction by TLC or ¹H NMR analysis of aliquots.

  • Work-up and Analysis:

    • Once the limiting reagent is consumed, quench the reaction (e.g., with a saturated NH₄Cl solution).

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy.

    • Purify the product by flash column chromatography.

    • Determine the enantiomeric excess of the purified product by chiral HPLC or SFC analysis.

IV. Mechanistic Insights & Visualizations

The stereochemical outcome of morpholine catalysis is dictated by the relative energies of the diastereomeric transition states. The solvent plays a crucial role in modulating these energies.

The Role of the Enamine Intermediate

Morpholine catalysis proceeds through the formation of a nucleophilic enamine intermediate from the reaction of the morpholine's secondary amine with a carbonyl compound.[11][15] The solvent influences the geometry and nucleophilicity of this key intermediate.[11]

Enamine_Formation Start Morpholine Catalyst + Carbonyl Compound Iminium Iminium Ion Intermediate Start->Iminium Condensation Enamine Enamine Intermediate Iminium->Enamine Deprotonation Product Stereoselective C-C Bond Formation Enamine->Product + Electrophile

Caption: General mechanism of enamine activation in morpholine catalysis.

Solvent Interaction with the Transition State

The solvent's interaction with the transition state is paramount for stereoselectivity. Hydrogen bonding is a particularly powerful tool for organizing the transition state assembly.

Transition_State cluster_TS Transition State Assembly cluster_Solvent Solvent Shell Catalyst Catalyst Enamine Enamine Catalyst->Enamine covalent bond Electrophile Electrophile Enamine->Electrophile forming C-C bond S1 Solvent S1->Electrophile H-Bonding (Stabilization) S2 Solvent S2->Catalyst Solvation S3 Solvent S3->Enamine Solvation

Caption: Solvation of the transition state in morpholine catalysis.

V. References

  • Vertex AI Search, Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC. Available at:

  • ACS Publications, Asymmetric Enamine Catalysis | Chemical Reviews. Available at:

  • NIH, The Impact of Solvent Polarity on N-Heterocyclic Carbene-Catalyzed β-Protonations of Homoenolate Equivalents - PMC. Available at:

  • MDPI, Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents. Available at:

  • RSC Publishing, Solvent effects on stereoselectivity: more than just an environment. Available at:

  • NIH, Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC. Available at:

  • RSC Publishing, The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Available at:

  • Frontiers, Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Available at:

  • ChemRxiv, Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Available at:

  • NIH, Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement - PMC. Available at:

  • NIH, Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. Available at:

  • ResearchGate, A Chiral Solvent Effect in Asymmetric Organocatalysis. Available at:

  • Benchchem, Technical Support Center: Catalyst Selection and Optimization for Asymmetric Synthesis. Available at:

  • Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. Available at:

  • Organic Chemistry Portal, Morpholine synthesis. Available at:

  • ResearchGate, (PDF) Asymmetric Organocatalysis in Deep Eutectic Solvents. Available at:

  • ACS Publications, Impact of Solvent Polarity on N-Heterocyclic Carbene-Catalyzed β-Protonations of Homoenolate Equivalents | Organic Letters. Available at:

  • MDPI, Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. Available at:

  • Benchchem, Troubleshooting side reactions in asymmetric 2,3'-Bipyridine synthesis. Available at:

  • ResearchGate, Solvent effects on stereoselectivity: More than just an environment. Available at:

  • NIH, Mechanochemical Organocatalysis: Do High Enantioselectivities Contradict What We Might Expect? - PMC. Available at:

  • ResearchGate, Tuning the Stereo and Solvation Selectivity at Interfacial and Bulk Environments by Changing Solvent Polarity: the Isomerization of Glyoxal in Different Solvent Environments | Request PDF. Available at:

  • Experts@Minnesota, Impact of solvent polarity on n-heterocyclic carbene-catalyzed β-protonations of homoenolate equivalents. Available at:

  • Benchchem, Application Notes and Protocols for Asymmetric Synthesis Involving Morpholine Scaffolds. Available at:

  • Reaction Chemistry & Engineering (RSC Publishing), Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review. Available at:

  • NIH, Hydrogen Bonding Catalysis Operates by Charge Stabilization in Highly Polar Diels–Alder Reactions - PMC. Available at:

  • ResearchGate, (PDF) Enantio‐ and Diastereoselective (Ipc)2BOTf‐Mediated Aldol Reactions of Morpholine Carboxamides. Available at:

  • European Journal of Chemistry, Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes |. Available at:

  • OUCI, Theoretical investigation of the effect of hydrogen bonding on the stereoselectivity of the Diels–Alder reaction. Available at:

  • ResearchGate, (PDF) Morpholines. Synthesis and Biological Activity. Available at:

  • NIH, A catalytic enantioselective stereodivergent aldol reaction - PMC. Available at:

  • PubMed Central, Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Available at:

  • Benchchem, Technical Support Center: Troubleshooting Guide for Quincorine Asymmetric Catalysis. Available at:

Sources

stability of (S)-3-Methylmorpholine hydrochloride under various reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (S)-3-Methylmorpholine Hydrochloride. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights and troubleshooting advice regarding the stability of this valuable chiral building block under various experimental conditions. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to anticipate challenges, diagnose issues, and ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Profile

This section addresses the most common initial questions regarding the handling, storage, and fundamental stability of this compound.

Q1: What are the recommended storage conditions for this compound and what is its general shelf-life?

A1: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated (2–8 °C).[1][2] The hydrochloride salt is hygroscopic and can be sensitive to moisture, light, and heat over extended periods.[3] While a specific shelf-life is determined by the supplier, when stored correctly, the compound is expected to remain stable for years. For critical applications, it is best practice to re-analyze the purity of older batches before use.

Q2: What are the primary chemical liabilities of the (S)-3-Methylmorpholine structure? What are the most likely degradation pathways?

A2: The morpholine scaffold is generally robust, but it possesses two primary points of chemical reactivity that can lead to degradation under specific conditions:

  • Oxidation of the Nitrogen: The tertiary amine nitrogen is susceptible to oxidation, which can lead to the formation of an N-oxide. This N-oxide species can sometimes undergo further thermal or chemical rearrangements.[4] This is the most common non-photolytic degradation pathway.

  • Oxidative Ring Cleavage: Under highly energetic conditions, such as photoredox catalysis or in the presence of strong radical initiators, the C-C or C-O bonds within the morpholine ring can cleave.[5][6] This is considered a forced degradation pathway and is less common under typical synthetic conditions.

  • Photodegradation: The molecule is susceptible to degradation upon exposure to UV light, which can generate radical species leading to hydroxylation, oxidation, and eventual ring cleavage.[4][7]

Q3: Is the free base, (S)-3-Methylmorpholine, more or less stable than its hydrochloride salt?

A3: The hydrochloride salt is generally more stable for long-term storage. The protonated nitrogen in the salt form has a lower electron density, making it significantly less susceptible to oxidative degradation compared to the lone pair of the free base. The free base is also a liquid with a higher vapor pressure and is more sensitive to atmospheric oxidation. For use in reactions, the salt is often converted to the free base in situ or used directly as a salt if it is serving as a mild acid scavenger.

Section 2: Troubleshooting Guide - Stability Under Reaction Conditions

This section is structured to help you diagnose experimental failures where the stability of this compound may be a contributing factor.

Workflow for Troubleshooting Reaction Failure

If a reaction involving this compound fails or gives an unexpected outcome, this workflow can help isolate the cause.

G Start Unexpected Reaction Outcome CheckReagents Verify Purity & Identity of All Reagents Start->CheckReagents CheckSetup Confirm Reaction Setup (Temp, Atmosphere, Stirring) Start->CheckSetup AssessStability Assess Stability of (S)-3-MeMorpholine HCl Start->AssessStability pH_Issue pH-Related Degradation? AssessStability->pH_Issue Strong Acid/Base? Temp_Issue Thermal Degradation? AssessStability->Temp_Issue High Temp (>120C)? Ox_Issue Oxidative Degradation? AssessStability->Ox_Issue Oxidants Present? Catalyst_Issue Catalyst Incompatibility? AssessStability->Catalyst_Issue Metal Catalyst?

Caption: Troubleshooting workflow for reaction failure.

Q4: My reaction is run under strongly acidic or basic conditions. Could the this compound be degrading?

A4: Generally, this is unlikely to be the primary mode of failure unless extreme conditions are used.

  • Acidic Conditions (pH < 2): The compound exists as the protonated morpholinium salt. This form is very stable and protects the nitrogen from oxidation. Ring integrity is maintained even in moderately strong acids (e.g., 1 M HCl) at elevated temperatures for reasonable timeframes.[8] Degradation would only be a concern in hot, concentrated, strong acids over prolonged periods.

  • Basic Conditions (pH > 11): The hydrochloride salt will be neutralized to the free base, (S)-3-Methylmorpholine. The free base itself is stable. However, the presence of the free amine lone pair makes it more susceptible to oxidation if an oxidant is also present in the reaction mixture. If your basic reaction fails, consider if an oxidative pathway has been inadvertently introduced.

Q5: I am running a high-temperature reaction (>100 °C). Is thermal decomposition a risk?

A5: Morpholine derivatives are known for their high thermal stability. Morpholine itself is used in industrial high-pressure steam systems, highlighting its robustness.[9][10] this compound is expected to be stable well above 100 °C.

  • Troubleshooting Insight: If you observe charring or significant darkening in a high-temperature reaction, it is more likely due to the decomposition of another component in the mixture or a complex interaction, rather than the simple unimolecular decomposition of the morpholine ring itself. Standard forced degradation studies often assess thermal stability up to 80°C.[11] Significant decomposition would likely require temperatures exceeding 150-200 °C.

Q6: My reaction involves an oxidizing agent (e.g., H₂O₂, O₂, metal oxidant). What should I be concerned about?

A6: This is a critical area of concern. The tertiary amine is a potential liability in an oxidative environment.

  • Mechanism: The nitrogen lone pair (present in the free base form) can be oxidized to an N-oxide. While N-oxides can be stable, they can also alter the electronic and steric properties of the molecule or participate in undesired side reactions.

  • Causality: N-Methylmorpholine is the direct precursor to N-Methylmorpholine N-oxide (NMO), a common stoichiometric oxidant used in chemistry.[12] This fact underscores the high propensity of the N-methyl morpholine scaffold to undergo N-oxidation.

  • Troubleshooting: If your reaction uses an oxidant and is underperforming, consider that your (S)-3-Methylmorpholine (if present as the free base) may be competitively consumed by the oxidant. If possible, analyze the reaction mixture by LC-MS for a mass corresponding to [M+16], which would indicate N-oxide formation.

Q7: I am performing a palladium-catalyzed cross-coupling reaction and using (S)-3-Methylmorpholine as a base. My reaction is sluggish or has failed. Why?

A7: This is a classic case of potential catalyst incompatibility. Tertiary amines, including (S)-3-Methylmorpholine, are Lewis bases and can act as ligands for transition metals like palladium.

  • Mechanism of Failure (Catalyst Poisoning): The amine can coordinate strongly to the palladium center. This can inhibit the binding of your desired reactants (e.g., aryl halide, boronic acid) to the catalyst, effectively stopping or slowing the catalytic cycle. It competes with the desired phosphine or N-heterocyclic carbene (NHC) ligands.

  • Expertise: While sometimes used as a base in such reactions, its performance can be highly substrate- and ligand-dependent.[13] If a reaction is failing, it is a prime suspect for catalyst inhibition.

  • Troubleshooting:

    • Switch to a non-coordinating inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

    • If an organic base is required for solubility, consider a more sterically hindered base (e.g., Diisopropylethylamine) which may coordinate less strongly.

    • Increase the catalyst loading as a last resort to overcome partial inhibition, though this is not an ideal solution.

Q8: Is the compound stable to common reducing agents (e.g., NaBH₄, LiAlH₄, H₂/Pd)?

A8: Yes, the core morpholine ring structure is highly stable to common hydride reducing agents and catalytic hydrogenation.

  • Causality: Reagents like NaBH₄ and LiAlH₄ are selective for the reduction of polar double bonds, primarily carbonyls (aldehydes, ketones, esters, amides).[14][15][16] They do not reduce ether C-O bonds or amine C-N bonds in a saturated ring system. In fact, LiAlH₄ is often used to synthesize 3-methylmorpholine from its corresponding morpholinone precursor, demonstrating the ring's stability to this powerful reductant.[2][13]

Section 3: Analytical & Experimental Protocols

This section provides actionable protocols for users who need to investigate the stability of this compound in their specific systems.

Protocol 1: HPLC Method for Detecting Degradation

This protocol provides a general-purpose starting point for a stability-indicating HPLC method. Method optimization will be required for specific sample matrices.

  • Column: C18 Reverse Phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (as there is no strong chromophore) or, ideally, Mass Spectrometry (MS).

  • Rationale: This method separates compounds based on polarity. This compound is highly polar and will elute early. Potential degradation products, such as N-oxides, are typically even more polar, while ring-opened fragments could be more or less polar. MS detection is highly recommended for unambiguous identification of the parent compound and potential degradants.[17][18]

Protocol 2: Forced Degradation Study

To test the stability of this compound in your specific reaction solvent or with a key reagent, a forced degradation study can provide definitive answers. The goal is to achieve 5-20% degradation, as excessive degradation can produce irrelevant secondary products.[11][19]

A. Stock Solution Preparation:

  • Prepare a 1 mg/mL solution of this compound in your reaction solvent (e.g., Dioxane, DMF, Acetonitrile).

B. Stress Conditions (run in parallel):

  • Control: Store a sample of the stock solution at 5 °C in the dark.

  • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Heat at 60 °C for 24 hours.

  • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Heat at 60 °C for 24 hours.

  • Oxidation: Add 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Thermal: Heat the stock solution at 80 °C for 48 hours.

  • Photostability: Expose the stock solution in a quartz vial to a photostability chamber (ICH Q1B conditions, >1.2 million lux hours).[8]

C. Analysis:

  • After the designated time, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration (e.g., 100 µg/mL).

  • Analyze by the HPLC method described above (Protocol 1). Compare the chromatograms of the stressed samples to the control sample to identify new peaks (degradants) and a decrease in the parent peak area.

Data Summary: Expected Stability Outcomes

The following table summarizes the expected stability of this compound under standard forced degradation conditions, based on the known chemistry of morpholine derivatives.

Stress ConditionReagents/ParametersExpected StabilityPrimary Degradation Pathway
Acidic Hydrolysis 0.1 M HCl, 60 °CHigh Unlikely to be significant.
Basic Hydrolysis 0.1 M NaOH, 60 °CHigh Unlikely to be significant.
Oxidation 3% H₂O₂, RTModerate to Low N-Oxide formation.
Thermal 80 °CHigh Unlikely to be significant.
Photolytic UV/Vis LightLow Ring hydroxylation/oxidation, ring cleavage.[4][7]

Section 4: Key Degradation Pathways Visualization

The following diagrams illustrate the most probable degradation pathways under specific stress conditions.

G cluster_oxidation Oxidative Degradation cluster_photo Photolytic Degradation (Radical Pathway) Parent_Ox (S)-3-Methylmorpholine (Free Base) N_Oxide (S)-3-Methylmorpholine N-Oxide Parent_Ox->N_Oxide [O] (e.g., H₂O₂, mCPBA) Parent_Photo (S)-3-Methylmorpholine Hydrochloride Ring_Opened Ring-Opened Products (Aldehydes, Amides, etc.) Parent_Photo->Ring_Opened UV/Vis Light (Radical Intermediates)

Caption: Primary oxidative and photolytic degradation pathways.

References

  • Doherty, S., Guillard, C., & Pichat, P. (1995). Kinetics and products of the photocatalytic degradation of morpholine (tetrahydro-2H-1,4-oxazine) in TiO2 aqueous suspensions. Journal of the Chemical Society, Faraday Transactions, 91, 1853-1859. ([Link])
  • ICH. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ([Link])
  • Pichat, P., et al. (1995). Kinetics and products of the photocatalytic degradation of morpholine (tetrahydro-2H-1,4-oxazine) in TiO2 aqueous suspensions. RSC Publishing. ([Link])
  • ResolveMass Laboratories. (2025).
  • Bar-Ziv, R., et al. (2026). Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. ([Link])
  • MedCrave. (2016).
  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). N-Methylmorpholine-N-Oxide (NMO). ([Link])
  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. ([Link])
  • Journal of Pharmaceutical Research. (n.d.).
  • The Journal of Organic Chemistry. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. ([Link])
  • Ataman Kimya. (n.d.). MORPHOLINE. ([Link])
  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. ([Link])
  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. ([Link])
  • Quora. (2018). What compounds does LiAlH4 reduce?
  • Quora. (2018). What are the differences between NaBH4 and LiAlH4?. ([Link])

Sources

Technical Support Center: Synthesis of 2-Substituted Chiral Morpholines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 2-substituted chiral morpholines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing these valuable scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic and field-tested insights to help you troubleshoot your experiments effectively.

The chiral morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in a number of approved drugs. However, its synthesis, particularly with substitution at the 2-position, is fraught with challenges. This guide is structured as a series of troubleshooting questions and FAQs to directly address the common hurdles you may encounter in the lab.

Troubleshooting Guide: Common Issues and Solutions

Category 1: Stereoselectivity and Enantiomeric Purity

Question: My asymmetric synthesis of a 2-substituted morpholine is resulting in low enantiomeric excess (ee). What are the likely causes and how can I improve it?

Answer: Low enantiomeric excess is a frequent and frustrating issue. The root cause often lies in the catalyst system, substrate, or reaction conditions. Let's break down the troubleshooting process:

  • Catalyst Performance: The choice of a chiral catalyst or auxiliary is paramount for achieving high stereoselectivity. If you are experiencing low ee, consider the following:

    • Catalyst Loading and Purity: Inadequate catalyst loading can lead to a significant background reaction that is not stereocontrolled. Ensure your catalyst is of high purity and that you are using the recommended loading.

    • Ligand Choice: The chiral ligand is the source of stereochemical information. The steric and electronic properties of the ligand must be well-matched to the substrate. It may be necessary to screen a library of ligands to find the optimal one for your specific substrate.

    • Catalyst Activation and Deactivation: Some catalysts require an activation step. Ensure this is being performed correctly. Conversely, your catalyst may be deactivating during the reaction. This can be caused by impurities in the reagents or solvent, or by the reaction conditions themselves (e.g., high temperature).

  • Substrate Effects: The structure of your starting material can have a profound impact on stereoselectivity.

    • Steric Hindrance: Bulky substituents on your substrate may interfere with the binding to the chiral catalyst, leading to poor stereodifferentiation. In some cases, modifying the substrate or choosing a catalyst with a different binding pocket can resolve this.

  • Reaction Conditions:

    • Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature can sometimes enhance enantioselectivity by favoring the transition state that leads to the desired enantiomer.

    • Solvent: The solvent can influence the conformation of the catalyst-substrate complex. A solvent screen is often a worthwhile endeavor to improve ee.

    • Additives: In some catalytic systems, additives can play a crucial role in achieving high enantioselectivity.

Troubleshooting Workflow for Low Enantiomeric Excess

G start Low ee Observed catalyst Check Catalyst System start->catalyst substrate Evaluate Substrate start->substrate conditions Optimize Conditions start->conditions cat_purity Verify Purity & Loading catalyst->cat_purity cat_ligand Screen Ligands catalyst->cat_ligand cat_activity Check Activation/Deactivation catalyst->cat_activity sub_sterics Assess Steric Hindrance substrate->sub_sterics cond_temp Lower Temperature conditions->cond_temp cond_solvent Screen Solvents conditions->cond_solvent cond_additives Investigate Additives conditions->cond_additives solution High ee Achieved cat_purity->solution cat_ligand->solution cat_activity->solution sub_sterics->solution cond_temp->solution cond_solvent->solution cond_additives->solution

Caption: A decision-making workflow for troubleshooting low enantiomeric excess.

Category 2: Ring Closure and Side Reactions

Question: I am attempting an intramolecular cyclization to form the morpholine ring, but I am getting significant amounts of a dimeric byproduct (a piperazine). How can I favor the desired intramolecular reaction?

Answer: The formation of piperazine dimers is a classic problem in the synthesis of morpholines and other heterocyclic compounds. This intermolecular side reaction competes with the desired intramolecular cyclization. The key to solving this is to favor the intramolecular pathway.

  • High Dilution Conditions: The principle of high dilution is your most powerful tool here. By performing the reaction at a very low concentration (typically 0.01-0.05 M), you decrease the probability of two molecules finding each other in solution, thus suppressing the intermolecular reaction. The intramolecular reaction, which is concentration-independent, then becomes the dominant pathway.

  • Slow Addition: A practical way to achieve high dilution without using excessively large volumes of solvent is to use a syringe pump to add the substrate slowly to the reaction mixture over a period of several hours. This maintains a very low instantaneous concentration of the substrate.

  • Choice of Base and Leaving Group: The rates of both the intra- and intermolecular reactions are influenced by the choice of base and leaving group.

    • Base: A non-nucleophilic, sterically hindered base is often preferred to minimize side reactions.

    • Leaving Group: A more reactive leaving group (e.g., a tosylate or mesylate) can accelerate the cyclization. However, if it's too reactive, it may also increase the rate of the intermolecular reaction. Optimization is key.

Comparative Table: Strategies to Minimize Piperazine Formation

StrategyPrincipleTypical Implementation
High Dilution Reduces intermolecular collisionsConcentration < 0.05 M
Slow Addition Maintains low substrate concentrationSyringe pump addition over 2-24 h
Optimized Base Minimizes side reactionsUse of non-nucleophilic bases
Good Leaving Group Accelerates desired cyclization-OTs, -OMs
Category 3: Protecting Group Strategies

Question: My protecting group on the nitrogen is being cleaved during a reaction step, or I am struggling to remove it at the end of the synthesis. What should I consider when choosing an N-protecting group?

Answer: Protecting group strategy is a critical, yet often underestimated, aspect of morpholine synthesis. The right choice depends on the planned reaction sequence.

  • Orthogonality: The most important principle is orthogonality. You should be able to remove one protecting group without affecting others in the molecule. For morpholine synthesis, you are often dealing with protecting groups on both the nitrogen and a hydroxyl group.

  • Stability: The N-protecting group must be stable to the conditions of the intervening steps. For example, if you are using a strong base for a cyclization, an acid-labile group like Boc might be a good choice. Conversely, if you have acid-sensitive functional groups, a base-labile or hydrogenolysis-labile group would be more appropriate.

  • Ease of Removal: The deprotection should be high-yielding and not affect the chiral center or other functional groups.

Common N-Protecting Groups for Morpholine Synthesis

Protecting GroupAbbreviationCleavage Conditions
tert-ButoxycarbonylBocStrong acid (e.g., TFA, HCl)
CarboxybenzylCbz (or Z)Hydrogenolysis (H₂, Pd/C)
BenzylBnHydrogenolysis (H₂, Pd/C)
p-MethoxybenzylPMBOxidative cleavage (e.g., DDQ, CAN)

Key Consideration: The Boc group is widely used due to its stability to a range of conditions and its straightforward removal with acid. However, if your molecule is acid-sensitive, Cbz or Bn groups, which are removed by hydrogenolysis, are excellent alternatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of 2-substituted chiral morpholines?

A1: Common and effective starting materials include:

  • Chiral amino alcohols: These are excellent precursors for intramolecular cyclization strategies.

  • Chiral epoxides or aziridines: These can be opened with an appropriate nucleophile to set up the 1,2-aminoalcohol motif required for cyclization.

  • α-Amino acids: These can be reduced to the corresponding amino alcohols.

Q2: How can I purify my 2-substituted morpholine product, especially if it is a polar and water-soluble compound?

A2: Purification of polar morpholines can be challenging.

  • Column Chromatography: If the compound is not excessively polar, silica gel chromatography can be effective. Using a polar eluent system, often with a small amount of a basic modifier like triethylamine or ammonia in methanol, can improve the chromatography.

  • Reverse-Phase Chromatography: For very polar compounds, reverse-phase HPLC is often the method of choice.

  • Crystallization: If your product is a solid, crystallization can be a highly effective purification method that can also sometimes improve the enantiomeric excess.

  • Acid-Base Extraction: If your morpholine is basic, you can often purify it from non-basic impurities by an acid-base extraction workup.

Q3: What analytical techniques are essential for characterizing my final product?

A3: A full characterization is crucial.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and diastereomeric ratio.

  • Mass Spectrometry: To confirm the molecular weight.

  • Chiral HPLC or SFC: To determine the enantiomeric excess.

  • Optical Rotation: To measure the rotation of plane-polarized light, which can be compared to literature values.

Key Experimental Protocol: Asymmetric Reductive Amination and Cyclization

This protocol describes a common sequence for the synthesis of a 2-substituted chiral morpholine.

Step 1: Asymmetric Reductive Amination

  • To a solution of the α-keto ester (1.0 eq) in a suitable solvent (e.g., DCM, THF) at 0 °C, add the chiral amine (1.1 eq).

  • Add a dehydrating agent (e.g., MgSO₄) and stir for 1-2 hours.

  • Filter off the dehydrating agent and cool the solution to -78 °C.

  • Add a reducing agent (e.g., NaBH₄) portion-wise and stir for 4-6 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent.

  • Purify by column chromatography.

Step 2: Intramolecular Cyclization (Mitsunobu Conditions)

  • Dissolve the amino alcohol from Step 1 (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C.

  • Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture and purify by column chromatography to obtain the 2-substituted morpholine.

Mechanism of Mitsunobu Cyclization

G cluster_0 Activation of Alcohol cluster_1 Intramolecular SN2 Attack A R-OH + PPh3 + DIAD B [R-O-PPh3]+ A->B Formation of Oxyphosphonium Salt C Deprotonated Amine D Morpholine Ring + Ph3P=O B->D Intramolecular Cyclization C->D SN2 Attack

Caption: A simplified mechanism for the Mitsunobu cyclization to form the morpholine ring.

References

  • Modern Synthetic Methods for the Synthesis of Substituted Morpholines.Chemical Reviews. [Link]
  • Synthesis of Chiral Morpholines and Their Application in Asymmetric Catalysis.Accounts of Chemical Research. [Link]
  • A Practical and Asymmetric Synthesis of 2-Substituted Morpholines.Organic Letters. [Link]
  • Stereoselective Synthesis of 2,3-Disubstituted Morpholines.The Journal of Organic Chemistry. [Link]

work-up procedures for reactions involving (S)-3-Methylmorpholine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (S)-3-Methylmorpholine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to provide clear, actionable guidance on work-up procedures and to troubleshoot common issues encountered during its use in chemical synthesis.

Quick Reference Data

For efficient experimental planning, key physicochemical properties of (S)-3-Methylmorpholine and its hydrochloride salt are summarized below.

Property(S)-3-Methylmorpholine (Free Base)This compound (Salt)
Molecular Formula C₅H₁₁NO[1][2]C₅H₁₁NO·HCl[3]
Molecular Weight 101.15 g/mol [1][2]137.61 g/mol [3]
Appearance Colorless liquid[1][4]White to off-white crystalline powder[3]
Boiling Point 133-134 °C[1]Not applicable
Melting Point Not applicable125 - 130 °C[3]
pKa (of conjugate acid) 9.03 ± 0.40 (Predicted)[1][4]Not applicable
Solubility Soluble in water and common organic solvents[1]Soluble in water[3]
Storage Conditions 2–8 °C under inert gas[1][4]2–8 °C, protect from moisture[3][5]

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the handling and use of this compound.

Q1: What is the primary role of (S)-3-Methylmorpholine in a reaction?

A1: (S)-3-Methylmorpholine is a tertiary amine base. In its free base form, it is commonly used as an acid scavenger or a base catalyst, particularly in reactions that generate acidic byproducts, such as amide and peptide couplings.[6][7] In these reactions, an acyl chloride or an activated carboxylic acid reacts with an amine to form an amide bond, releasing a proton that is neutralized by the morpholine base. Its hydrochloride salt is the stable, solid form used for storage and handling.

Q2: I have the hydrochloride salt. Do I need to add another base to my reaction?

A2: Yes, almost always. This compound is the protonated, inactive form of the base. To perform its function as an acid scavenger, the free amine must be liberated. This is typically achieved by adding at least one equivalent of another tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture. The added base deprotonates the this compound in situ.

Q3: How should I handle and store this compound?

A3: this compound is a crystalline powder.[3] It should be stored in a tightly closed container in a dry, cool, and well-ventilated place, typically between 2-8 °C.[3][5] It is crucial to protect it from moisture to prevent clumping and degradation.[5] Always handle this reagent in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[5][8]

Q4: Can I use (S)-3-Methylmorpholine in peptide synthesis?

A4: Yes, (S)-3-Methylmorpholine (often abbreviated as NMM in this context) is a widely used base in peptide synthesis, especially in mixed anhydride methods for amide bond formation.[6] It is considered a weaker, sterically hindered base compared to alternatives like triethylamine, which can be advantageous for minimizing side reactions like racemization.[6][7][9]

Troubleshooting Guide: Work-up and Purification

This guide provides solutions to specific problems you may encounter during the work-up of reactions involving (S)-3-Methylmorpholine.

Q5: My main challenge is removing the morpholine derivative from my product after the reaction. What is the standard procedure?

A5: The most effective method for removing (S)-3-Methylmorpholine is an acid-base extraction . Because the free base is an amine, it can be easily protonated to form its highly water-soluble hydrochloride salt. The standard work-up involves:

  • Diluting the reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Washing the organic layer one or more times with a dilute aqueous acid solution (e.g., 1M HCl, 5% citric acid, or saturated NH₄Cl).[10][11][12]

  • The protonated this compound will partition into the aqueous layer, which can then be separated and discarded.

  • The organic layer, now free of the morpholine base, can be washed with brine, dried over an anhydrous salt (like Na₂SO₄ or MgSO₄), and concentrated to yield the crude product.

This process is effective for products that are stable under mild acidic conditions.

Diagram: Standard Acidic Wash Workflow

This diagram illustrates the fundamental principle of removing a basic impurity like (S)-3-Methylmorpholine via an acidic wash.

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase RM Crude Reaction Mixture (Product + 3-Methylmorpholine) in Organic Solvent Wash Wash with Dilute Acid (e.g., 1M HCl) RM->Wash Org_Final Product in Organic Solvent Aq_Waste (S)-3-Methylmorpholine·HCl in Aqueous Layer (Discard) Wash->Org_Final Product is neutral or acid-stable Wash->Aq_Waste Base is protonated and extracted

Caption: Workflow for purifying a product by removing a basic amine impurity.

Q6: I performed an acidic wash, but my yield is very low. What happened?

A6: Low yield after an acidic wash typically points to one of two issues:

  • Your product is also basic: If your target compound has a basic functional group (like an amine), it will also be protonated during the acidic wash and extracted into the aqueous layer along with the (S)-3-Methylmorpholine. To recover your product, you must basify the acidic aqueous layer (e.g., with NaOH or NaHCO₃) and then re-extract it with an organic solvent.[10]

  • Your product is acid-sensitive: Some functional groups (e.g., acetals, silyl ethers like TMS) are unstable in acidic conditions and may have decomposed during the wash.[11] In this scenario, you should use a milder acidic wash, such as saturated ammonium chloride (NH₄Cl) solution, or avoid acidic washes altogether.

Q7: I am trying to extract my product after basifying the aqueous layer, but I've formed a persistent emulsion. How can I resolve this?

A7: Emulsions are common during extractions, especially when residual solvents like DMF or DMSO are present or when surfactants are inadvertently formed.[11] To break an emulsion:

  • Add Brine: Add a significant volume of saturated aqueous sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which helps to force the separation of the organic and aqueous layers.[13]

  • Filter: Pass the entire mixture through a pad of Celite or glass wool.

  • Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes).

  • Reduce Polar Solvents: If the reaction was run in a water-miscible solvent like THF or DMF, it is best to remove it via rotary evaporation before the aqueous work-up to prevent emulsion formation.[11][13]

Diagram: Troubleshooting Low Yield After Work-up

This decision tree helps diagnose the cause of low product yield after an aqueous work-up procedure.

G Start Problem: Low Product Yield After Work-up Q1 Did you perform an acidic wash? Start->Q1 A1_Yes Is your product also basic? Q1->A1_Yes Yes A1_No Check for mechanical loss (incomplete extraction, spills) or incomplete initial reaction. Q1->A1_No No A2_Yes Product was likely extracted into the aqueous layer. Basify the aqueous phase and re-extract. A1_Yes->A2_Yes Yes A2_No Is your product acid-sensitive? A1_Yes->A2_No No A3_Yes Product may have decomposed. Repeat work-up using a milder acid (e.g., sat. NH4Cl) or use chromatography. A2_No->A3_Yes Yes A3_No Re-evaluate reaction completion. Consider alternative work-up (e.g., chromatography). A2_No->A3_No No

Caption: A decision tree for troubleshooting low product yield during work-up.

Q8: My product is acid-sensitive. What are my alternatives for removing (S)-3-Methylmorpholine?

A8: If an acidic wash is not viable, consider these alternatives:

  • Silica Gel Chromatography: This is the most common alternative. (S)-3-Methylmorpholine is a polar compound and can be separated from less polar products on a silica gel column. However, it can streak on the column. It is sometimes beneficial to add a small amount of a basic modifier like triethylamine (~0.5-1%) to the eluent to improve the chromatography of basic compounds.

  • Aqueous Washes with Water/Brine: If the product is sufficiently non-polar, repeated washes with water and/or brine can sometimes remove a significant portion of the water-soluble morpholine base.

  • Distillation/Evaporation: If your product is non-volatile and thermally stable, and the free base of (S)-3-Methylmorpholine (B.P. 133-134 °C) is the most volatile component, it may be possible to remove it under high vacuum.[1] This is generally less effective for complete removal.

Experimental Protocols

Here are detailed, step-by-step methodologies for common work-up scenarios.

Protocol 1: Standard Work-up for Neutral or Acid-Stable Products

This protocol is the first choice for removing (S)-3-Methylmorpholine when your desired product is not basic and is stable to dilute acid.

  • Quench & Dilute: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, 10-20x the reaction volume).

  • First Acidic Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of 1M HCl (aq). Stopper the funnel, invert, and vent. Shake vigorously for 30-60 seconds, venting periodically.

  • Separate Layers: Allow the layers to separate completely. Drain the lower aqueous layer and discard it.

  • Second Acidic Wash (Optional): For rigorous removal, repeat the wash with a fresh portion of 1M HCl.

  • Neutralizing Wash: Wash the organic layer with saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.

  • Brine Wash: Wash the organic layer with saturated NaCl (brine) solution to remove the bulk of the dissolved water.

  • Dry and Concentrate: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Work-up for Basic Products (Acid-Base Extraction)

Use this protocol when your desired product is also basic and would be lost during a simple acidic wash.

  • Quench & Dilute: As in Protocol 1, dilute the reaction mixture with an appropriate organic solvent.

  • Acidic Extraction: Transfer the mixture to a separatory funnel and extract with 1M HCl (aq). Crucially, collect and save the aqueous layer , as it now contains both your protonated product and the protonated (S)-3-Methylmorpholine. Repeat the extraction on the organic layer 2-3 times with fresh acid to ensure complete recovery of all basic compounds. The organic layer can now be discarded.

  • Basify Aqueous Layer: Combine all the acidic aqueous extracts in a flask and cool in an ice bath. Slowly add a strong base (e.g., 5M NaOH) or a saturated solution of a weaker base (e.g., NaHCO₃) with stirring until the pH is >10 (or appropriate for your compound).

  • Re-extract Product: Transfer the basified aqueous solution to a clean separatory funnel. Extract the now-neutralized basic product back into an organic solvent (e.g., dichloromethane or ethyl acetate). Repeat this extraction 3-4 times to maximize recovery.

  • Combine & Dry: Combine all organic extracts from the previous step. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield your purified basic product.[10]

References

  • 3-Methylmorpholine - ChemBK. (2024). ChemBK.com.
  • Technical Support Center: Purification of Products from 4-Chloromorpholine Reactions. (2025). BenchChem.
  • 3S-3-METHYLMORPHOLINE CAS#: 350595-57-2. (n.d.). ChemicalBook.
  • This compound. (n.d.). Chem-Impex.
  • (R)-3-Methylmorpholine hydrochloride synthesis. (n.d.). ChemicalBook.
  • SAFETY DATA SHEET - this compound. (2015). Fisher Scientific.
  • Troubleshooting guide for peptide coupling reactions with hindered amino acids. (2025). BenchChem.
  • SAFETY DATA SHEETS - N-Methylmorpholine. (n.d.). Biosynth.
  • 3S-3-METHYLMORPHOLINE | 350595-57-2. (2025). ChemicalBook.
  • Chen, F. M. F., Lee, Y., Steinauer, R., & Benoitin, N. L. (1987). Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. Canadian Journal of Chemistry, 65(3), 613-618.
  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). N.D.
  • Regarding peptide coupling reaction? (2022).
  • T3P | PDF | Amine | Amide. (n.d.). Scribd.
  • Remove Sticky Reagents. (n.d.). N.D.

Sources

Validation & Comparative

A Senior Application Scientist's Guide: Morpholine vs. Proline-Based Organocatalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug development and process chemistry, the selection of a catalyst is a critical decision point that dictates the efficiency, stereochemical outcome, and economic viability of a synthetic route. In the realm of asymmetric organocatalysis, proline and its derivatives have long been celebrated as the "simplest enzymes," robustly catalyzing a vast array of transformations with high stereoselectivity.[1][2][3] However, the exploration of alternative scaffolds continues, with morpholine-based catalysts emerging as a noteworthy, albeit challenging, class of organocatalysts.

This guide provides an in-depth, objective comparison of the performance, mechanisms, and practical considerations of morpholine catalysts versus the well-established proline-based systems. We will move beyond simple cataloging of results to dissect the underlying chemical principles that govern their respective efficacies, providing the field-proven insights necessary for informed catalyst selection.

The Mechanistic Cornerstone: Enamine Catalysis

Both proline and secondary amine-based morpholine catalysts operate predominantly through a common mechanistic pathway: enamine catalysis.[4][5] This cycle is fundamental to their ability to activate simple aldehydes and ketones, transforming them into potent nucleophiles for asymmetric bond formation.

The general catalytic cycle involves three key stages:

  • Enamine Formation: The secondary amine of the catalyst undergoes a condensation reaction with a carbonyl substrate (an aldehyde or ketone) to form a chiral enamine intermediate.

  • Nucleophilic Attack: This enamine, now activated and sterically directed by the catalyst's chiral scaffold, attacks an electrophile (e.g., a nitroolefin, imine, or another aldehyde).

  • Hydrolysis & Regeneration: The resulting iminium ion is hydrolyzed, releasing the functionalized product and regenerating the catalyst to re-enter the cycle.

While the pathway is shared, the structural and electronic differences between the pyrrolidine ring of proline and the morpholine ring introduce significant performance disparities.

The proline-catalyzed aldol reaction is a classic example of this mechanism. The zwitterionic nature of proline, with its carboxylic acid and secondary amine, allows it to act as a "micro-aldolase," providing both the nucleophilic amine and an acid/base co-catalyst to facilitate proton transfers throughout the cycle.[4][6]

G cluster_cycle Proline Catalytic Cycle Ketone Ketone/ Aldehyde Enamine Chiral Enamine Intermediate Ketone->Enamine Proline (S)-Proline Proline->Enamine - H2O Iminium Iminium Ion Adduct Enamine->Iminium + Electrophile Iminium->Proline + H2O (Hydrolysis) Product Chiral Product Iminium->Product

Caption: Generalized enamine catalytic cycle for (S)-Proline.

Structurally similar, chiral morpholine catalysts follow the same mechanistic steps. However, a critical difference arises from the presence of the oxygen atom in the morpholine ring.

G cluster_cycle Morpholine Catalytic Cycle Ketone Ketone/ Aldehyde Enamine Chiral Enamine Intermediate Ketone->Enamine Morpholine Chiral Morpholine Catalyst Morpholine->Enamine - H2O Iminium Iminium Ion Adduct Enamine->Iminium + Electrophile Iminium->Morpholine + H2O (Hydrolysis) Product Chiral Product Iminium->Product

Caption: Enamine cycle for a generic chiral morpholine catalyst.

Performance Comparison: Reactivity and Selectivity

The choice between proline and morpholine catalysts often comes down to a trade-off between established reliability and the potential for novel reactivity. The structural differences directly impact the nucleophilicity of the key enamine intermediate.

Expert Insights: The pyrrolidine ring of proline promotes a higher degree of p-character in the nitrogen lone pair, leading to a more planar and, consequently, more nucleophilic enamine.[3][7] In contrast, the electron-withdrawing inductive effect of the oxygen atom in the morpholine ring reduces the electron density on the nitrogen. This, combined with a more pronounced pyramidal geometry at the nitrogen center, significantly decreases the nucleophilicity and overall reactivity of morpholine-derived enamines.[3][7][8] This lower intrinsic reactivity is a primary reason why simple chiral morpholines have seen limited use and often yield poor conversions.[7]

However, recent advancements have shown that strategic substitution on the morpholine scaffold can overcome these inherent limitations. By introducing specific structural features, new-generation morpholine catalysts can achieve exceptional performance.[3][7]

Let's compare the performance of a standard (S)-Proline catalyst with a highly efficient, recently developed ß-morpholine amino acid catalyst (Catalyst I ) in a benchmark reaction: the Michael addition of an aldehyde to a nitroolefin.[7]

Parameter(S)-Prolineß-Morpholine Catalyst I [7]Causality & Field Insights
Reaction Propanal + trans-ß-nitrostyrenePropanal + trans-ß-nitrostyreneA standard benchmark for enamine catalysis.
Catalyst Loading 10-20 mol% (Typical)1 mol% The high efficiency of Catalyst I allows for significantly lower catalyst loading, reducing cost and downstream purification challenges.
Yield Good to Excellent>99%Despite the inherent electronic disadvantage, the optimized morpholine scaffold of Catalyst I achieves quantitative conversion.
Diastereoselectivity (dr) Variable, often moderate syn>99:1 anti Proline typically gives syn products. The unique steric environment of Catalyst I completely reverses and perfects the diastereoselectivity.
Enantioselectivity (ee) 85-95% syn (Typical)99% anti Both catalysts provide excellent enantiocontrol, but Catalyst I achieves near-perfect induction for the anti product.
Solvent DMSO, CH2Cl2Toluene / HFIPThe choice of solvent, particularly fluorinated alcohols like HFIP, can be crucial for enhancing reactivity and selectivity in these systems.[7]

Data for Catalyst I is derived from a specific study on advanced morpholine-based organocatalysts and represents the state-of-the-art for this class.[7]

Experimental Protocols: A Guide to Self-Validating Systems

A robust catalytic system must be reproducible. Below are representative protocols that serve as a starting point for evaluating these catalysts in your own laboratory setting. The workflow for comparing them is a self-validating process, ensuring a reliable assessment of performance.

G cluster_workflow Comparative Catalyst Evaluation Workflow A 1. Substrate Selection B 2. Catalyst Screening (Proline vs. Morpholine) A->B C 3. Parallel Reaction Setup & Monitoring B->C D 4. Quench & Aqueous Workup C->D E 5. Purification & Characterization D->E F 6. Data Analysis (Yield, dr, ee) E->F

Caption: A logical workflow for the objective comparison of organocatalysts.

This protocol is a generalized representation for the reaction of an aldehyde with a nitroolefin, a transformation where proline is known to be effective.[2]

  • Materials:

    • Aldehyde (e.g., propanal, 1.2 mmol)

    • Nitroolefin (e.g., trans-β-nitrostyrene, 1.0 mmol)

    • (S)-Proline (0.2 mmol, 20 mol%)

    • Solvent (e.g., DMSO, 2.0 mL)

  • Procedure:

    • To a stirred solution of the nitroolefin (1.0 mmol) in DMSO (2.0 mL) at room temperature, add the aldehyde (1.2 mmol).

    • Add (S)-Proline (0.2 mmol) to the reaction mixture.

    • Stir the reaction at room temperature for 24-48 hours, monitoring progress by TLC or GC-MS.

    • Upon completion, quench the reaction by adding 1M HCl (5 mL) and extract the mixture with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).

This protocol is based on the highly active catalyst system reported in recent literature, demonstrating the potential of next-generation morpholine catalysts.[7]

  • Materials:

    • Aldehyde (e.g., propanal, 1.1 mmol)

    • Nitroolefin (e.g., trans-β-nitrostyrene, 1.0 mmol)

    • ß-Morpholine Catalyst I (0.01 mmol, 1 mol%)

    • Solvent: Toluene (0.9 mL) and Hexafluoroisopropanol (HFIP, 0.1 mL)

  • Procedure:

    • In a vial, dissolve the ß-Morpholine Catalyst I (0.01 mmol) and the nitroolefin (1.0 mmol) in the Toluene/HFIP solvent mixture (1.0 mL).

    • Cool the mixture to the desired temperature (e.g., 0 °C or -10 °C) to maximize selectivity.[7]

    • Add the aldehyde (1.1 mmol) to the cooled solution.

    • Stir the reaction for the specified time (e.g., 24 hours), monitoring progress by TLC or GC-MS.

    • Upon completion, directly load the reaction mixture onto a silica gel column for purification.

    • Elute with an appropriate solvent system (e.g., Hexane/Ethyl Acetate) to isolate the product.

    • Determine yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).

Conclusion and Future Outlook

For drug development professionals and synthetic chemists, the choice of catalyst is a balance of reliability, performance, and novelty.

  • Proline-based organocatalysts remain the undisputed workhorses of the field.[2] Their predictability, low cost, and the extensive body of literature supporting their use make them a low-risk, high-reward choice for a wide range of asymmetric transformations, particularly aldol and Mannich reactions.[1][4][9] They are the authoritative standard against which new catalysts must be judged.

  • Morpholine catalysts , while historically hampered by lower reactivity, represent an exciting and underexploited class of catalysts.[3][7] The initial challenges stemming from the ring oxygen's electronic properties are being overcome through intelligent catalyst design. The latest generation of ß-morpholine amino acid catalysts demonstrates that this scaffold can not only match but in some cases, such as achieving anti-selectivity in Michael additions, dramatically exceed the performance of proline.[7] Their ability to provide alternative and often complementary stereochemical outcomes makes them a powerful tool for accessing chiral architectures that may be difficult to obtain with traditional catalysts.

Final Recommendation: For established routes requiring robust and predictable syn-selectivity, proline is the catalyst of choice. For novel synthetic challenges, or when seeking complementary anti-diastereoselectivity with exceptionally high fidelity and catalyst efficiency, the exploration of state-of-the-art, specifically designed morpholine catalysts is strongly recommended.

References

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. [Link]
  • Wikipedia.
  • Wikipedia.
  • Longdom Publishing. Mechanism of Proline-Catalyzed Reactions in Thermodynamics. [Link]
  • List, B., Pojarliev, P., & Martin, H. J. (2001). New mechanistic studies on the proline-catalyzed aldol reaction.
  • University of Illinois Urbana-Champaign. PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. [Link]
  • Max Planck Society.
  • List, B., Pojarliev, P., & Martin, H. J. (2001).
  • E3S Web of Conferences.
  • Inorganica Chimica Acta.
  • ResearchGate. Catalytic synthesis of C3-substituted morpholines/morpholin-2-ones. [Link]
  • Celentano, G., et al. (2023).
  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]
  • RSC Advances.
  • Celentano, G., et al. (2023).

Sources

A Senior Scientist's Guide to the Validation of Enantiomeric Excess by Chiral HPLC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug is not a trivial detail; it is a critical quality attribute that profoundly impacts pharmacological activity, safety, and efficacy.[1][2][3] Enantiomers, mirror-image isomers of a chiral molecule, can exhibit vastly different biological properties, making the precise quantification of enantiomeric excess (ee) a regulatory and scientific necessity.[1][4] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) has become the gold standard for this task, offering unparalleled resolution and reliability.[3][5]

However, a robust chiral HPLC method is not born from a single successful injection. It is forged through a meticulous validation process that demonstrates its fitness for purpose. This guide, written from the perspective of a seasoned application scientist, moves beyond a simple checklist of validation parameters. It delves into the causality behind experimental choices, compares common analytical strategies, and provides a framework for building a self-validating system that ensures the integrity of your enantiomeric purity data.

Part 1: The Foundation - Strategic Method Development

Before a method can be validated, it must be developed with validation in mind. A common pitfall is to rush a method that "just works" into the validation stage, only to encounter failures during robustness testing. The initial development phase is an investment in creating a method that is not only selective but also stable and transferable.

The cornerstone of chiral separation is achieving adequate resolution (Rₛ) between the enantiomer peaks, with a target of Rₛ ≥ 1.5 being the industry standard to ensure reliable quantification. This is primarily driven by selectivity (α), the ability of the CSP to differentiate between the two enantiomers.[6]

The Art of Screening: Selecting the Right Tools

The most critical factor in a chiral separation is the choice of the Chiral Stationary Phase (CSP).[5] Given the complex and often unpredictable nature of chiral recognition, a systematic screening approach is far more effective than relying on experience alone.

  • Polysaccharide-Based CSPs: Derivatives of cellulose and amylose are the workhorses of the field due to their broad applicability across a vast range of chemical structures.[5][7] They operate through a combination of interactions, including hydrogen bonding, dipole-dipole, and π-π interactions, making them highly versatile.[8]

  • Macrocyclic Glycopeptide CSPs: Phases like those based on vancomycin or teicoplanin are particularly effective for polar and ionizable molecules, offering unique selectivity and compatibility with a wide array of mobile phases, including reversed-phase and polar organic modes.[7][9]

The screening process should involve testing a selection of CSPs with a set of diverse mobile phases (Normal Phase, Reversed Phase, Polar Organic) to efficiently map the separation landscape for your analyte.

Workflow for Chiral Method Development and Validation

A logical workflow ensures that each stage builds upon a solid foundation, culminating in a fully validated and reliable analytical method.

G cluster_dev Method Development cluster_val Method Validation (per ICH Q2) Dev_Start Define Analytical Target (e.g., Quantify Enantiomer B to 0.1% Level) CSP_Screen CSP & Mobile Phase Screening Dev_Start->CSP_Screen Initial Assessment Optimization Method Optimization (Flow Rate, Temperature, Mobile Phase Ratio) CSP_Screen->Optimization Identify Lead Conditions (Resolution > 1.5) Protocol Draft Validation Protocol Optimization->Protocol Finalized Method SystemSuit System Suitability (Resolution, Tailing, Precision) Protocol->SystemSuit Specificity Specificity SystemSuit->Specificity Proceed if Passes Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Val_Report Final Validation Report Robustness->Val_Report

Caption: A systematic workflow from defining analytical needs through method development and culminating in a comprehensive validation study.

Part 2: The Core Validation Protocol

The validation of an analytical procedure is the formal process of demonstrating its suitability for the intended purpose.[10] For chiral methods, the "intended purpose" is typically the accurate quantification of a minor enantiomer (treated as a chiral impurity) in the presence of the major enantiomer (the API). The validation should generally follow the principles outlined in the ICH Q2(R1) and the newer Q2(R2) guidelines.[11]

System Suitability: The Daily Method Health Check

Before any validation run or sample analysis, a system suitability test must be performed. This is a non-negotiable step that acts as a mini-validation for the specific instrument and column being used on that day.[12] It ensures the chromatographic system is performing adequately.

  • Key Parameters: Resolution (Rₛ), tailing factor (Tf), and injection precision are critical.

  • Protocol: Prepare a solution containing both enantiomers (often a racemic mixture or a sample spiked with the minor enantiomer near its specification limit). Inject this solution multiple times (e.g., n=5 or 6).

  • Acceptance Criteria:

    • Resolution (Rₛ): Must be ≥ 1.5.

    • Tailing Factor (Tf): Typically ≤ 2.0 for both peaks to ensure symmetrical, quantifiable peaks.

    • Precision (%RSD): The relative standard deviation of the peak areas for replicate injections should be ≤ 2.0%.

Deep Dive into Validation Parameters

The following table summarizes the core validation parameters, their purpose, and typical acceptance criteria tailored for chiral HPLC analysis.

Validation ParameterPurpose & Rationale for Chiral AnalysisTypical Acceptance Criteria
Specificity / Selectivity To demonstrate that the method can unequivocally assess the analyte in the presence of other components. For chiral analysis, this means resolving the enantiomers from each other and from any process impurities or degradation products.[13][14][15]Peaks for each enantiomer are baseline resolved (Rₛ ≥ 1.5) from each other and all other potential interferents.
Linearity To demonstrate a direct proportional relationship between analyte concentration and detector response over a defined range.[13] This is critical for quantifying the minor enantiomer accurately.Correlation coefficient (r²) ≥ 0.999.[13] The y-intercept should be insignificant compared to the response at the quantitation limit.
Range The interval between the upper and lower concentrations of the analyte demonstrated to be determined with suitable linearity, accuracy, and precision.[13]For the minor enantiomer (impurity): From the Limit of Quantitation (LOQ) to 120% or 150% of the specification limit.[13][16]
Accuracy The closeness of the test results to the true value. It is assessed by spiking the major enantiomer with known amounts of the minor enantiomer at different levels.[13]Percent recovery typically within 98.0% to 102.0% for impurity levels, though a wider range (e.g., 90-110%) may be acceptable near the LOQ.[13]
Precision The degree of scatter between a series of measurements. It includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst, inter-instrument).[12][13]Relative Standard Deviation (%RSD) should typically be < 2% for the major component and can be higher (e.g., ≤ 10-20%) for the minor component at the LOQ.[12][13]
Limit of Detection (LOD) The lowest amount of an analyte that can be detected but not necessarily quantified.[17] Useful for establishing the absence of the undesired enantiomer.Signal-to-Noise ratio (S/N) ≥ 3:1.[13][17]
Limit of Quantitation (LOQ) The lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy.[17] This is the most critical sensitivity parameter for a chiral impurity method.Signal-to-Noise ratio (S/N) ≥ 10:1.[12][13] Precision (%RSD) and accuracy at this level should be acceptable.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[13] This demonstrates the method's reliability for routine use.System suitability criteria (e.g., resolution) must be met under all varied conditions. The enantiomeric excess result should not change significantly.
Experimental Protocols: A Step-by-Step Guide
  • Prepare Stock Solutions:

    • Accurately prepare a stock solution of the major enantiomer (e.g., 1.0 mg/mL in mobile phase).

    • Accurately prepare a stock solution of the minor enantiomer (e.g., 0.1 mg/mL in mobile phase).

  • Prepare Calibration/Accuracy Standards:

    • Create a series of at least five concentration levels by spiking the major enantiomer solution with varying amounts of the minor enantiomer stock. The range should typically span from the LOQ to 120% of the specification limit (e.g., if the limit is 0.5%, the range could be 0.05%, 0.25%, 0.5%, 0.75%, and 1.0% of the major enantiomer concentration).[13]

  • Analysis:

    • Inject each standard in triplicate.

  • Evaluation:

    • Linearity: Plot the mean peak area of the minor enantiomer versus its known concentration. Perform a linear regression analysis and determine the correlation coefficient (r²) and y-intercept.[13]

    • Accuracy: For each level, calculate the percent recovery of the minor enantiomer using the formula: (Mean Measured Concentration / Spiked Concentration) * 100.[13]

    • Range: The range is confirmed by the successful demonstration of linearity, accuracy, and precision within the tested concentration interval.[12]

  • Identify Critical Parameters: Select method parameters that could potentially influence the separation, such as mobile phase composition (±2% organic modifier), column temperature (±2-5 °C), and flow rate (±0.1 mL/min).[13][18]

  • Experimental Design: Use a Design of Experiments (DoE) approach or a one-factor-at-a-time (OFAT) design.

  • Analysis: Prepare a system suitability solution (e.g., a racemic mixture or a sample spiked at the 100% specification level). Inject this sample under the nominal conditions and each of the varied conditions.

  • Evaluation: For each condition, evaluate the system suitability parameters (especially resolution). The resolution should not drop below 1.5, and the peak shape should remain acceptable. The calculated enantiomeric purity should not be significantly impacted.[18]

Part 3: Comparative Analysis of Chiral Separation Strategies

While direct separation on a CSP is the most common approach, other strategies exist. The choice depends on factors like analyte properties, available instrumentation, and required sensitivity.[19]

MethodPrincipleAdvantagesDisadvantages
Direct Chiral HPLC Enantiomers are separated directly on a Chiral Stationary Phase (CSP).[5]Simple sample preparation, high efficiency, widely applicable. The most common and preferred method.Requires specialized and often expensive chiral columns. Method development can be time-consuming.
Indirect Chiral HPLC Enantiomers are pre-column derivatized with a single, pure enantiomer of a Chiral Derivatizing Agent (CDA) to form diastereomers. These diastereomers are then separated on a standard achiral column (e.g., C18).[1][16]Uses standard, less expensive achiral columns. Can improve detection for analytes lacking a chromophore.[19]Derivatization reaction must be complete with no racemization. Requires a pure CDA. More complex sample preparation.
Chiral Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (typically CO₂) as the primary mobile phase with a CSP.Faster separations, lower organic solvent consumption ("greener"), and often provides superior resolution compared to HPLC for some compounds.[13][20]Requires specialized SFC instrumentation.[13] Not as universally available as HPLC.
Chiral Capillary Electrophoresis (CE) Separation is based on the differential migration of enantiomers in an electric field, often with a chiral selector added to the buffer.[13]High separation efficiency, extremely small sample and reagent consumption.Can have lower sensitivity and robustness compared to HPLC for some applications.[13]
Logical Interdependence of Validation Parameters

The validation parameters are not isolated islands; they are interconnected and collectively define the reliability of the method. For instance, the useful Range of a method is only established once it has been proven to be linear, accurate, and precise over that specific interval.

G Range Validated Range Linearity Linearity Linearity->Range Defines Accuracy Accuracy Accuracy->Range Defines Precision Precision Precision->Range Defines LOQ LOQ LOQ->Range Sets Lower Boundary

Caption: The interrelationship of core validation parameters, where Linearity, Accuracy, and Precision collectively establish the validated Range of the method.

Conclusion

The validation of a chiral HPLC method for enantiomeric excess is a rigorous but essential process that underpins the quality and safety of chiral pharmaceuticals. By approaching validation with a systematic, science-driven mindset—starting with robust method development and meticulously evaluating each performance characteristic—researchers can establish an analytical procedure that is truly fit for its intended purpose. This guide provides the framework and the scientific rationale to not only meet regulatory expectations but to generate enantiomeric purity data with the highest degree of confidence and integrity.

References

  • Benchchem. (n.d.). A Researcher's Guide to Chiral HPLC for Validating Enantiomeric Excess in BINAM Products.
  • Benchchem. (n.d.). A Comparative Guide to the Validation of HPLC Methods for Enantiomeric Excess Determination Using (S)-(+)-NBD-Py-NCS.
  • Sánchez, F. G., & Reis, A. N. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(12), 1041-1047.
  • Benchchem. (n.d.). A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol.
  • Dong, M. W. (2007). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 25(7), 656-666.
  • Benchchem. (n.d.). A Comparative Guide to the Validation of a Chiral HPLC Method for the Enantiomeric Purity of Synthetic Kopsinaline.
  • Daicel Chiral Technologies. (2021). Method Validation and Improvement in Robustness of Chiral Analytical LC Methods.
  • Sigma-Aldrich. (n.d.). Chiral Method Development Strategies for HPLC.
  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access.
  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharmaceutical Online.
  • Claus, J. E. (n.d.). Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
  • Daicel Chiral Technologies. (2021). Method Validation and Improvement in Robustness of Chiral Analytical LC Methods - Part 2 of 4. YouTube.
  • Singh, S., et al. (2010). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 72(1), 105-109.
  • Lynam, K. G., & Nicolas, E. C. (1993). Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents. Journal of Pharmaceutical and Biomedical Analysis, 11(11-12), 1197-206.
  • Ilisz, I., et al. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 28(14), 5439.
  • Daicel. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International.
  • ResearchGate. (2014). What is the difference between specificity and selectivity of the HPLC method?.
  • ECHEMI. (n.d.). What is the difference between specificity and selectivity of the....
  • Catinean, A., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Pharmaceutics, 14(10), 2209.
  • Benchchem. (n.d.). A Researcher's Guide to the Validation of Analytical Methods for Chiral Alcohol Quantification.
  • Benchchem. (n.d.). A Comparative Guide to the Validation of a Chiral HPLC Method for 3-Propylthiolane.
  • PharmaGuru. (2025). How To Perform Detection Limit (DL) and Quantification Limit (QL) in AMV.
  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.

Sources

A Senior Application Scientist's Guide to Spectroscopic Confirmation of Synthesized Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the morpholine scaffold is a cornerstone of modern pharmacophores, prized for its favorable physicochemical properties and synthetic versatility. However, the successful synthesis of a novel morpholine derivative is only half the battle. Unambiguous structural confirmation is a critical, non-negotiable step to ensure that the molecule proceeding into further assays is indeed the intended compound. Misidentification can lead to wasted resources, erroneous biological data, and potentially unsafe clinical candidates.

This guide provides an in-depth comparison of the primary spectroscopic methods used to elucidate and confirm the structure of synthesized morpholine derivatives. Moving beyond a simple listing of techniques, this document delves into the "why" behind experimental choices, offering field-proven insights to build a self-validating system of structural confirmation. We will explore how ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography each provide a unique piece of the structural puzzle and how, when used in concert, they deliver irrefutable proof of molecular identity.

The Logic of Orthogonal Confirmation

G cluster_synthesis Synthesis & Purification cluster_confirmation Structure Confirmation Synthesis Synthesized Morpholine Derivative (Crude) Purification Purified Compound Synthesis->Purification e.g., Column Chromatography NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR Xray X-ray Crystallography (Optional) Purification->Xray If single crystal is obtained Data_Integration Data Integration & Interpretation NMR->Data_Integration MS->Data_Integration IR->Data_Integration Xray->Data_Integration Final_Structure Confirmed Structure Data_Integration->Final_Structure

Caption: Workflow for the structural confirmation of morpholine derivatives.

¹H and ¹³C NMR Spectroscopy: The Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1][2] It provides detailed information about the carbon-hydrogen framework, connectivity, and the chemical environment of each atom.[3][4]

Expertise & Experience: What NMR Tells Us About Morpholines

The morpholine ring typically adopts a chair conformation at room temperature, which gives rise to distinct signals for its methylene protons.[3][5][6]

  • Protons adjacent to Oxygen (H-2, H-6): These are deshielded by the electronegative oxygen atom and appear downfield (higher ppm).

  • Protons adjacent to Nitrogen (H-3, H-5): These protons are less deshielded and appear upfield (lower ppm) compared to H-2/H-6.

The substituent on the nitrogen atom is the most common point of variation in synthetic derivatives and dramatically influences the chemical shifts of the adjacent H-3 and H-5 protons.[3] Electron-withdrawing groups (e.g., acetyl, phenyl) will shift these protons downfield, while electron-donating groups (e.g., alkyl) cause an upfield shift.[3]

¹³C NMR complements the ¹H NMR by revealing the carbon backbone.[3] For a simple morpholine ring, symmetry results in two signals:

  • Carbons adjacent to Oxygen (C-2, C-6): Resonate around δ 67 ppm.[3][7]

  • Carbons adjacent to Nitrogen (C-3, C-5): Resonate further upfield, around δ 45-50 ppm.[3]

Comparative Data: ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
CompoundSolventH-2, H-6 (ppm)H-3, H-5 (ppm)N-Substituent (ppm)C-2, C-6 (ppm)C-3, C-5 (ppm)N-Substituent C (ppm)
MorpholineCDCl₃~3.67~2.86~2.59 (N-H)~67.8[3]~46.2[3][8]-
4-AcetylmorpholineCDCl₃~3.65~3.55~2.10 (CH₃)~66.8~45.8, ~41.5~21.3 (CH₃), ~168.8 (C=O)
4-PhenylmorpholineCDCl₃~3.88~3.15~6.90-7.30 (Aromatic)~67.2[7]~49.5~116-129 (Aromatic)

Data is approximate and can vary based on experimental conditions. Data compiled from various sources.[3][9][10][11][12][13]

Experimental Protocol: Acquiring a Routine ¹H NMR Spectrum
  • Sample Preparation: Dissolve 5-10 mg of the purified morpholine derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Ensure the sample is fully dissolved.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer.[14] The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

  • Acquisition: A standard proton experiment is typically quick. Key parameters include the number of scans (e.g., 8 or 16), the relaxation delay (D1, typically 1-2 seconds for qualitative spectra), and the spectral width.[14][15]

  • Processing: The raw data (Free Induction Decay, FID) is Fourier transformed. The resulting spectrum is then phased, baseline corrected, and referenced (e.g., to residual solvent signal or TMS).

  • Analysis: Integrate the peaks to determine proton ratios and analyze the chemical shifts and coupling patterns to assign the structure.[4]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_anal Analysis A Dissolve 5-10 mg in ~0.6 mL CDCl₃ B Insert sample into NMR spectrometer A->B C Lock, Tune, Shim B->C D Acquire FID (e.g., 16 scans, D1=2s) C->D E Fourier Transform D->E F Phase & Baseline Correction E->F G Reference Spectrum F->G H Integrate & Analyze Chemical Shifts & Coupling G->H G A Grow Single Crystal (Slow Evaporation, Vapor Diffusion) B Mount Crystal on Goniometer A->B C Collect Diffraction Data (X-ray Diffractometer) B->C D Solve & Refine Structure C->D E Generate 3D Molecular Model D->E

Sources

A Comparative Guide to the Application of (S)-3-Methylmorpholine Hydrochloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the quest for efficient and selective methods to control stereochemistry is paramount. Chiral auxiliaries remain a cornerstone of this endeavor, providing a reliable strategy for the introduction of chirality in a predictable manner. Among the vast arsenal of available auxiliaries, morpholine derivatives present an intriguing, albeit less explored, class of chiral controllers. This guide provides an in-depth technical analysis of (S)-3-Methylmorpholine hydrochloride, a commercially available and structurally simple chiral morpholine.

Due to a notable scarcity of peer-reviewed studies employing this compound directly as a chiral auxiliary in asymmetric transformations, this guide will adopt a comparative framework. We will objectively evaluate its structural attributes and potential performance against well-established, industry-standard chiral auxiliaries. This analysis is supported by a comprehensive review of the literature on chiral morpholines and extensive experimental data for benchmark auxiliaries, offering researchers a thorough perspective on where this compound might fit into the synthetic toolkit.

The Morpholine Scaffold in Chiral Synthesis: A Privileged Motif

The morpholine ring is a "privileged structure" in medicinal chemistry, frequently appearing in a multitude of bioactive molecules and approved pharmaceuticals.[1][2] Its prevalence is attributed to favorable physicochemical properties, including metabolic stability and aqueous solubility, which are advantageous in drug design.[1] The incorporation of a chiral center within this scaffold, as seen in (S)-3-Methylmorpholine, offers a tantalizing prospect for asymmetric synthesis. The fixed conformation of the morpholine ring, coupled with the stereogenic center at C-3, has the potential to create a well-defined chiral environment to direct the approach of incoming reagents.

(S)-3-Methylmorpholine: Structural Features and Synthetic Potential

This compound is the salt form of (S)-3-Methylmorpholine, a secondary amine. For its application as a chiral auxiliary, it would typically be acylated on the nitrogen atom to form a chiral amide. This N-acyl derivative then serves as the substrate for asymmetric transformations, most commonly the alkylation or aldol reaction of the corresponding enolate.

The potential efficacy of an N-acyl-(S)-3-methylmorpholine as a chiral auxiliary can be hypothesized based on its structure:

  • Stereocenter Proximity: The C-3 methyl group is directly adjacent to the nitrogen atom, which would be part of the reactive enolate system. This proximity could allow for effective steric shielding of one face of the enolate.

  • Conformational Rigidity: The chair-like conformation of the morpholine ring is relatively rigid, which can lead to more predictable facial bias compared to acyclic auxiliaries.

  • Lewis Acid Chelation: The oxygen atom at the 4-position of the morpholine ring and the carbonyl oxygen of the N-acyl group could act as bidentate ligands for a Lewis acid. This chelation would further rigidify the transition state, potentially enhancing diastereoselectivity.

The logical workflow for utilizing (S)-3-Methylmorpholine as a chiral auxiliary in an asymmetric alkylation is depicted below.

G cluster_0 Auxiliary Attachment cluster_1 Asymmetric Transformation cluster_2 Auxiliary Cleavage start (S)-3-Methylmorpholine step1 N-Acylation start->step1 acyl Acyl Chloride (R-COCl) acyl->step1 product1 N-Acyl-(S)-3-methylmorpholine step1->product1 step2 Enolate Formation product1->step2 base Base (e.g., LDA) base->step2 electrophile Electrophile (E+) step3 Diastereoselective Alkylation electrophile->step3 step2->step3 product2 Alkylated Product (High d.r.) step3->product2 step4 Hydrolysis product2->step4 reagent Cleavage Reagent (e.g., LiOH, H2O) reagent->step4 final_product Chiral Product step4->final_product recovered_aux Recovered (S)-3-Methylmorpholine step4->recovered_aux

Caption: Workflow for Asymmetric Alkylation using (S)-3-Methylmorpholine.

Comparative Analysis with Established Chiral Auxiliaries

To provide a pragmatic assessment, we will compare the anticipated performance of an N-acyl-(S)-3-methylmorpholine derivative with the well-documented efficacy of Evans' oxazolidinones and Enders' SAMP/RAMP hydrazones in two key asymmetric transformations: alkylation and aldol reactions.[3]

Asymmetric alkylation of enolates is a fundamental method for the enantioselective formation of carbon-carbon bonds. The success of this reaction hinges on the ability of the chiral auxiliary to effectively shield one face of the enolate from the incoming electrophile.

Chiral AuxiliarySubstrateReagentsDiastereomeric Ratio (d.r.)Yield (%)Commentary
Evans' Oxazolidinone N-acyl oxazolidinone1. NaHMDS or LDA2. Alkyl halide>98%80-95%Highly reliable and scalable. The auxiliary is readily cleaved and recovered.[3]
Enders' SAMP/RAMP Ketone hydrazone1. LDA or BuLi2. Alkyl halide>95%70-90%Effective for the asymmetric alkylation of ketones and aldehydes. The removal of the auxiliary is straightforward.[3]
(S)-3-Methylmorpholine (Hypothetical) N-acyl-(S)-3-methylmorpholine1. Base (e.g., LDA)2. Alkyl halideData not availableData not availablePotential for good diastereoselectivity due to the C3-methyl group, but may be less effective than the rigid bicyclic transition state of Evans' auxiliaries.

The aldol reaction is a powerful tool for the formation of carbon-carbon bonds and the creation of two new stereocenters. Chiral auxiliaries are frequently employed to control the stereochemical outcome of this transformation.

Chiral AuxiliarySubstrateReagentsDiastereomeric Ratio (syn:anti)Yield (%)Commentary
Evans' Oxazolidinone N-propionyl oxazolidinone1. Bu₂BOTf, Et₃N2. Aldehyde>99:185-95%Excellent for the synthesis of syn-aldol products. The stereochemical outcome is highly predictable via the Zimmerman-Traxler model.[3]
Oppolzer's Camphorsultam N-propionyl camphorsultam1. TiCl₄, (-)-Sparteine2. Aldehyde90:10 to >95:5 (syn)70-90%The rigid camphor backbone provides excellent stereocontrol. Used in industrial settings.[3]
(S)-3-Methylmorpholine (Hypothetical) N-propionyl-(S)-3-methylmorpholine1. Lewis Acid, Base2. AldehydeData not availableData not availableThe potential for chelation control could favor the formation of a specific aldol adduct, but the degree of selectivity is unknown.

Experimental Protocols for Benchmark Chiral Auxiliaries

To provide a practical context for comparison, detailed, step-by-step methodologies for the application of established chiral auxiliaries are presented below.

This protocol describes a typical procedure for the highly diastereoselective alkylation of an N-acyl Evans' oxazolidinone.

  • Enolate Formation: To a solution of the N-acyl oxazolidinone (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv., 1.0 M in THF) dropwise. Stir the resulting solution at -78 °C for 30 minutes.

  • Alkylation: To the enolate solution, add the alkyl halide (1.2 equiv.) dropwise at -78 °C. Allow the reaction mixture to stir at -78 °C for 4 hours, then slowly warm to 0 °C over 2 hours.

  • Quenching and Work-up: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the alkylated product.

  • Auxiliary Cleavage: The chiral auxiliary can be cleaved, for example, by treatment with lithium hydroxide in a mixture of THF and water, to yield the chiral carboxylic acid and the recovered auxiliary.

G cluster_0 Setup cluster_1 Enolate Formation cluster_2 Alkylation cluster_3 Work-up & Purification start N-Acyl Oxazolidinone in THF temp1 -78 °C start->temp1 add_base Add NaHMDS temp1->add_base stir1 Stir 30 min add_base->stir1 add_alkyl Add Alkyl Halide stir1->add_alkyl stir2 Stir 4h at -78 °C, then warm to 0 °C add_alkyl->stir2 quench Quench with aq. NH4Cl stir2->quench extract Extract & Purify quench->extract

Sources

Safety Operating Guide

Proper Disposal of (S)-3-Methylmorpholine Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, meticulous chemical handling is paramount, extending from the moment a reagent is unboxed to its final, responsible disposal. (S)-3-Methylmorpholine hydrochloride, a common chiral building block in organic synthesis, requires careful management to ensure laboratory safety and environmental compliance. This guide moves beyond simple checklists to provide a deep, procedural understanding of its disposal, grounded in scientific principles and regulatory awareness.

Hazard Assessment: Understanding the Compound

This compound is a salt of a substituted morpholine. While the hydrochloride form is generally a more stable solid than the free base, it is crucial to recognize its inherent hazards. The primary risks associated with this compound involve irritation and potential harm upon contact or ingestion.

Key Hazards Summary

Hazard TypeDescriptionSupporting Sources
Eye Irritation Causes serious eye irritation or damage.[1][2],
Skin Irritation Causes skin irritation.[1][2],
Respiratory Irritation May cause respiratory tract irritation.[1][2],
Acute Oral Toxicity May be harmful if swallowed.

Before handling, always consult the most current Safety Data Sheet (SDS) provided by the manufacturer. Personal Protective Equipment (PPE) is non-negotiable.

Mandatory Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.[1][2]

The Core Directive: Professional Disposal is Mandatory

The primary and most scientifically sound method for the disposal of this compound is to collect it as chemical waste for incineration or other approved treatment by a licensed professional waste disposal service.

Causality: Why On-Site Neutralization is Not Recommended

While it is chemically possible to neutralize the hydrochloride salt with a base (e.g., sodium bicarbonate or sodium hydroxide) to form the free amine, this practice is strongly discouraged as a routine disposal method. This expert recommendation is based on a crucial safety principle: the neutralization process does not eliminate hazard, it transforms it.

The resulting free base, 3-methylmorpholine, is itself a hazardous substance, often with a different and potentially more dangerous hazard profile (e.g., flammability, corrosivity).[3][4] Creating this new mixture in a non-controlled setting complicates the waste stream and can increase risk without a specific, validated, and institutionally approved protocol. Therefore, the safest and most compliant approach is to manage the original compound as a singular waste stream.

Step-by-Step Protocol for Waste Collection

This protocol ensures the safe segregation and collection of all waste streams containing this compound.

Materials Required:

  • Appropriate PPE (as listed above).

  • Designated, compatible hazardous waste container (e.g., High-Density Polyethylene - HDPE) with a secure lid.

  • Hazardous waste labels as required by your institution's Environmental Health and Safety (EHS) department.

  • Secondary containment for the waste container.

Procedure:

  • Container Preparation:

    • Select a clean, dry, and chemically compatible waste container.

    • Affix a hazardous waste label. Fill in all required information: "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.

  • Waste Segregation & Collection:

    • Solid Waste: Carefully transfer unused or contaminated solid this compound into the designated waste container. Use a spatula or powder funnel to minimize dust generation.

    • Solutions: Pour solutions containing the compound directly into the designated waste container. Do not mix with other waste streams (e.g., halogenated solvents, acidic waste) unless explicitly permitted by your EHS department.

    • Contaminated Labware: Collect disposable items such as pipette tips, weighing papers, and contaminated gloves in the same container. Non-disposable glassware must be decontaminated by rinsing three times with a suitable solvent (e.g., water or ethanol); the rinsate must be collected as hazardous waste.

  • Secure Storage:

    • Keep the hazardous waste container tightly sealed when not in use.

    • Store the container in a designated and secure Satellite Accumulation Area within the laboratory. This area should be away from incompatible materials like strong oxidizing agents and strong bases.[1]

  • Final Disposal:

    • Once the container is full or reaches its designated accumulation time limit, arrange for its pickup and disposal through your institution's EHS office or a licensed chemical waste disposal contractor.

Operational Plan: Spill Management

In the event of a spill, prompt and correct action is critical to mitigate exposure and contamination.

  • Evacuate & Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated.

  • Don PPE: Wear all required PPE before approaching the spill.

  • Containment:

    • For solid spills: Gently sweep up the material, avoiding dust creation, and place it into the designated hazardous waste container.[1][5]

    • For liquid spills: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[6]

  • Cleanup: Once absorbed, carefully scoop the material into the hazardous waste container. Clean the spill area with a suitable solvent (e.g., soap and water, followed by ethanol), and collect all cleaning materials (wipes, absorbent pads) as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

Regulatory Trustworthiness: The "Why" Behind the Protocol

Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), the chemical waste generator is legally responsible for determining if their waste is hazardous.[5] this compound is not explicitly listed on the EPA's F, K, P, or U lists of hazardous wastes.[7][8]

Therefore, a hazard determination must be made based on its characteristics:

  • Ignitability

  • Corrosivity

  • Reactivity

  • Toxicity

Given its known properties as a skin, eye, and respiratory irritant, and its potential for harm if swallowed, it is prudent and scientifically justified to manage it as a toxic hazardous waste. This conservative approach ensures compliance and builds a self-validating system of safety within your laboratory.

Visualized Workflow: Disposal Decision Process

The following diagram outlines the logical steps for handling waste generated from work with this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposition start Waste Generated (Solid, Solution, or Contaminated Labware) haz_assess Hazard Assessment: Consult SDS for (S)-3-Methylmorpholine HCl start->haz_assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) haz_assess->ppe container Select & Label Hazardous Waste Container ppe->container segregate Segregate Waste: Place in Designated Container container->segregate no_neutralize Decision Point: On-site Treatment? segregate->no_neutralize seal Securely Seal Container store Store in Satellite Accumulation Area seal->store ehs_contact Contact EHS for Pickup (When full or time limit reached) store->ehs_contact disposal Disposal by Licensed Hazardous Waste Contractor ehs_contact->disposal no_neutralize->ppe Yes (Requires Validated Protocol & EHS Approval - Not Recommended) no_neutralize->seal No (Recommended Path)

Caption: Logical workflow for the safe disposal of this compound.

References

  • Hazardous Substance Fact Sheet - Morpholine. New Jersey Department of Health. [Link]
  • Material Safety Data Sheet - N-Methylmorpholine hydrochloride, 99+%. Cole-Parmer. [Link]
  • SAFETY DATA SHEET - N-Methylmorpholine.
  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]
  • Tips for Collecting and Neutralizing Labor
  • Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-Methylmorpholine hydrochloride
Reactant of Route 2
(S)-3-Methylmorpholine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.